Product packaging for Pigment red 4(Cat. No.:CAS No. 2814-77-9)

Pigment red 4

Cat. No.: B1669069
CAS No.: 2814-77-9
M. Wt: 327.72 g/mol
InChI Key: XLTMWFMRJZDFFD-VHEBQXMUSA-N
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Description

C.I. Pigment Red 4 mainly used in printing ink, paint, watercolor, paint and inkpad color, also can be used for rubber, natural raw lacquer, cosmetics, paint and coating printing color. Yellow red powder, bright color. Insoluble in water, slightly soluble in ethanol, acetone and benzene. In concentrated sulfuric acid to blue light magenta, dilution after yellow red precipitation;  In concentrated nitric acid for brilliant scarlet;  In a dilute sodium hydroxide solution does not change color;  In the ethanol – potassium hydroxide solution for purple. Liquidity and cover resistance, good heat resistance is poor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClN3O3 B1669069 Pigment red 4 CAS No. 2814-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chloro-4-nitrophenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C16H10ClN3O3/c17-13-9-11(20(22)23)6-7-14(13)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTMWFMRJZDFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044637
Record name D&C Red No. 36
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Molecular Weight

327.72 g/mol
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Color/Form

Intense yellowish red

CAS No.

2814-77-9
Record name Pigment Red 4
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Record name C.I. Pigment Red 4
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Record name 2-Naphthalenol, 1-[2-(2-chloro-4-nitrophenyl)diazenyl]-
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Record name 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol
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Record name D&C RED NO. 36
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Record name C.I. PIGMENT RED 4
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Melting Point

276 °C
Record name C.I. PIGMENT RED 4
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Synthesis pathway of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol (Pigment Red 4)

This technical guide provides a comprehensive overview of the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, a monoazo pigment commonly known as this compound. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It details the synthesis pathway, experimental protocols, and key characterization data.

Overview

1-((2-chloro-4-nitrophenyl)azo)-2-naphthol (this compound) is a vibrant red organic pigment.[1][2][3] Its synthesis is a classic example of an azo coupling reaction, a fundamental process in the manufacturing of a wide range of colorants. The overall synthesis is a two-step process:

  • Diazotization: A primary aromatic amine, 2-chloro-4-nitroaniline, is converted into a diazonium salt by treatment with nitrous acid at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, 2-naphthol (β-naphthol), under alkaline conditions to form the final azo pigment.[4][5][6]

The resulting pigment is a yellow-red solid powder, insoluble in water but slightly soluble in organic solvents like ethanol and acetone.[1]

Synthesis Pathway

The synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol proceeds via an electrophilic aromatic substitution mechanism. The aryldiazonium ion, formed during the diazotization of 2-chloro-4-nitroaniline, acts as the electrophile. This electrophile then attacks the electron-rich 2-naphthol (in its phenoxide form under alkaline conditions) to form the stable azo compound.

Synthesis_Pathway reactant1 2-Chloro-4-nitroaniline intermediate 2-Chloro-4-nitrobenzenediazonium chloride reactant1->intermediate Diazotization (0-5 °C) reagent1 NaNO₂ / HCl product 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol (this compound) intermediate->product Azo Coupling reactant2 2-Naphthol reactant2->product reagent2 NaOH (aq)

Caption: .

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
2-Chloro-4-nitroanilineC₆H₅ClN₂O₂172.57121-87-9Yellow crystalline solid
2-NaphtholC₁₀H₈O144.17135-19-3White to yellowish solid
1-((2-chloro-4-nitrophenyl)azo)-2-naphtholC₁₆H₁₀ClN₃O₃327.722814-77-9Yellow-red solid powder

Physical and Fastness Properties of this compound:

PropertyValue
Density1.45 - 1.65 g/cm³
Oil Absorption35-45 ml/100g
Light Fastness7
Heat Resistance160 °C
Water Resistance5
Oil Resistance3
Acid Resistance4
Alkali Resistance4

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, compiled from established methods for azo dye synthesis.

Step 1: Diazotization of 2-Chloro-4-nitroaniline

This procedure is adapted from a patented method for the diazotization of 2-chloro-4-nitroaniline.[7]

Materials:

  • 2-Chloro-4-nitroaniline: 17.3 g (0.1 mol)

  • Concentrated Hydrochloric Acid (HCl): 30 ml

  • Sodium Nitrite (NaNO₂): 7.0 g (0.1 mol)

  • Ice: 100 g

  • Water

Procedure:

  • In a 500 ml beaker, prepare a suspension of 17.3 g of 2-chloro-4-nitroaniline in a mixture of 100 g of crushed ice and 30 ml of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride salt should form.

  • In a separate beaker, dissolve 7.0 g of sodium nitrite in 25 ml of cold water.

  • Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 15-20 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes.

  • Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution is the 2-chloro-4-nitrobenzenediazonium chloride solution, which should be used immediately in the next step.

Step 2: Azo Coupling with 2-Naphthol

This procedure is a generalized method for azo coupling with 2-naphthol.[4][5][8]

Materials:

  • 2-Naphthol: 14.4 g (0.1 mol)

  • Sodium Hydroxide (NaOH): 8.0 g

  • Water

  • The freshly prepared 2-chloro-4-nitrobenzenediazonium chloride solution from Step 1.

Procedure:

  • In a 1 L beaker, dissolve 14.4 g of 2-naphthol in a solution of 8.0 g of sodium hydroxide in 200 ml of water.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

  • Filter the crude azo dye using a Büchner funnel and wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Dry the product in an oven at 60-80 °C to a constant weight.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the key steps of the synthesis.

Experimental_Workflow start Start diazotization Diazotization of 2-Chloro-4-nitroaniline start->diazotization coupling Azo Coupling with 2-Naphthol diazotization->coupling filtration Filtration and Washing coupling->filtration drying Drying of Product filtration->drying end End Product: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship amine Primary Aromatic Amine (2-Chloro-4-nitroaniline) diazonium_salt Diazonium Salt (Electrophile) amine->diazonium_salt nitrous_acid Nitrous Acid (from NaNO₂ + HCl) nitrous_acid->diazonium_salt azo_dye Azo Dye (this compound) diazonium_salt->azo_dye naphthol 2-Naphthol (Nucleophile) naphthol->azo_dye

Caption: Logical relationship of key components in the synthesis.

Characterization

  • Appearance: A yellow-red to orange-brown powder.[1][2]

  • Melting Point: Expected to be high, typical for pigments.

  • FT-IR Spectroscopy: Expected characteristic peaks would include:

    • Broad O-H stretching band around 3400-3500 cm⁻¹.

    • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

    • N=N stretching vibration (azo group) around 1400-1500 cm⁻¹.

    • Asymmetric and symmetric stretching of the NO₂ group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively.

    • C-Cl stretching vibration around 1000-1100 cm⁻¹.

  • ¹H NMR Spectroscopy: The spectrum would be complex due to the multiple aromatic protons. The chemical shifts would be in the aromatic region (approx. 7.0-9.0 ppm). The proton of the hydroxyl group may appear as a broad singlet.

  • UV-Vis Spectroscopy: The extended conjugation of the molecule is expected to result in strong absorption in the visible region, leading to its intense red color.

This technical guide provides a foundational understanding of the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol. Researchers are encouraged to consult further specialized literature for in-depth analytical data and optimization of the synthesis protocol.

References

C.I. 12085 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical and Chemical Characteristics of a Widely Used Monoazo Pigment

This technical guide provides a detailed overview of the physical and chemical properties of C.I. 12085, also known as Pigment Red 4 or D&C Red No. 36.[1][2][3] Intended for researchers, scientists, and professionals in drug development and materials science, this document compiles essential data on its identity, physicochemical characteristics, and analytical methodologies.

Chemical Identity and Physical Properties

C.I. 12085 is a synthetic monoazo colorant, chemically identified as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol.[1][2][3] It is recognized for its vibrant orangish-red hue and is utilized in various applications, including cosmetics, printing inks, and plastics.[1][4] The fundamental properties of C.I. 12085 are summarized in the tables below.

Table 1: Chemical Identification of C.I. 12085
IdentifierValue
CI Name C.I. 12085
CI Number 12085[5]
Common Names This compound, D&C Red No. 36, Fast Red R[1][6]
IUPAC Name 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol[1][2][3]
CAS Number 2814-77-9[1][5]
EINECS/ELINCS No. 220-562-2[1][5]
Chemical Formula C₁₆H₁₀ClN₃O₃[7]
Molecular Weight 327.72 g/mol
Table 2: Physicochemical Properties of C.I. 12085
PropertyValue
Physical Form Orange-red powder
Melting Point Not definitively established; reported values vary
Solubility Insoluble in water[8]
Light Fastness Good
Heat Resistance (°C) 160[6]
Oil Absorption (ml/100g) 35-45[6]
pH Value 7.2[6]
Density (g/cm³) 1.45 - 1.65[6]

Experimental Protocols

Synthesis of C.I. 12085

The synthesis of C.I. 12085 is typically achieved through a diazotization and coupling reaction.[9] The following is a representative protocol:

Step 1: Diazotization of 2-chloro-4-nitroaniline

  • Dissolve 2-chloro-4-nitroaniline in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature and stirring continuously.

  • The reaction progress can be monitored by testing for the absence of the starting aniline. The resulting product is the diazonium salt of 2-chloro-4-nitroaniline.

Step 2: Coupling with 2-naphthol

  • In a separate vessel, dissolve 2-naphthol in an alkaline solution (e.g., sodium hydroxide) and cool to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the 2-naphthol solution with vigorous stirring.

  • Maintain the temperature and alkaline conditions to facilitate the coupling reaction.

  • The C.I. 12085 pigment will precipitate out of the solution.

Step 3: Isolation and Purification

  • Filter the resulting suspension to isolate the crude pigment.

  • Wash the filter cake with water to remove any unreacted starting materials and salts.

  • Dry the purified pigment in an oven at a controlled temperature.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_isolation Step 3: Isolation A 2-chloro-4-nitroaniline in HCl C Diazonium Salt Formation (0-5°C) A->C B Sodium Nitrite Solution B->C E Coupling Reaction (0-5°C) C->E D 2-naphthol in NaOH D->E F Precipitated C.I. 12085 E->F G Filtration F->G H Washing G->H I Drying H->I J Purified C.I. 12085 Pigment I->J

Synthesis Workflow for C.I. 12085
Analytical Characterization

The quality control of organic pigments like C.I. 12085 involves a range of analytical techniques to ensure purity, correct hue, and consistency.[10]

2.2.1. Spectroscopic Analysis

  • UV-Visible (UV-Vis) Spectroscopy: Used to determine the absorption spectrum of the pigment, which is crucial for color consistency. In a recent study, the UV-Vis spectrum of C.I. 12085 was recorded as part of an HPLC-PDA analysis, with the effluent monitored at wavelengths including 457 nm, 480 nm, 486 nm, and 500 nm.[11]

  • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule, confirming its chemical identity. Expected characteristic peaks for C.I. 12085 would include those corresponding to O-H stretching (from the naphthol group), N=N stretching (azo group), C-Cl stretching, and N-O stretching (nitro group).

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. A mass spectrum for this compound is available in public databases.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the detailed structural elucidation of the molecule.

2.2.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): A key technique for assessing the purity of C.I. 12085 and quantifying any impurities. A reversed-phase HPLC method with a PDA detector has been developed for the analysis of D&C Red No. 36.[11]

2.2.3. Physical Property Analysis

  • Particle Size Analysis: Techniques such as laser diffraction are used to determine the particle size distribution, which influences the pigment's opacity and dispersibility.[13]

  • Microscopy: Optical and electron microscopy can be used to visualize the morphology and dispersion of the pigment particles.[13]

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Analysis Start C.I. 12085 Sample QC_Check Quality Control Analysis Start->QC_Check UV_Vis UV-Vis Spectroscopy QC_Check->UV_Vis IR FTIR Spectroscopy QC_Check->IR MS Mass Spectrometry QC_Check->MS HPLC HPLC-PDA QC_Check->HPLC Particle_Size Particle Size Analysis QC_Check->Particle_Size Microscopy Microscopy QC_Check->Microscopy Report Final Report UV_Vis->Report IR->Report MS->Report HPLC->Report Particle_Size->Report Microscopy->Report

Analytical Workflow for C.I. 12085 Quality Control

Regulatory and Safety Considerations

C.I. 12085 is a regulated colorant in many regions, including the United States, Europe, and Japan, for use in cosmetics and personal care products.[5][8] In the US, its use in lip products is restricted to a maximum concentration of 3%.[8] As with many azo dyes, there have been some safety concerns, and its use is subject to strict purity requirements and regulatory oversight.[2]

Conclusion

C.I. 12085 is a well-characterized synthetic pigment with a range of applications. Its physical and chemical properties are defined by its monoazo naphthol structure. The synthesis is a standard industrial process, and a suite of analytical techniques is available for its quality control to ensure its suitability for various applications, particularly in the regulated cosmetics and pharmaceutical industries. This guide provides a foundational understanding of these characteristics for professionals working with this colorant.

References

Spectroscopic Characterization of Pigment Red 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pigment Red 4

This compound, also known as D&C Red No. 36, is a monoazo pigment that is used in a variety of applications, including cosmetics, inks, and plastics. Its chemical structure, 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, gives it its characteristic red color. The chromophoric azo group (-N=N-) and various auxochromes contribute to its absorption of light in the visible region. Spectroscopic analysis is crucial for its identification, quality control, and for understanding its interactions with other substances.

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the characterization of pigments. They provide a molecular fingerprint, allowing for identification and the elucidation of chemical structures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. For pigments, this technique is used to determine the wavelengths of maximum absorbance (λmax), which are directly related to the electronic transitions within the molecule and, consequently, its color.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR and is particularly useful for identifying both organic and inorganic components in a sample.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic pigments like this compound.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A dilute solution of the pigment is prepared in a suitable transparent solvent (e.g., ethanol, N,N-dimethylformamide). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to establish a baseline.

  • Sample Measurement: The absorbance of the pigment solution is measured across the UV-Vis range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the pigment powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Background Measurement: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Measurement: The infrared spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands (in cm⁻¹) are identified and assigned to specific functional groups.

Raman Spectroscopy Protocol
  • Sample Preparation: The pigment powder can be analyzed directly or mounted on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength is critical to avoid fluorescence from the sample.

  • Calibration: The instrument is calibrated using a standard material with known Raman peaks (e.g., silicon).

  • Sample Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed.

  • Data Analysis: The Raman shifts (in cm⁻¹) and their relative intensities are recorded and assigned to specific molecular vibrations.

Data Presentation

Disclaimer: The following tables are provided as templates for recording experimental data. Specific quantitative data for this compound was not found in the conducted search.

Table 1: UV-Vis Spectroscopic Data for this compound
Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
[Insert Solvent][Insert Value][Insert Value]
[Insert Solvent][Insert Value][Insert Value]
Table 2: FTIR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Intensity (a.u.)Vibrational Assignment
[Insert Value][Insert Value][Insert Assignment]
[Insert Value][Insert Value][Insert Assignment]
[Insert Value][Insert Value][Insert Assignment]
Table 3: Raman Spectroscopic Data for this compound
Raman Shift (cm⁻¹)Intensity (a.u.)Vibrational Assignment
[Insert Value][Insert Value][Insert Assignment]
[Insert Value][Insert Value][Insert Assignment]
[Insert Value][Insert Value][Insert Assignment]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic pigment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation pigment This compound Powder solution Prepare Solution (UV-Vis) pigment->solution pellet Prepare KBr Pellet (FTIR) pigment->pellet direct Direct Analysis (Raman, ATR-FTIR) pigment->direct uv_vis UV-Vis Spectroscopy solution->uv_vis ftir FTIR Spectroscopy pellet->ftir direct->ftir ATR-FTIR raman Raman Spectroscopy direct->raman process_uv Identify λmax uv_vis->process_uv process_ftir Assign Vibrational Bands ftir->process_ftir process_raman Assign Raman Shifts raman->process_raman characterization Structural Characterization & Quality Control process_uv->characterization process_ftir->characterization process_raman->characterization

Fig. 1: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While specific spectral data for this pigment remains to be widely published, the outlined methodologies for UV-Vis, FTIR, and Raman spectroscopy offer a robust approach for its analysis. The provided templates for data organization and the experimental workflow diagram are intended to support researchers in their systematic study of this and other organic pigments. Accurate and consistent application of these techniques is fundamental for ensuring the quality, safety, and efficacy of products containing such colorants.

D&C Red No. 36: An In-depth Technical Guide on the Mechanism of Color Impartation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Red No. 36, identified by the Colour Index name Pigment Red 4 (CI 12085), is a synthetic monoazo colorant integral to the pharmaceutical and cosmetic industries for achieving a distinct orange-red shade.[1] Its inherent insolubility in both aqueous and oily media makes it an ideal candidate for applications where color migration is a concern.[1] A comprehensive understanding of the physicochemical principles that govern the color of D&C Red No. 36 is paramount for robust formulation development, ensuring color consistency, long-term stability, and adherence to regulatory standards. This technical guide delves into the core mechanism of color impartation of D&C Red No. 36, with a focus on its molecular structure, the pivotal role of tautomerism, and the influence of the surrounding chemical environment on its chromophoric properties.

Chemical Structure and the Genesis of Color

The vibrant hue of D&C Red No. 36 is a direct consequence of its molecular architecture, which features a chromophore and multiple auxochromes. The fundamental basis of its coloring capability resides in the extensive network of conjugated double bonds formed by the azo group (-N=N-) that links a substituted benzene ring with a naphthol moiety.

  • Chemical Name: 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthalenol

  • CAS Number: 2814-77-9

  • Molecular Formula: C₁₆H₁₀ClN₃O₃

  • Molecular Weight: 327.73 g/mol

The principal structural components dictating its color are:

  • Chromophore: The azo group (-N=N-) serves as the primary chromophore, the molecular entity responsible for the absorption of light in the visible portion of the electromagnetic spectrum. The extended π-electron conjugation across the aromatic rings and the azo bridge facilitates electron delocalization, which in turn decreases the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the energy gap allows the molecule to absorb lower-energy photons, which correspond to visible light.

  • Auxochromes: These are functional groups that, when conjugated with a chromophore, modify the wavelength (λmax) and intensity of the light absorption. In the D&C Red No. 36 molecule, the hydroxyl (-OH) group on the naphthol ring, along with the nitro (-NO₂) and chloro (-Cl) groups on the benzene ring, function as auxochromes.

    • The electron-donating hydroxyl group intensifies the color (a hyperchromic effect) and can induce a shift in absorption to longer wavelengths, known as a bathochromic or "red" shift.

    • The strongly electron-withdrawing nitro group also contributes significantly to a bathochromic shift.

    • The electron-withdrawing chloro group further refines the electronic characteristics of the conjugated system.

The molecule absorbs light predominantly in the blue-green region of the visible spectrum, leading to the perception of its complementary color, a vibrant orange-red.

Azo-Hydrazone Tautomerism: The Core of the Color Mechanism

A pivotal aspect of the color mechanism of D&C Red No. 36 is the existence of two interconvertible isomers known as tautomers: the azo form and the hydrazone form. This tautomeric equilibrium is fundamental to a comprehensive understanding of the pigment's color and stability.

In solution, an equilibrium is established between the red azo tautomer and the orange-red hydrazone tautomer. However, within the solid crystalline lattice, the hydrazone form is energetically more favorable and is therefore the predominant species. This enhanced stability is largely attributed to the formation of a stable six-membered intramolecular hydrogen bond.

The hydrazone tautomer features a more extensive and rigid conjugated system, which generally results in a bathochromic shift (absorption at longer wavelengths) when compared to the azo form. Consequently, the characteristic orange-red color of solid D&C Red No. 36 is primarily a manifestation of the prevalence of the hydrazone tautomer.

Tautomerism cluster_azo Azo Tautomer cluster_hydrazone Hydrazone Tautomer azo [Image of the Azo tautomer of D&C Red No. 36] hydrazone [Image of the Hydrazone tautomer of D&C Red No. 36] azo->hydrazone Equilibrium

Caption: Azo-Hydrazone Tautomeric Equilibrium of D&C Red No. 36.

Factors Influencing the Color of D&C Red No. 36

The perceived color of D&C Red No. 36 can be modulated by various environmental factors that can influence the tautomeric equilibrium and modify the electronic structure of the molecule.

Solvatochromism

Solvatochromism describes the change in a substance's color in response to the polarity of the solvent. Although D&C Red No. 36 is largely insoluble in common solvents, this principle is significant when considering its interactions within a formulation matrix and during analytical characterization. For analogous 1-arylazo-2-naphthol dyes, an increase in solvent polarity can affect the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer, leading to a potential shift in the absorption maximum (λmax).

Table 1: Predicted Solvatochromic Effects on Closely Related Azo Dyes (Note: Specific experimental data for D&C Red No. 36 is not readily available in the public domain. This table illustrates the expected behavior based on chemically similar compounds.)

SolventPolarity IndexExpected λmax Shift (relative to non-polar solvent)Predominant Tautomer (in solution)
Hexane0.1ReferenceAzo/Hydrazone mix
Toluene2.4Slight BathochromicAzo/Hydrazone mix
Chloroform4.1BathochromicHydrazone
Ethanol4.3BathochromicHydrazone
Dimethyl sulfoxide (DMSO)7.2Strong BathochromicHydrazone
Effect of pH

The color of D&C Red No. 36 exhibits sensitivity to pH variations. The hydroxyl group on the naphthol moiety is weakly acidic and can undergo deprotonation under alkaline conditions. This results in the formation of a phenolate anion, which is a significantly stronger electron-donating group. The consequence is a pronounced bathochromic shift, often leading to a purplish-red coloration. Conversely, in highly acidic environments, the azo group can become protonated, potentially causing a hypsochromic shift towards a more yellowish hue.

pH_Effect Acidic Acidic pH (Yellowish-Red) Neutral Neutral pH (Orange-Red) Acidic->Neutral Increase pH Neutral->Acidic Decrease pH Basic Basic pH (Purplish-Red) Neutral->Basic Increase pH Basic->Neutral Decrease pH

Caption: Influence of pH on the Color of D&C Red No. 36.

Mechanism of Color Impartation in Solid Formulations

Within solid dosage forms, D&C Red No. 36 functions as a dispersed solid pigment to impart color. Its insolubility prevents it from dissolving into the formulation matrix, which ensures a stable and uniform color profile. The mechanism of color impartation is primarily governed by the absorption and scattering of light by the finely dispersed pigment particles.

The intensity and shade of the color in a solid formulation are dependent on:

  • Particle Size and Distribution: Finer and more uniform particles generally yield better color homogeneity and intensity.

  • Pigment Concentration: Higher concentrations of the pigment result in a more intense color.

  • Dispersion Quality: A homogeneous dispersion of the pigment particles throughout the formulation is crucial for achieving a consistent and uniform color.

  • Excipient Interactions: Although generally inert, potential interactions with other excipients in the formulation can impact the long-term color stability.

Experimental Protocols for Color Characterization

Synthesis of D&C Red No. 36

The synthesis of D&C Red No. 36 is a classic illustration of a diazotization reaction followed by an azo coupling reaction.

Protocol:

  • Diazotization: 2-chloro-4-nitroaniline is dissolved in an acidic medium (e.g., hydrochloric acid) and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to generate the corresponding diazonium salt.

  • Coupling Component Preparation: 2-naphthol is dissolved in an alkaline solution (e.g., sodium hydroxide).

  • Coupling Reaction: The cold diazonium salt solution is gradually added to the 2-naphthol solution while maintaining a low temperature. The ensuing azo coupling reaction leads to the precipitation of D&C Red No. 36.

  • Purification: The resulting pigment precipitate is isolated by filtration, washed extensively with water to remove residual salts and impurities, and subsequently dried.

Synthesis_Workflow Start Start Diazotization Diazotization of 2-chloro-4-nitroaniline Start->Diazotization Coupling_Solution Preparation of alkaline 2-naphthol solution Start->Coupling_Solution Coupling_Reaction Azo Coupling Reaction Diazotization->Coupling_Reaction Coupling_Solution->Coupling_Reaction Precipitation Precipitation of D&C Red No. 36 Coupling_Reaction->Precipitation Purification Filtration, Washing, and Drying Precipitation->Purification End End Product: D&C Red No. 36 Purification->End

Caption: Synthesis Workflow for D&C Red No. 36.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a cornerstone technique for characterizing the color of D&C Red No. 36 by quantifying its absorption of light across a range of wavelengths.

Protocol:

  • Sample Preparation: A dilute solution of D&C Red No. 36 is prepared using a suitable solvent in which it is soluble, such as dimethylformamide or chloroform.

  • Spectrophotometric Measurement: The absorbance of the solution is measured across the visible spectrum (typically 400-700 nm) using a calibrated UV-Visible spectrophotometer.

  • Data Analysis: The wavelength at which maximum absorption occurs (λmax) is determined. This value is a characteristic property of the colorant in the specific solvent used.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of D&C Red No. 36 and to identify and quantify any subsidiary colorants or impurities that could influence the overall color.

Protocol:

  • Sample Preparation: A precise concentration of the pigment is dissolved in an appropriate solvent.

  • Chromatographic Separation: A reversed-phase C18 column is commonly utilized with a gradient mobile phase, typically consisting of acetonitrile and water with an acidic modifier such as formic acid or phosphoric acid.

  • Detection: A photodiode array (PDA) detector is used to monitor the column effluent, allowing for the detection of separated components and the acquisition of their individual UV-Vis spectra.

  • Quantification: The purity of D&C Red No. 36 and the levels of any impurities are calculated by comparing their chromatographic peak areas to those of certified reference standards.

Interaction with Pharmaceutical Excipients and Color Stability

While D&C Red No. 36 is generally regarded as a stable pigment, its color can be susceptible to alteration through interactions with certain pharmaceutical excipients, particularly under stressed conditions of high humidity and elevated temperature.

Table 2: Potential Interactions with Common Pharmaceutical Excipients

ExcipientPotential InteractionEffect on Color
Reducing Sugars (e.g., Lactose)Maillard reaction with any trace primary amine impurities.Potential for browning or discoloration.
Oxidizing Agents (e.g., Peroxides in povidone)Oxidation of the azo chromophore.Fading or a noticeable change in color.
Basic Excipients (e.g., Magnesium Stearate)Creation of a micro-environment with an elevated pH.A shift in color towards a purplish-red.
Acidic ExcipientsCreation of a micro-environment with a lower pH.A shift in color towards a yellowish-red.

Color Stability Testing:

To ascertain the color stability of a finished drug product containing D&C Red No. 36, comprehensive photostability and accelerated stability studies are indispensable. These studies involve subjecting the drug product to controlled conditions of light, temperature, and humidity, and systematically monitoring for any perceptible changes in color over a defined period.

Biological Interactions and Signaling Pathways

The primary biological interaction of toxicological relevance for azo dyes is their metabolism by azoreductase enzymes present in the liver and the gut microbiome. This metabolic process can lead to the reductive cleavage of the azo bond, resulting in the formation of aromatic amines. In the case of D&C Red No. 36, the metabolic products are 2-chloro-4-nitroaniline and 1-amino-2-naphthol. The toxicological profiles of these resulting amines are a central focus in the overall safety assessment of the colorant.

At present, there is a lack of specific evidence in the public scientific literature to indicate that D&C Red No. 36 directly engages with specific signaling pathways in a manner that influences its function as a colorant. The principal biological considerations are centered on its metabolic fate and the potential toxicological implications of its metabolites.

Metabolism DC_Red_36 D&C Red No. 36 Azoreductases Azoreductases (Liver, Gut Microbiota) DC_Red_36->Azoreductases Metabolism Metabolite1 2-chloro-4-nitroaniline Azoreductases->Metabolite1 yields Metabolite2 1-amino-2-naphthol Azoreductases->Metabolite2 yields

Caption: Metabolic Pathway of D&C Red No. 36.

Conclusion

The mechanism by which D&C Red No. 36 imparts color is a complex interplay of factors rooted in its molecular structure. The presence of an extended conjugated system, with the azo group as the central chromophore and modulated by various auxochromes, facilitates the absorption of visible light, giving rise to its characteristic orange-red hue. The phenomenon of azo-hydrazone tautomerism is of paramount importance, with the more stable hydrazone tautomer being the primary contributor to the color in the solid state. For researchers and professionals in drug development, a detailed understanding of how environmental factors such as pH, solvent polarity (in the context of excipient interactions), and light exposure can affect the color of D&C Red No. 36 is crucial for the successful formulation of stable, aesthetically pleasing, and safe pharmaceutical products.

References

In-depth Technical Guide: Thermal Stability and Degradation Profile of Pigment Red 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Pigment Red 4 (CI 12085). This information is critical for researchers, scientists, and professionals in drug development and other industries where this pigment is utilized, ensuring its proper application and the stability of the final products.

Introduction to this compound

This compound, chemically identified as 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, is a monoazo pigment widely used for its vibrant red color.[1] It is also known by other names, including D&C Red No. 36.[2][3][4] Its primary applications are in printing inks, paints, plastics, and cosmetics.[1][5] Understanding its thermal stability is paramount for its use in processes involving elevated temperatures.

Thermal Stability of this compound

The thermal stability of a pigment is a critical parameter that determines its suitability for various applications, particularly in the plastics and coatings industries where high-temperature processing is common. The heat resistance of this compound has been reported by various sources, with some variations in the exact temperature limits.

Several technical data sheets indicate a general heat resistance for this compound in the range of 140°C to 200°C. One source specifies that the pigment is stable at 180°C for 10 minutes and at 200°C for 5 minutes, but not stable at 220°C. Another source indicates a heat resistance of up to 160°C.[4] A safety data sheet for this compound also notes a decomposition temperature of 274°C.

It is important to note that the thermal stability of this compound can be influenced by the specific formulation, the presence of other substances, and the duration of heat exposure.

Table 1: Reported Thermal Stability of this compound

ParameterValueSource(s)
Heat Resistance140 °C[5]
Heat Resistance160 °C[4]
Heat Resistance180 °C
Heat Resistance200 °C
Decomposition Temperature274 °C

Degradation Profile

A detailed degradation profile of this compound through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is not extensively available in the public domain. However, based on the reported decomposition temperature and the general behavior of monoazo pigments, a qualitative degradation profile can be inferred.

The degradation of this compound is expected to occur as the temperature increases, leading to the breakdown of its chemical structure. The azo bond (-N=N-) is often the most thermally labile part of the molecule. Its cleavage can lead to the formation of various aromatic compounds.

A comprehensive thermal analysis would typically involve a multi-stage weight loss as different parts of the molecule decompose at varying temperatures. The initial weight loss may be attributed to the loss of volatile impurities or moisture. As the temperature rises, the main decomposition phase would occur, corresponding to the cleavage of the azo linkage and the breakdown of the aromatic rings.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and degradation profile of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound degrades and to quantify the mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The TGA thermogram, a plot of mass versus temperature, is generated.

  • The onset temperature of decomposition and the percentage of weight loss at different temperature intervals are determined from the thermogram.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and to observe any endothermic or exothermic events associated with the degradation of this compound.

Apparatus: A differential scanning calorimeter.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

  • The DSC thermogram is analyzed to identify thermal events such as melting and decomposition.

Visualization of Degradation Pathway

While a detailed experimental degradation pathway for this compound is not available, a conceptual logical workflow for its thermal analysis can be visualized.

Thermal_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Pan Sample Pan Loading Weighing->Pan TGA Thermogravimetric Analysis (TGA) Pan->TGA DSC Differential Scanning Calorimetry (DSC) Pan->DSC TGA_Data TGA Thermogram (Weight vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Analysis Data Interpretation TGA_Data->Analysis DSC_Data->Analysis Decomposition_Temp Decomposition Temperature Analysis->Decomposition_Temp Weight_Loss Weight Loss Profile Analysis->Weight_Loss Thermal_Events Melting/Other Transitions Analysis->Thermal_Events

Caption: Conceptual workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a crucial factor for its application in various industrial processes. While technical data sheets provide a general understanding of its heat resistance, detailed quantitative data from techniques like TGA and DSC are necessary for a complete degradation profile. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this pigment, enabling them to make informed decisions regarding its use and to ensure the quality and stability of their products. Further detailed experimental studies are recommended to fully elucidate the thermal degradation pathway of this compound.

References

C.I. 12085: A Technical Examination of Photostability and Lightfastness

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Pigment Red 4, also identified by the Colour Index number 12085 and CAS number 2814-77-9, is a monoazo pigment characterized by its bright, yellowish-red shade.[1] Chemically known as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, this organic colorant sees wide application in printing inks, paints, coatings, plastics, and cosmetics.[1][2][3][4] Its utility in these applications is critically dependent on its photostability and lightfastness, which determine the durability and longevity of its color in the presence of light. This technical guide provides an in-depth analysis of the available data on the photostability and lightfastness properties of C.I. 12085, including established ratings, factors influencing its stability, and the general mechanisms of its degradation.

Quantitative Lightfastness and Physicochemical Properties

The lightfastness of C.I. 12085 is most commonly reported using the Blue Wool Scale, an eight-step scale where a rating of 8 signifies the highest lightfastness. Multiple sources indicate that C.I. 12085 has a lightfastness rating of Grade 6.[1][2] However, it is also noted that the pigment has a tendency to darken upon exposure to light.[2][5] Furthermore, its lightfastness can be considerably reduced when mixed with titanium dioxide (TiO2), a common practice for creating pastel shades.[5]

PropertyValueSource(s)
C.I. Name This compound[1]
C.I. Number 12085[1][6]
CAS Number 2814-77-9[1][4]
Chemical Class Monoazo[3][7]
Lightfastness (Blue Wool Scale) 6[1][2]
Heat Resistance 140 °C[1]
Water Resistance 5 (Excellent)[1]
Oil Resistance 2-3 (Poor to Fair)[1]
Acid Resistance 4-5 (Good to Excellent)[1]
Alkali Resistance 4-5 (Good to Excellent)[1]

Experimental Protocols for Lightfastness Testing

A generalized experimental protocol for determining the lightfastness of a pigment like C.I. 12085 according to ISO 105-B02 would involve the following steps:

  • Sample Preparation: The pigment is dispersed in a suitable binder or substrate (e.g., paint, ink, or plastic). The prepared sample is then applied to a standardized panel or card. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared sample, along with a set of Blue Wool standards (references 1-8), is placed in a Xenon arc test chamber.[8][11] The chamber is set to controlled conditions of irradiance, temperature, and humidity. For example, a common irradiance setpoint is 42 W/m² in the 300-400 nm range.[9]

  • Evaluation: The samples are periodically inspected for color change. The lightfastness rating is determined by comparing the fading of the test sample to the fading of the Blue Wool standards.[10] The rating corresponds to the Blue Wool standard that exhibits a similar degree of color change. The color change can be assessed visually or instrumentally using a spectrophotometer to calculate the color difference (ΔE).

Below is a Graphviz diagram illustrating a generalized workflow for lightfastness testing.

Lightfastness_Testing_Workflow Generalized Lightfastness Testing Workflow for Pigments cluster_preparation Sample Preparation cluster_exposure Exposure cluster_evaluation Evaluation A Pigment Dispersion in Binder B Application on Substrate A->B C Masking of Sample B->C D Placement in Xenon Arc Chamber with Blue Wool Standards C->D E Controlled Exposure to Light, Temperature, and Humidity D->E F Periodic Visual and Instrumental Assessment E->F G Comparison with Blue Wool Standards F->G H Assignment of Lightfastness Rating G->H

Caption: A diagram showing the general steps involved in testing the lightfastness of pigments.

Photodegradation Pathway

The photodegradation of azo dyes, including monoazo pigments like C.I. 12085, is a complex process initiated by the absorption of light energy. While a specific degradation pathway for C.I. 12085 is not detailed in the available literature, a general mechanism for the photocatalytic degradation of monoazo pigments can be described. This process often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can attack the chromophoric azo bond (-N=N-).

The degradation can be accelerated in the presence of a photocatalyst like titanium dioxide (TiO₂). The proposed general mechanism is as follows:

  • Photoexcitation: The pigment molecule absorbs photons, leading to an excited electronic state.

  • Generation of Reactive Species: In the presence of a semiconductor photocatalyst like TiO₂, UV irradiation can generate electron-hole pairs. These can react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).

  • Attack on the Chromophore: The reactive species, particularly the hydroxyl radical, attack the azo bond, leading to its cleavage. This is the primary step in the decolorization of the pigment.

  • Formation of Intermediates: The cleavage of the azo bond results in the formation of aromatic amines and other intermediate compounds.

  • Mineralization: Further oxidation of these intermediates can lead to their complete degradation into simpler inorganic molecules such as CO₂, H₂O, and mineral acids.

A simplified, generalized degradation pathway is illustrated in the following diagram:

Degradation_Pathway Generalized Photodegradation Pathway of a Monoazo Pigment A Monoazo Pigment (e.g., C.I. 12085) B Photoexcitation A->B Light (hν) D Cleavage of Azo Bond B->D C Generation of Reactive Oxygen Species (e.g., •OH) C->D E Formation of Aromatic Intermediates D->E F Mineralization (CO2, H2O, etc.) E->F

References

Toxicological Profile of D&C Red No. 36: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of D&C Red No. 36 (CI 12085), a monoazo color additive used in cosmetics and externally applied drugs. The information presented is collated from scientific literature and safety assessment documents, with a focus on quantitative data and detailed experimental methodologies.

Chemical Identity

  • Chemical Name: 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthalenol

  • CI Name: Pigment Red 4

  • CAS Number: 2814-77-9

  • Molecular Formula: C₁₆H₁₀ClN₃O₃

Executive Summary

D&C Red No. 36 has been evaluated for various toxicological endpoints. It exhibits low acute toxicity via oral and dermal routes. While it has shown mutagenic activity in in-vitro bacterial assays, a long-term carcinogenicity study in rats did not demonstrate a carcinogenic effect at the tested doses. Data on skin and eye irritation suggest a low potential for irritation. Notably, there is a lack of publicly available data on the chronic toxicity (beyond the carcinogenicity study), reproductive, and developmental toxicity of D&C Red No. 36 in the scientific literature.

Acute Toxicity

D&C Red No. 36 demonstrates a low order of acute toxicity in animal studies. The available quantitative data is summarized in the table below.

Table 1: Acute Toxicity of D&C Red No. 36

TestSpeciesRouteValueReference
LD₅₀RatOral> 5000 mg/kg[1]
LD₅₀RatOral34.5 g/kg[2]
LD₅₀RabbitDermal> 5000 mg/kg[1]
LD₅₀RabbitDermal> 2.0 g/kg[2]
Experimental Protocols

While specific, detailed protocols for the acute toxicity studies are not extensively described in the available literature, they are generally performed according to standardized guidelines (e.g., OECD Test Guidelines). A general methodology involves the administration of a single high dose of the substance to animals, followed by observation for a set period (typically 14 days) to monitor for mortality and clinical signs of toxicity. The LD₅₀, the dose lethal to 50% of the test population, is then calculated.

Dermal and Ocular Irritation

The potential for D&C Red No. 36 to cause skin and eye irritation has been assessed in animal studies. The results indicate a low irritation potential.

Table 2: Dermal and Ocular Irritation of D&C Red No. 36

TestSpeciesObservationValueReference
Primary Dermal IrritationRabbitIrritation Index0.08[2]
Ocular Irritation (No Wash)RabbitIrritation Score0.0[2]
Experimental Protocols
  • Dermal Irritation: Based on standard methods (e.g., OECD Guideline 404), a measured amount of the test substance is applied to a small patch of shaved skin on a rabbit. The site is then covered with a gauze patch for a specified period, after which the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at various time points.

  • Ocular Irritation: Following guidelines such as OECD Guideline 405, a small amount of the substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of irritation, including redness, swelling, and discharge, at specific intervals.

Genotoxicity

D&C Red No. 36 has been shown to exhibit mutagenic activity in the Ames test, a bacterial reverse mutation assay.

  • Finding: Mutagenic activity was observed towards Salmonella typhimurium strain TA98 in the presence of a metabolic activation system (S9 mix).[3]

Experimental Protocol (Ames Test)

The Ames test utilizes strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. The bacteria are exposed to the test substance, both with and without an S9 metabolic activation system (derived from rat liver enzymes). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted to assess the mutagenic potential of the substance.

Carcinogenicity

A long-term carcinogenicity study of D&C Red No. 36 was conducted in Wistar rats. The study concluded that D&C Red No. 36 was not carcinogenic to male or female rats under the conditions of the experiment.[3]

Experimental Protocol
  • Species: Wistar rats (50 males and 50 females per group).

  • Administration: D&C Red No. 36 was mixed into the diet.

  • Dosage Groups:

    • Control: 0 ppm

    • Low Dose: 1,000 ppm

    • High Dose: 2,000 ppm

  • Duration: 78 weeks of treatment, with sacrifice at 98 weeks.

  • Observations: Survival, body weight, and histopathological assessment of various organs for the presence of benign and malignant tumors.

Quantitative Data

Table 3: Tumor Incidence in a 78-Week Carcinogenicity Study of D&C Red No. 36 in Wistar Rats [3]

OrganTumor TypeSexControl (0 ppm) Incidence (%)Low Dose (1,000 ppm) Incidence (%)High Dose (2,000 ppm) Incidence (%)
LiverBenignMale20.016.718.8
LiverBenignFemale6.012.816.0
Mammary GlandBenignFemale18.010.610.0
Thyroid GlandMalignantMale2.04.20.0
LungMalignantMale0.00.04.2
LiverMalignantMale0.00.02.1
Urinary BladderMalignantMale0.00.02.1
Soft TissueMalignantMale2.00.02.1

Note: The incidences of malignant tumors in other organs (uterus, lung, kidney, thyroid, thymus, and salivary gland) in both male and female rats were low (around 2-4%) and not statistically different from the control groups.

Reproductive and Developmental Toxicity

A thorough search of the scientific literature did not yield any specific studies on the reproductive or developmental toxicity of D&C Red No. 36. Material safety data sheets and other summary documents consistently state that data for these endpoints have not been established.[4][5]

Visualizations

Experimental Workflow: 78-Week Carcinogenicity Study

G cluster_setup Study Setup cluster_observation Observation & Data Collection cluster_analysis Data Analysis start Animal Selection (Wistar Rats) acclimation Acclimation Period start->acclimation randomization Randomization into Groups (50 males, 50 females per group) acclimation->randomization control Control Group (0 ppm in diet) low_dose Low Dose Group (1,000 ppm in diet) high_dose High Dose Group (2,000 ppm in diet) monitoring In-life Monitoring (Survival, Body Weight) control->monitoring low_dose->monitoring high_dose->monitoring termination Terminal Sacrifice (at 98 Weeks) monitoring->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis

Caption: Experimental workflow for the 78-week carcinogenicity study of D&C Red No. 36 in rats.

Summary of Toxicological Profile

G substance D&C Red No. 36 acute Acute Toxicity (Oral, Dermal) irritation Irritation (Dermal, Ocular) genotoxicity Genotoxicity (Ames Test) carcinogenicity Carcinogenicity (Rat Study) repro_dev Reproductive & Developmental Toxicity acute_res Low Toxicity (LD50 > 2000 mg/kg) acute->acute_res irritation_res Low Irritation Potential irritation->irritation_res genotoxicity_res Mutagenic (in vitro) genotoxicity->genotoxicity_res carcinogenicity_res Not Carcinogenic carcinogenicity->carcinogenicity_res repro_dev_res No Data Available repro_dev->repro_dev_res

Caption: Summary of the toxicological profile for D&C Red No. 36.

References

The Historical Development and Discovery of Pigment Red 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 4, known chemically as 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, is a monoazo pigment that has been a significant colorant in various industries for over a century. Its brilliant red hue, coupled with its performance characteristics, has led to its widespread use in printing inks, paints, textiles, and cosmetics.[1][2] This technical guide provides a comprehensive overview of the historical development, discovery, and key technical aspects of this compound, tailored for a scientific audience.

Historical Development and Discovery

The late 19th and early 20th centuries marked a revolutionary period in the chemical industry, with the advent of synthetic dyes and pigments. German chemical companies, such as BASF and Hoechst AG, were at the forefront of this innovation, particularly in the field of azo colorants.[3][4][5][6] The foundational chemistry for azo dyes was established by Peter Griess in 1858 with his discovery of diazo compounds. This paved the way for the synthesis of a vast array of new colorants.

This compound was first synthesized in 1906.[7][8] Its creation was a result of the advancements in understanding the coupling reactions of diazotized aromatic amines with naphthols. Specifically, this compound is produced by the diazotization of 2-chloro-4-nitroaniline, which is then coupled with β-naphthol (2-naphthol).[2][7]

While the exact individual credited with the first synthesis of this compound is not widely documented, its development falls within the broader intensive research into β-naphthol-based azo pigments during that era. This period saw the introduction of numerous azo pigments, with companies like Hoechst AG being prominent in their development and commercialization.[4][9] The timeline below illustrates the key milestones in the context of azo pigment development.

Historical_Development_of_Pigment_Red_4 cluster_1800s 19th Century Foundations cluster_1900s 20th Century Synthesis and Commercialization 1858 1858: Peter Griess discovers diazo compounds 1880s Late 1800s: Development of early azo dyes 1858->1880s 1863 1863: Foundation of Farbwerke Meister, Lucius & Brüning (later Hoechst AG) 1863->1880s 1865 1865: Foundation of BASF 1865->1880s 1906 1906: First synthesis of this compound 1880s->1906 Advancements in azo chemistry 1911 1911: Naphthol pigments first patented 1906->1911 1930s 1930s: Popular use of Naphthol Reds begins 1911->1930s

Key milestones in the development of this compound.

Chemical and Physical Properties

This compound is characterized by its specific chemical structure and a range of physical properties that dictate its performance in various applications. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
CI Name This compound[2]
CI Number 12085[2]
CAS Number 2814-77-9[2]
Chemical Formula C₁₆H₁₀ClN₃O₃[2]
Molecular Weight 327.72 g/mol [2]
IUPAC Name 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol
Appearance Red powder[2]
Solubility Insoluble in water; slightly soluble in ethanol, acetone, and benzene.[2]
Heat Resistance Up to 140 °C[10]
Lightfastness (BWS) 4[10]
Water Resistance 5[10]
Oil Resistance 2-3[10]
Acid Resistance 4-5[10]
Alkali Resistance 4-5[10]
Alcohol Resistance 4[10]

BWS: Blue Wool Scale

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-Chloro-4-nitroaniline

  • Preparation of Amine Solution: In a suitable reaction vessel, dissolve 2-chloro-4-nitroaniline in a mixture of hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution. The temperature should be carefully monitored and maintained below 5 °C throughout the addition.

  • Completion of Reaction: Continue stirring the mixture for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Azo Coupling with β-Naphthol

  • Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve β-naphthol (2-naphthol) in an aqueous sodium hydroxide solution.

  • Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold, freshly prepared diazonium salt solution to the cold β-naphthol solution with continuous and efficient stirring. A colored precipitate of this compound will form immediately.

  • Completion of Coupling: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification: The precipitated pigment is then isolated by filtration, washed with water to remove any unreacted starting materials and salts, and then dried.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A 2-Chloro-4-nitroaniline C Cool to 0-5 °C A->C B HCl, H₂O B->C E Diazonium Salt Formation C->E D NaNO₂ solution D->E I This compound Precipitation E->I F β-Naphthol H Cool to 0-5 °C F->H G NaOH solution G->H H->I J Filtration I->J K Washing J->K L Drying K->L M Pure this compound L->M

A generalized experimental workflow for the synthesis of this compound.
Analytical Characterization

A variety of analytical techniques are employed to characterize this compound and ensure its quality and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the identification and quantification of this compound and any subsidiary colors or impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The chromatogram is monitored at the wavelength of maximum absorbance for this compound, which is around 500 nm.[11]

  • Sample Preparation: The pigment is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of solvents, and then filtered before injection.

  • Quantification: Calibration curves are prepared using certified reference standards of this compound and any known impurities to quantify their respective concentrations.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its chemical structure.

  • Sample Preparation: The pigment powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Interpretation: Characteristic absorption bands for the azo group (-N=N-), hydroxyl group (-OH), nitro group (-NO₂), and aromatic rings are identified to confirm the structure. The azo group typically shows a characteristic band in the region of 1458-1411 cm⁻¹.[13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the pigment, which is directly related to its color.

  • Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., ethanol or DMF).

  • Analysis: The absorbance spectrum is recorded over the visible and ultraviolet range (typically 200-800 nm).

  • Interpretation: The wavelength of maximum absorbance (λmax) in the visible region is a key characteristic of the pigment's color. For a red pigment from Monascus purpureus, the λmax was observed at 500 nm in ethanol, which can be a reference point.[11][14]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.

  • TGA Protocol: A small sample of the pigment is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. This provides information on decomposition temperatures.

  • DSC Protocol: The heat flow to or from a sample is measured as it is heated or cooled. This can be used to determine melting points, glass transitions, and other thermal events.

Conclusion

This compound, a product of the early 20th-century advancements in synthetic organic chemistry, remains a relevant and widely used colorant. Its historical development is intrinsically linked to the pioneering work in azo chemistry in Germany. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective and safe use in research and industrial applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important pigment.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Pigment Red 4 by HPLC and UHPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 4 (PR4), also known as D&C Red No. 36, is a monoazo pigment used in cosmetics and drug products.[1][2] Its chemical name is 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) enforce strict limits on the levels of subsidiary colors in batches of this compound submitted for certification.[3][4][5] This document provides detailed High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of this compound and its common subsidiary colors, namely Pigment Orange 5 (PO5), Yellow-1-Naphthol (Y1N), Pigment Red 1 (PR1), and Pigment Red 6 (PR6).[3][4][5]

These methods offer a significant improvement over older techniques like thin-layer chromatography (TLC), providing enhanced separation, sensitivity, and sample throughput.[4][5] Both the HPLC and UHPLC methods are capable of baseline separation of the four specified subsidiary colors, allowing for their accurate quantification.[3][4][5]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for routine quality control analysis of this compound for subsidiary colors.

1. Materials and Reagents

  • This compound sample

  • Reference standards for Pigment Orange 5, Pigment Red 1, and Pigment Red 6

  • Synthesized or commercially available Yellow-1-Naphthol standard[3][4][5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (NH₄OAc)

  • Water (HPLC grade or ultrapure)

  • Dimethylformamide (DMF)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a photodiode array (PDA) detector is recommended. A Waters Arc system with a Waters 2998 PDA detector and Empower 3 software for data acquisition has been shown to be effective.[6]

  • Column: Kinetex C18, 2.6 µm, 100 Å, 100 × 4.6 mm ID (Phenomenex, CA)[6]

  • Mobile Phase A: 0.2 M NH₄OAc in 95% H₂O and 5% MeOH[6]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 1.5 mL/min[6]

  • Column Temperature: 35 ± 5°C[6]

  • Injection Volume: 10 µL[6]

  • PDA Detection: Monitoring at 457 nm, 480 nm, 486 nm, and 500 nm[6]

Gradient Program:

Time (min) % Mobile Phase B
0.0 - 5.0 60 (Isocratic)
5.0 - 6.0 60 → 80 (Linear Gradient)
6.0 - 11.0 80 → 100 (Linear Gradient)
11.0 - 15.0 100 (Isocratic)
15.1 - 19.0 60 (Re-equilibration)

Table based on data from Weisz et al.[6]

3. Sample and Standard Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of each subsidiary color reference standard in a suitable solvent like DMF at a concentration of approximately 0.1 mg/mL.

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition to achieve concentrations that bracket the specification limits for each subsidiary color.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with DMF. Further dilute as necessary with the initial mobile phase composition to bring the expected subsidiary color concentrations within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

This method offers faster analysis times and reduced solvent consumption compared to the HPLC method, making it ideal for high-throughput screening.

1. Materials and Reagents

  • Same as for the HPLC method.

2. Instrumentation and Chromatographic Conditions

  • UHPLC System: A system with a PDA detector capable of high-speed data acquisition.

  • Column: Kinetex C18, 1.7 µm, 100 Å, 100 × 2.1 mm ID (Phenomenex, CA)[6]

  • Mobile Phase A: 0.02 M NH₄OAc in 95% H₂O and 5% MeOH[6]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 0.5 mL/min[6]

  • Column Temperature: 35 ± 5°C[6]

  • Injection Volume: 2 µL[6]

  • PDA Detection: Monitoring at 457 nm, 480 nm, 486 nm, and 500 nm[6]

Gradient Program:

Time (min) % Mobile Phase B
0.0 - 1.0 60 (Isocratic)
1.0 - 3.0 60 → 72 (Linear Gradient)
3.0 - 5.0 72 → 100 (Linear Gradient)
5.0 - 8.0 100 (Isocratic)
8.1 - 11.0 60 (Re-equilibration)

Table based on data from Weisz et al.[6]

3. Sample and Standard Preparation

  • Follow the same procedures as described for the HPLC method, adjusting dilutions as necessary for the sensitivity of the UHPLC system.

Data Presentation

The following table summarizes the quantitative data from the validation of the HPLC and UHPLC methods for the analysis of subsidiary colors in this compound.[4][5]

ParameterHPLC MethodUHPLC Method
Linearity (R²) > 0.999> 0.999
LOD (%) 0.006 - 0.0180.006 - 0.018
LOQ (%) 0.007 - 0.050.007 - 0.05
Recovery (%) 85.5 ± 7.4 - 101.8 ± 2.085.5 ± 7.4 - 101.8 ± 2.0
Data sourced from Weisz et al.[4][5]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Weigh & Dissolve This compound Sample in DMF dilute_sample Dilute Sample with Initial Mobile Phase prep_sample->dilute_sample prep_std Prepare Stock & Working Standards of Subsidiary Colors filter_sol Filter All Solutions (0.45 µm) prep_std->filter_sol dilute_sample->filter_sol inject Inject into HPLC/UHPLC System filter_sol->inject separate Separation on C18 Column using Gradient Elution inject->separate detect PDA Detection at Multiple Wavelengths separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curves from Standards integrate->calibrate quantify Quantify Subsidiary Colors in Sample calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC/UHPLC analysis of this compound.

Logical_Relationship cluster_method Analytical Method cluster_analytes Target Analytes cluster_output Method Output hplc HPLC Method pr4 This compound (Main Component) hplc->pr4 analyzes subsidiaries Subsidiary Colors (PO5, Y1N, PR1, PR6) hplc->subsidiaries separates & quantifies uhplc UHPLC Method uhplc->pr4 analyzes uhplc->subsidiaries separates & quantifies pr4->subsidiaries contains quantification Quantification of Impurities subsidiaries->quantification leads to purity Purity Assessment quantification->purity determines

Caption: Logical relationship between methods, analytes, and outputs.

References

Application Notes and Protocols for the Quantification of Pigment Red 4 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 4 (also known as D&C Red No. 36 or CI 12085) is a synthetic monoazo colorant widely used to impart a vibrant red hue in a variety of cosmetic products, including lipsticks, blushes, and nail polishes.[1] As with any color additive, its quantification in the final formulation is crucial for quality control, batch-to-batch consistency, and regulatory compliance. In some regions, the concentration of this compound is restricted; for instance, Canada has set a maximum permitted concentration of 3.0% in cosmetic products due to potential health concerns.[2]

These application notes provide a detailed protocol for the quantification of this compound in cosmetic formulations, primarily focusing on a lipstick matrix, using High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV). Additionally, the toxicological relevance of this compound as a monoazo dye is discussed, including its potential metabolic pathway.

Analytical Principle: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the separation and quantification of organic colorants in complex cosmetic matrices. The principle lies in the differential partitioning of the analyte (this compound) between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a suitable solvent system, this compound can be effectively separated from other matrix components and quantified by a UV-Vis detector at its maximum absorbance wavelength.

Potential Metabolic Pathway of this compound

A key consideration for the safety assessment of azo dyes is their potential for metabolic cleavage of the azo bond (-N=N-). This reductive cleavage can be catalyzed by enzymes from the skin or gut microbiota, leading to the formation of potentially harmful aromatic amines.[3][4][5][6][7] In the case of this compound, this process would yield 2-chloro-4-nitroaniline and 1-amino-2-naphthol. The toxicity of these metabolites, particularly the aromatic amine, is a significant factor in the risk assessment of the parent dye.[2][8]

G cluster_0 Metabolic Cleavage of this compound PR4 This compound (1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol) Metabolites Metabolites PR4->Metabolites Reductive Cleavage (e.g., by skin microbiota azoreductase) Amine 2-Chloro-4-nitroaniline Metabolites->Amine Naphthol 1-Amino-2-naphthol Metabolites->Naphthol

Figure 1: Potential metabolic pathway of this compound.

Experimental Protocols

The following protocols are designed for the quantification of this compound in a lipstick formulation.

Materials and Reagents
  • This compound analytical standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (deionized or HPLC grade)

  • Lipstick sample containing this compound

  • 0.45 µm PTFE syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions

The following table outlines a validated HPLC method that can be adapted for the quantification of this compound.

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.2 M Ammonium Acetate in 95:5 Water:Methanol
Mobile Phase B Acetonitrile
Gradient Isocratic at 60% B for 5 min, then a linear gradient to 80% B in 1 min, then to 100% B in 5 min, hold for 4 min, then return to initial conditions.
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detection Wavelength 480 nm (or λmax of this compound)
Injection Volume 10 µL

Note: These conditions are based on a method for analyzing subsidiary colors in D&C Red No. 36 and may require optimization for specific cosmetic matrices.[9][10]

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or dioxane).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover a concentration range of approximately 1-50 µg/mL.

Sample Preparation
  • Accurately weigh approximately 1.0 g of the lipstick sample into a 50 mL centrifuge tube.

  • Add 20 mL of the mobile phase (initial conditions).

  • Vortex vigorously for 2-3 minutes to dissolve the lipstick base. Gentle heating in a water bath (e.g., 40-50°C) may be required to melt the waxes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate insoluble excipients.

  • Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If the concentration is expected to be high, perform a further dilution with the mobile phase to bring it within the calibration range.

G cluster_1 Experimental Workflow for this compound Quantification A Weigh ~1.0g Lipstick Sample B Add 20mL Mobile Phase & Vortex/Heat A->B C Centrifuge (4000 rpm, 10 min) B->C D Collect & Filter Supernatant (0.45 µm) C->D E Inject into HPLC-UV System D->E F Quantify using Calibration Curve E->F

Figure 2: Sample preparation and analysis workflow.

Method Validation and Data Presentation

A robust analytical method requires thorough validation. The following parameters should be assessed, with typical acceptance criteria provided.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) > 0.999
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.85-115%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 5%
Example Validation Data Summary

The following table summarizes validation data from a comparable HPLC method for subsidiary colors in D&C Red No. 36.[9][10][11]

ParameterResult
Linearity (R²) > 0.999
LOD 0.006–0.018%
LOQ 0.007–0.05%
Recovery 85.5 ± 7.4% - 101.8 ± 2.0%

Calculation of this compound Concentration

The concentration of this compound in the cosmetic sample is calculated using the calibration curve generated from the working standards.

Concentration (% w/w) = (C * V * D) / (W * 10000)

Where:

  • C = Concentration from the calibration curve (µg/mL)

  • V = Initial volume of solvent used for extraction (mL)

  • D = Dilution factor (if any)

  • W = Weight of the cosmetic sample (g)

Conclusion

The HPLC-UV method described provides a robust and reliable approach for the quantification of this compound in cosmetic formulations. Proper sample preparation to remove interfering matrix components is critical for accurate results. Method validation is essential to ensure the reliability of the data for quality control and regulatory purposes. The potential for metabolic conversion of this compound to aromatic amines underscores the importance of adhering to regulatory limits and conducting thorough safety assessments.

References

Application Notes: Protocol for the Histological Application of Pigment Red 4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 4 (C.I. 12085), also known as Fast Red R, is a monoazo organic pigment characterized by its bright, yellowish-red hue.[1][2] While it is widely utilized in industrial applications such as coatings, printing inks, and textile dyeing for its vibrant color and strong tinting power, its use as a histological stain is not well-documented in scientific literature.[1][3][4] These application notes propose a potential protocol for the use of this compound as a histological counterstain, leveraging its chemical properties for the visualization of cytoplasmic and extracellular components. This protocol is intended for research purposes to explore the utility of this compound in a biological context.

Principle

The proposed staining mechanism relies on the physicochemical affinity of this compound for cellular and tissue components. As an organic pigment, its binding is likely influenced by factors such as protein concentration, lipid content, and pH. This protocol suggests its application as a counterstain following nuclear staining with a standard hematoxylin solution. The anticipated result is the coloration of cytoplasm and extracellular matrix in shades of red, providing a clear contrast to the blue-stained nuclei.

Physicochemical and Fastness Properties of this compound

A summary of the key properties of this compound is provided below, offering insights into its potential behavior as a histological stain.

PropertyValueReference
C.I. Number 12085[5]
CAS Number 2814-77-9[1]
Molecular Formula C₁₆H₁₀ClN₃O₃[5]
Molecular Weight 327.72 g/mol [5]
Appearance Red Powder[4]
pH Value 7.2[2][5]
Density 1.45 - 1.65 g/cm³[1][2]
Oil Absorption 34 - 70 ml/100g[1][5]
Heat Resistance 140 - 160 °C[1][2]
Light Fastness 4 - 7 (on a scale of 1 to 8)[1][2][4]
Water Resistance 5 (Excellent)[1][4]
Alcohol Resistance 4 (Good)[1][4]
Acid Resistance 4 - 5 (Good to Excellent)[1][4]
Alkali Resistance 4 - 5 (Good to Excellent)[1][4]

Experimental Protocols

Materials

  • This compound (C.I. 12085) powder

  • Harris's Hematoxylin solution

  • Acid Alcohol (1% HCl in 70% Ethanol)

  • Scott's Tap Water Substitute

  • Ethanol (70%, 95%, and 100%)

  • Xylene or xylene substitute

  • Paraffin-embedded tissue sections on slides

  • Distilled water

  • Mounting medium (resinous)

  • Coplin jars or staining dishes

  • Microscope

Protocol for Staining Paraffin-Embedded Sections

This protocol outlines the steps for using this compound as a counterstain for paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate sections by sequential immersion in 95% ethanol and 70% ethanol for 2 minutes each.

    • Rinse gently in running tap water for 2 minutes.

  • Nuclear Staining:

    • Immerse slides in Harris's Hematoxylin solution for 5-10 minutes.

    • Rinse briefly in running tap water.

    • Differentiate in acid alcohol for 10-30 seconds to remove excess stain.

    • Rinse immediately in running tap water.

    • "Blue" the sections in Scott's Tap Water Substitute for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • This compound Counterstaining:

    • Prepare a 0.5% (w/v) stock solution of this compound in 95% ethanol. Gentle warming and stirring may be required for dissolution.

    • Filter the staining solution before use to remove any undissolved particles.

    • Immerse slides in the this compound staining solution for 2-5 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

    • Briefly rinse the slides in 95% ethanol to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through two changes of 100% ethanol for 3 minutes each.

    • Clear the sections in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium and a coverslip.

Expected Results

  • Nuclei: Blue to dark blue

  • Cytoplasm, muscle, and collagen: Shades of red to pink

  • Erythrocytes: Bright red

Visualizations

Histological_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Differentiation Differentiation (Acid Alcohol) Nuclear_Stain->Differentiation Bluing Bluing (Scott's Water) Differentiation->Bluing Counterstain Counterstaining (this compound) Bluing->Counterstain Dehydration_Final Dehydration (Ethanol) Counterstain->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for this compound Histological Staining.

Logical_Relationship PR4 This compound Cytoplasm Cytoplasm PR4->Cytoplasm stains ECM Extracellular Matrix PR4->ECM stains Hematoxylin Hematoxylin Nucleus Nucleus Hematoxylin->Nucleus stains

Caption: Staining affinities of this compound and Hematoxylin.

References

Application of C.I. 12085 in Polymer Matrix Coloration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 12085, also known as Pigment Red 4, is a monoazo pigment characterized by its bright, yellowish-red hue. Its chemical name is 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, and its CAS number is 2814-77-9. This pigment is utilized in the coloration of various materials, including plastics, due to its vibrant color and moderate fastness properties. This document provides detailed application notes and protocols for the use of C.I. 12085 in coloring polymer matrices, with a focus on considerations relevant to research and development, including potential applications in materials for drug development.

Disclaimer: The information provided herein is for research and development purposes. The regulatory status of C.I. 12085 for direct food contact or medical applications is not definitively established in publicly available harmonized regulations (e.g., FDA 21 CFR, EU Regulation 10/2011). A German ordinance suggests it may be used with a specific migration limit, but this is not a comprehensive approval.[1] Researchers and developers must independently verify the regulatory compliance for their specific application and jurisdiction.

Physicochemical and Technical Properties of C.I. 12085

A summary of the key properties of C.I. 12085 is presented in the table below. It is important to note that some properties, particularly heat and light fastness, may vary between different commercial grades of the pigment.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 12085[1]
CAS Number 2814-77-9[1]
Chemical Formula C₁₆H₁₀ClN₃O₃[1]
Molecular Weight 327.72 g/mol [1]
Appearance Red powder[1]
Density 1.45 - 1.60 g/cm³[1]
Oil Absorption 34 - 70 g/100g [1]
Heat Stability 140 - 200°C[1]
Light Fastness (Full Shade) 4 - 6 (on a scale of 1-8)[1]
Water Resistance 5 (on a scale of 1-5)[1]
Acid Resistance 4 - 5 (on a scale of 1-5)[1]
Alkali Resistance 4 - 5 (on a scale of 1-5)[1]

Experimental Protocols for Polymer Coloration

The successful incorporation of C.I. 12085 into a polymer matrix depends on achieving a uniform dispersion of the pigment particles. This is typically accomplished by preparing a masterbatch, which is a concentrated mixture of the pigment in a carrier resin. The masterbatch is then blended with the virgin polymer during the final processing step.

Masterbatch Preparation (General Protocol)

The following is a general protocol for preparing a C.I. 12085 masterbatch. The specific parameters should be optimized based on the available equipment and the carrier resin.

Materials and Equipment:

  • C.I. 12085 (this compound) powder

  • Carrier resin (e.g., LLDPE, PP) in powder or pellet form

  • Dispersing agent (optional, e.g., stearic acid, waxes)

  • High-intensity mixer or twin-screw extruder

  • Pelletizer

Protocol:

  • Pre-mixing: Dry blend the C.I. 12085 powder, carrier resin, and any dispersing agents in a high-intensity mixer. A typical loading of the pigment in the masterbatch is between 20% and 50% by weight.[2]

  • Compounding: Feed the pre-mixed blend into a twin-screw extruder. The extruder's screw design and temperature profile should be optimized to ensure thorough melting of the carrier resin and uniform dispersion of the pigment.[3]

  • Extrusion and Pelletizing: Extrude the molten, colored polymer through a die and cool the strands in a water bath.

  • Pelletization: Cut the cooled strands into pellets using a pelletizer.

  • Drying: Dry the masterbatch pellets to remove any residual moisture before storage or use.

Masterbatch_Preparation_Workflow cluster_0 Masterbatch Preparation A Raw Materials (this compound, Carrier Resin, Additives) B Pre-mixing (High-Intensity Mixer) A->B C Compounding (Twin-Screw Extruder) B->C D Extrusion & Cooling (Die & Water Bath) C->D E Pelletizing D->E F Drying E->F G Final Masterbatch Pellets F->G

Fig. 1: General workflow for masterbatch preparation.
Polymer Coloration via Extrusion (General Protocol)

This protocol describes the coloration of a polymer using the prepared C.I. 12085 masterbatch during an extrusion process.

Materials and Equipment:

  • Virgin polymer pellets (e.g., Polyethylene, Polypropylene)

  • C.I. 12085 masterbatch pellets

  • Single-screw or twin-screw extruder

  • Downstream equipment (e.g., film blowing line, sheet casting line)

Protocol:

  • Blending: Tumble blend the virgin polymer pellets with the C.I. 12085 masterbatch pellets at a predetermined ratio to achieve the desired final color concentration (let-down ratio). The final pigment concentration in the end product is typically in the range of 0.1% to 2% by weight.

  • Extrusion: Feed the blend into the extruder. The temperature profile of the extruder should be set according to the processing recommendations for the specific polymer. For polypropylene, a general temperature range is 180°C to 250°C.[4]

  • Melt Homogenization: The screw of the extruder will melt and homogenize the blend, ensuring uniform distribution of the color.

  • Shaping and Cooling: The molten, colored polymer is then processed through the desired die to form the final product (e.g., film, sheet, fiber), followed by cooling.

Polymer_Coloration_Workflow cluster_1 Polymer Coloration Process H Virgin Polymer Pellets J Blending H->J I This compound Masterbatch I->J K Extrusion (Melting & Homogenization) J->K L Shaping (e.g., Film Blowing, Injection Molding) K->L M Cooling L->M N Final Colored Product M->N

Fig. 2: General workflow for polymer coloration.

Performance Evaluation Protocols

Color Fastness Testing

4.1.1. Light Fastness

Standard: ISO 4892-2 (Plastics - Methods of exposure to laboratory light sources - Part 2: Xenon-arc lamps)[5]

Protocol:

  • Specimen Preparation: Prepare flat plaques of the colored polymer according to the standard's specifications.

  • Exposure: Expose the specimens in a xenon-arc apparatus under controlled conditions of irradiance, temperature, and humidity, simulating exposure to daylight.[5]

  • Evaluation: Periodically assess the change in color of the exposed specimens against an unexposed control sample. The color change is rated using the Blue Wool Scale (1-8), where 8 represents the highest light fastness.[1]

4.1.2. Heat Stability

Standard: Based on DIN EN 12877

Protocol:

  • Specimen Preparation: Prepare samples of the colored polymer.

  • Thermal Treatment: Subject the samples to a series of increasing temperatures in an oven or during an injection molding process for a defined dwell time (e.g., 5 minutes).[6]

  • Evaluation: Compare the color of the heat-treated samples to a control sample that was not exposed to high temperatures. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Migration Testing (for Food Contact and Medical Applications)

Standard: Based on EU Regulation No. 10/2011[7]

Protocol:

  • Specimen Preparation: Prepare samples of the colored polymer with a defined surface area.

  • Selection of Food Simulants: Choose food simulants based on the intended application (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, 3% acetic acid for acidic foods).[8]

  • Migration Test Conditions: Immerse the specimens in the food simulant at specified time and temperature conditions that represent the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).[8]

  • Analysis of Migrants: After the exposure period, remove the polymer samples. Analyze the food simulant for the presence of C.I. 12085 or any of its potential degradation products using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9]

  • Quantification: Quantify the concentration of the migrated substances and compare it to the specific migration limit (SML), if one is established for the substance in the relevant regulations.

Migration_Testing_Workflow cluster_2 Migration Testing Protocol O Colored Polymer Sample Q Exposure (Defined Time & Temperature) O->Q P Select Food Simulant(s) (e.g., Ethanol, Acetic Acid) P->Q R Analytical Measurement (e.g., GC-MS, LC-MS) Q->R S Quantification of Migrants R->S T Compare to Specific Migration Limit (SML) S->T

Fig. 3: General workflow for migration testing.
Effect on Mechanical Properties

Protocol:

  • Specimen Preparation: Prepare standardized test specimens (e.g., dumbbell-shaped bars for tensile testing, notched bars for impact testing) of both the uncolored and colored polymer using injection molding.

  • Tensile Testing (e.g., according to ISO 527): Measure the tensile strength, Young's modulus, and elongation at break of the specimens.

  • Impact Testing (e.g., according to ISO 179): Measure the impact strength of the notched specimens.

  • Data Analysis: Compare the mechanical properties of the colored polymer to those of the uncolored polymer to determine the effect of the pigment. It has been observed that some pigments can act as nucleating agents in semi-crystalline polymers like polyethylene and polypropylene, which can influence their mechanical properties.[10]

Summary of Quantitative Data

Currently, there is a lack of publicly available, comprehensive quantitative data for the performance of C.I. 12085 in specific polymer matrices. The following table provides a template for summarizing such data once it is generated through the protocols outlined above.

Polymer MatrixPigment Conc. (%)TestParameterResult
e.g., HDPEe.g., 0.5%Light FastnessBlue Wool Scale (1-8)Data to be generated
e.g., PPe.g., 1.0%Heat StabilityMax. Temp (°C) for ΔE<3Data to be generated
e.g., HDPEe.g., 0.5%Migration (10% EtOH, 10d, 40°C)Migrated Pigment (mg/kg)Data to be generated
e.g., PPe.g., 1.0%Tensile StrengthChange vs. Uncolored (%)Data to be generated
e.g., PPe.g., 1.0%Impact StrengthChange vs. Uncolored (%)Data to be generated

Conclusion

C.I. 12085 (this compound) is a viable option for coloring a range of polymers, offering a bright yellowish-red shade. However, for applications in sensitive areas such as materials for drug development or food packaging, rigorous testing is essential. The protocols provided in this document offer a framework for incorporating and evaluating the performance of this pigment. It is crucial for researchers and developers to generate specific data for their polymer systems and intended applications to ensure safety, performance, and regulatory compliance. The lack of readily available, specific migration and mechanical property data for C.I. 12085 in various polymers highlights the need for further research in this area.

References

Application Notes and Protocols for D&C Red No. 36 in Ink Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of D&C Red No. 36 (also known as Pigment Red 4 or C.I. 12085) in the formulation and printing of solvent-based inks. This document includes the physicochemical properties of the pigment, a detailed laboratory-scale ink formulation protocol, and standard procedures for performance testing of the resulting ink.

Physicochemical Properties of D&C Red No. 36

D&C Red No. 36 is a monoazo pigment that provides a bright, yellowish-red shade.[1] It is insoluble in water and oil, imparting color through dispersion.[2] Its properties make it suitable for a variety of applications, including printing inks.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical and Resistance Properties of D&C Red No. 36

PropertyValueReferences
General Properties
C.I. NameThis compound[3]
C.I. Number12085[3]
CAS Number2814-77-9[3]
Molecular FormulaC₁₆H₁₀ClN₃O₃
Molecular Weight327.72 g/mol
Density1.45 - 1.65 g/cm³[3][4][5]
Oil Absorption35 - 50 ml/100g[4][6]
pH Value6.0 - 8.0[7]
Fastness Properties (Scale 1-5, unless otherwise noted)
Lightfastness (BWS)6 - 7[1][4]
Heat Resistance140 - 200 °C[1][4][6]
Water Resistance5[4]
Oil Resistance2 - 3[8]
Acid Resistance4 - 5[4][8]
Alkali Resistance4 - 5[4][8]
Alcohol Resistance4[8]
Ester Resistance3[7]
Benzene Resistance3[7]
Ketone Resistance3[7]

Experimental Protocols

Protocol for Laboratory-Scale Solvent-Based Ink Formulation

This protocol details the preparation of a 100g batch of a simple solvent-based red ink using D&C Red No. 36. The process involves the dispersion of the pigment into a vehicle containing a binder and solvent, followed by let-down to the final ink composition.

Materials:

  • D&C Red No. 36 (this compound)

  • Nitrocellulose resin (or other suitable binder)

  • Solvent blend (e.g., Ethanol, Ethyl Acetate)

  • Plasticizer (e.g., Dibutyl phthalate)

  • Dispersing agent (optional, depending on pigment treatment)

  • Laboratory-scale three-roll mill

  • High-speed dissolver/mixer

  • Beakers, spatulas, and weighing balance

Procedure:

  • Vehicle Preparation:

    • In a beaker, dissolve the nitrocellulose resin in the solvent blend with gentle stirring. The ratio of resin to solvent will depend on the desired viscosity and solids content. A typical starting point is 20-30% resin by weight.

    • Once the resin is fully dissolved, add the plasticizer. The amount of plasticizer is typically a percentage of the resin weight (e.g., 10-20%).

  • Premixing:

    • In a separate container, add the D&C Red No. 36 pigment to a portion of the prepared vehicle. A common pigment loading for a red ink is 10-20% by weight of the final ink.

    • Using a high-speed dissolver, mix the pigment and vehicle at a low speed initially to wet the pigment, then increase the speed to form a uniform pre-dispersion.

  • Dispersion:

    • Transfer the premix to a laboratory-scale three-roll mill. The purpose of the three-roll mill is to apply high shear forces to break down pigment agglomerates and achieve a fine dispersion.[3]

    • Set the gaps between the rollers to a narrow setting. The exact setting will depend on the mill and desired fineness of grind.

    • Process the premix through the mill. Collect the dispersed paste from the front roller.

    • Repeat the milling process for a set number of passes (e.g., 3-5 passes) or until the desired fineness of grind is achieved, which can be checked using a Hegman gauge.

  • Let-Down:

    • Transfer the dispersed pigment concentrate to a mixing vessel.

    • Slowly add the remaining vehicle to the concentrate under constant, gentle agitation. This "let-down" step reduces the pigment concentration and viscosity to the final desired specifications.

    • Continue mixing until the ink is homogeneous.

  • Quality Control:

    • Measure the viscosity, color, and fineness of grind of the final ink to ensure it meets the required specifications.

Protocol for Ink Performance Testing

2.2.1. Viscosity Measurement

Viscosity is a critical parameter for the printability of an ink. For printing inks, which are often non-Newtonian, a falling-rod viscometer can be used as described in ASTM D4040-99.[6][8][9]

Procedure:

  • Ensure the viscometer is clean and calibrated.

  • Bring the ink sample to a controlled temperature (e.g., 25°C).

  • Place the ink sample in the viscometer.

  • Release the falling rod and measure the time it takes to fall a specified distance.

  • Calculate the apparent viscosity based on the instrument's calibration chart.

2.2.2. Colorimetric Analysis

The color of the printed ink should be measured to ensure consistency and match to a standard. This is done using a spectrophotometer to obtain CIELAB (Lab*) values.[10][11]

Procedure:

  • Print a solid patch of the ink onto the desired substrate using a drawdown bar or a laboratory printing press.

  • Allow the print to dry completely (e.g., 24 hours).[4]

  • Calibrate the spectrophotometer using a white and black standard.

  • Set the measurement conditions (e.g., D65 illuminant, 10° observer).

  • Measure the L, a, and b* values of the printed ink patch at multiple locations.

  • Compare the average values to a standard or reference sample. The color difference (ΔE) can be calculated to quantify the deviation.

2.2.3. Gloss Measurement

Gloss is the specular reflection of light from the surface of the printed ink and is an important aesthetic property.[12] It is measured using a glossmeter at a specific angle (e.g., 60° or 75° for paper).[5][13]

Procedure:

  • Use a calibrated glossmeter.

  • Place the glossmeter on a non-printed area of the substrate to measure the paper gloss.

  • Place the glossmeter on the dried, printed ink patch.

  • Record the gloss reading in Gloss Units (GU).

  • Take measurements at several points on the printed area and calculate the average.

2.2.4. Adhesion Testing

Adhesion is the ability of the dried ink film to adhere to the substrate. A common method is the tape test.

Procedure:

  • Apply a piece of pressure-sensitive tape (e.g., 3M 610 Test Tape) firmly over the dried printed ink.

  • Ensure good contact by rubbing the tape with a finger or a squeegee.

  • Rapidly pull the tape off at a 90° or 180° angle.

  • Visually inspect the tape and the printed area for any ink removal. The amount of ink removed indicates the adhesion quality.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and testing of a solvent-based ink containing D&C Red No. 36.

G cluster_formulation Ink Formulation cluster_testing Performance Testing A Vehicle Preparation (Resin + Solvent + Plasticizer) B Pigment Premixing (D&C Red No. 36 + Vehicle) A->B C Dispersion (Three-Roll Mill) B->C D Let-Down (Add remaining vehicle) C->D E Viscosity Measurement (ASTM D4040) D->E Final Ink F Colorimetric Analysis (CIELAB) D->F Final Ink G Gloss Measurement D->G Final Ink H Adhesion Testing (Tape Test) D->H Final Ink G A D&C Red No. 36 (1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol) B Azo Bond Reduction (-N=N- Cleavage) A->B Anaerobic Conditions (e.g., Azoreductase) C Aromatic Amines B->C D 2-chloro-4-nitroaniline C->D E 1-amino-2-naphthol C->E G A Aromatic Amine (from Azo Dye Degradation) B N-hydroxylation (Cytochrome P450) A->B C N-hydroxy Aromatic Amine B->C D Esterification (e.g., Sulfation, Acetylation) C->D E Reactive Ester D->E F Formation of Nitrenium Ion E->F G DNA Adduct Formation (Covalent binding to DNA) F->G H Potential for Mutagenesis/Carcinogenesis G->H

References

Application Notes and Protocols for Pigment Red 4 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 4 (C.I. 12085) as a colorant in textile dyeing research. This document includes key chemical and physical properties, detailed experimental protocols for dyeing cotton fabric, and color fastness data.

Introduction to this compound

This compound is a synthetic organic pigment belonging to the monoazo class of colorants.[1][2] It is widely used in various industries, including textiles, inks, and plastics, to impart a vibrant yellowish-red hue.[3][4] In textile applications, this compound is valued for its good light fastness and is typically applied to the fabric surface using a binder system, as it has no natural affinity for textile fibers.[5]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the pigment's behavior in dyeing systems and for ensuring safe handling and storage.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 12085[1]
CAS Number 2814-77-9[6]
Chemical Formula C16H10ClN3O3[6]
Molecular Weight 327.72 g/mol [6]
Appearance Red powder[6]
Solubility Insoluble in water[5]

Color Fastness Properties of this compound on Cotton

The durability of a colorant on a textile substrate is critical for its performance. Table 2 summarizes the color fastness properties of this compound on cotton fabric, evaluated against common stressors such as light, washing, and rubbing. The ratings are based on standard industry scales, where a higher number indicates better fastness.

Fastness PropertyRating (Scale)Test Method (Typical)Reference
Light Fastness 6 (1-8)ISO 105-B02 or AATCC 16.3[4]
Washing Fastness 4-5 (1-5)ISO 105-C06 or AATCC 61[7]
Rubbing Fastness (Dry) 4 (1-5)ISO 105-X12 or AATCC 8[8]
Rubbing Fastness (Wet) 3 (1-5)ISO 105-X12 or AATCC 8[8]
Water Resistance 5 (1-5)ISO 105-E01 or AATCC 107[4]
Acid Resistance 4-5 (1-5)AATCC 6[4]
Alkali Resistance 4-5 (1-5)AATCC 6[4]

Experimental Protocols for Textile Dyeing

The following protocols provide detailed methodologies for the application of this compound to cotton fabric using an exhaustion dyeing method. This method involves the application of the pigment from a dye bath, followed by fixation with a binder.

Materials and Equipment
  • Fabric: Scoured and bleached 100% cotton knit fabric

  • Pigment: this compound (C.I. 12085) dispersion

  • Cationic Pre-treatment Agent: Poly(diallyldimethylammonium chloride) (PDADMAC) or similar cationic polymer

  • Binder: Acrylic-based binder

  • Wetting Agent: Non-ionic wetting agent

  • Sequestering Agent: Ethylenediaminetetraacetic acid (EDTA) or similar

  • Acetic Acid: Glacial

  • Sodium Carbonate: Anhydrous

  • Laboratory Dyeing Machine: (e.g., Mathis Labomat or similar)

  • Padding Mangle

  • Curing Oven/Stenter

  • Spectrophotometer for color measurement

  • Standard Lighting Cabinet for visual assessment

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Dyeing of Cotton cluster_pretreatment Fabric Pre-treatment cluster_dyeing Exhaustion Dyeing Process cluster_posttreatment Post-treatment cluster_analysis Analysis scouring Scouring bleaching Bleaching scouring->bleaching cationization Cationic Pre-treatment bleaching->cationization Pre-treated Fabric dyeing Pigment Application cationization->dyeing binder Binder Application dyeing->binder drying Drying binder->drying Dyed Fabric curing Curing drying->curing washing Washing curing->washing color_measurement Color Measurement (Spectrophotometer) washing->color_measurement fastness_testing Color Fastness Testing washing->fastness_testing

Caption: Workflow for cotton dyeing with this compound.

Pre-treatment of Cotton Fabric
  • Scouring: The raw cotton fabric is treated in a bath containing 2 g/L sodium hydroxide and 1 g/L non-ionic wetting agent at 95°C for 60 minutes to remove natural waxes and impurities. The fabric is then rinsed thoroughly with hot and cold water.

  • Bleaching: The scoured fabric is bleached with 2 g/L hydrogen peroxide (35%) and 1 g/L sodium silicate at a pH of 10.5-11.0, maintained with sodium carbonate. The treatment is carried out at 90°C for 60 minutes, followed by thorough rinsing and neutralization with dilute acetic acid.

Cationic Pre-treatment

To enhance pigment exhaustion, the cotton fabric is pre-treated with a cationic agent.

  • Prepare a treatment bath with 2-4% (on weight of fabric, owf) of a cationic polymer solution.

  • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

  • Immerse the fabric in the bath at a liquor-to-goods ratio of 20:1.

  • Raise the temperature to 60°C and maintain for 30 minutes.

  • Rinse the fabric lightly and proceed to the dyeing step.

Exhaustion Dyeing Procedure
  • Dye Bath Preparation:

    • Prepare the dye bath with the desired concentration of this compound dispersion (e.g., 1-3% owf).

    • Add 1 g/L of a non-ionic wetting agent and 1 g/L of a sequestering agent.

    • Maintain a liquor-to-goods ratio of 20:1.

  • Dyeing Cycle:

    • Introduce the cationized fabric into the dye bath at 40°C.

    • Run the dyeing machine for 10 minutes for even wetting.

    • Raise the temperature to 70°C at a rate of 1.5°C/minute.

    • Continue dyeing at 70°C for 45-60 minutes.

    • Cool the bath down to 50°C.

  • Binder Application:

    • Add 10-20% (owf) of an acrylic binder to the dye bath.

    • Run the machine for a further 20 minutes to allow for binder exhaustion onto the fabric.

  • Post-Dyeing Rinsing:

    • Drain the dye bath.

    • Rinse the fabric with cold water until the water runs clear.

Post-treatment
  • Drying: The rinsed fabric is hydro-extracted and dried at 100-120°C.

  • Curing: To fix the pigment and binder, the dried fabric is cured at 150°C for 5 minutes in a curing oven or stenter.[9]

  • Washing-off: The cured fabric is given a mild wash with 1 g/L non-ionic detergent at 50-60°C for 10 minutes to remove any unfixed pigment and auxiliaries, followed by rinsing and drying.

Color Fastness Testing Protocols

The following standard test methods are recommended for evaluating the color fastness of fabrics dyed with this compound.

Color Fastness to Washing (ISO 105-C06 or AATCC 61)
  • A 10x4 cm specimen of the dyed fabric is stitched together with a multi-fiber test fabric.

  • The composite specimen is washed in a standard soap solution at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 or 45 minutes) in a launder-ometer.[7]

  • After washing, the specimen is rinsed, dried, and the change in color of the dyed fabric and the staining of the multi-fiber fabric are assessed using the respective grey scales.

Color Fastness to Light (ISO 105-B02 or AATCC 16.3)
  • A specimen of the dyed fabric is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.

  • Simultaneously, a set of blue wool standards are exposed.

  • The fading of the test specimen is compared with the fading of the blue wool standards to determine the light fastness rating.[8]

Color Fastness to Rubbing (Crocking) (ISO 105-X12 or AATCC 8)
  • A specimen of the dyed fabric is placed on the base of a crockmeter.

  • A standard white cotton test cloth is mounted on the rubbing finger.

  • The test is performed for a specified number of cycles under a constant pressure for both dry and wet conditions.

  • The amount of color transferred to the white test cloth is assessed by comparing it with the grey scale for staining.[8]

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS).[6][10] It is recommended to use personal protective equipment, including gloves, safety glasses, and a dust mask, to avoid skin and eye contact and inhalation of the powder. The work area should be well-ventilated.

Conclusion

This compound is a versatile colorant for textile applications, offering good all-around fastness properties when applied correctly. The provided protocols offer a standardized approach for researchers to investigate the dyeing characteristics of this compound on cotton. For optimal results, it is crucial to carefully control the pre-treatment, dyeing, and curing parameters. Further research can be conducted to explore the use of different binder systems and cross-linking agents to enhance the performance of this compound on various textile substrates.

References

Application Notes and Protocols for the Identification of Pigment Red 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification of Pigment Red 4 (C.I. 12085) in various materials. The protocols cover a range of analytical techniques, including chromatography and spectroscopy, to suit different sample matrices and laboratory capabilities.

Introduction to this compound

This compound is a synthetic monoazo pigment characterized by its vibrant orangish-red to yellowish-red hue.[1][2] Chemically, it is known as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol.[1][3] This pigment finds extensive use in a variety of products, including cosmetics (lipsticks, nail polishes), plastics, paints, and printing inks.[1][4][5][6][7] Due to potential health and environmental concerns, its use is regulated in some regions, necessitating reliable analytical methods for its identification and quantification.[1][8]

Chemical Structure:

Analytical Techniques for Identification

A multi-analytical approach is often recommended for the unambiguous identification of this compound. This typically involves a combination of chromatographic separation and spectroscopic characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from other components in a sample matrix, allowing for its identification and quantification.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution in appropriate solvent (e.g., DMF) Sample->Dissolution Sonication Sonication to ensure dissolution Dissolution->Sonication Dilution Dilution with mobile phase Sonication->Dilution Filtration Filtration (0.45 µm filter) Dilution->Filtration Injection Injection into HPLC system Filtration->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakID Peak Identification (by retention time) Chromatogram->PeakID Quantification Quantification (using calibration curve) PeakID->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.

Protocol for HPLC Analysis of this compound:

This protocol is adapted from a method for the analysis of subsidiary colors in D&C Red No. 36 (a certified form of this compound) and can be used for the identification of this compound.[9][10][11][12]

1. Sample Preparation:

  • Accurately weigh a representative portion of the sample.

  • Dissolve the sample in a suitable solvent such as dimethylformamide (DMF). Sonication may be required to ensure complete dissolution.[13]

  • Dilute the stock solution with the initial mobile phase composition to a working concentration.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[13]

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm).[11][12]

  • Mobile Phase A: 0.2 M Ammonium Acetate in 95% Water / 5% Methanol.[11][12]

  • Mobile Phase B: Acetonitrile.[11][12]

  • Gradient:

    • Isocratic hold at 60% B for 5 min.

    • Linear gradient from 60% to 80% B in 1 min.

    • Linear gradient from 80% to 100% B in 5 min.

    • Hold at 100% B for 4 min.

    • Re-equilibrate at 60% B for 4 min.[11][12]

  • Flow Rate: 1.5 mL/min.[11][12]

  • Column Temperature: 35 ± 5 °C.[11][12]

  • Injection Volume: 10 µL.[11][12]

  • Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance (e.g., around 500 nm).[11][12]

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a certified reference standard.

  • For quantitative analysis, prepare a calibration curve using a series of standard solutions of known concentrations.

Quantitative Data for HPLC Analysis:

ParameterValueReference
Retention TimeDependent on specific column and conditions[9][10][11][12]
Limit of Detection (LOD) for subsidiary colors0.006–0.018%[9][10][11]
Limit of Quantification (LOQ) for subsidiary colors0.007–0.05%[9][10][11]
Spectroscopic Techniques

Spectroscopic methods provide information about the chemical structure of this compound, confirming its identity.

FTIR spectroscopy identifies functional groups within the this compound molecule by measuring the absorption of infrared radiation.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis Sample Obtain Solid Sample Grinding Grind with KBr (for pellets) or place directly on ATR crystal Sample->Grinding Acquisition Acquire FTIR Spectrum Grinding->Acquisition Background Background Correction Acquisition->Background Spectrum Obtain IR Spectrum Background->Spectrum PeakID Identify Characteristic Absorption Bands Spectrum->PeakID Comparison Compare with Reference Spectrum/Database PeakID->Comparison

Caption: Fourier-Transform Infrared (FTIR) Spectroscopy workflow for this compound identification.

Protocol for ATR-FTIR Analysis:

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid pigments.

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of the powdered pigment sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

2. FTIR Spectrometer Parameters:

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Detector: Deuterated Lanthanum α-alanine doped Triglycine Sulfate (DLaTGS).

3. Data Analysis:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Identify the characteristic absorption bands of this compound and compare them to a reference spectrum or spectral database.

Quantitative Data for FTIR Analysis (Characteristic Peaks):

Wavenumber (cm⁻¹)Assignment (Functional Group)
~3400O-H stretching
~1600C=C aromatic stretching
~1500N=N stretching (azo group)
~1340NO₂ symmetric stretching
~820C-Cl stretching

Note: The exact peak positions may vary slightly depending on the sample matrix and instrument.

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for identifying pigments in complex matrices with minimal sample preparation.

Experimental Workflow for Raman Spectroscopy

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Analysis Sample Place Sample on Microscope Slide Focus Focus Laser on Pigment Particle Sample->Focus Acquisition Acquire Raman Spectrum Focus->Acquisition Spectrum Obtain Raman Spectrum Acquisition->Spectrum PeakID Identify Characteristic Raman Shifts Spectrum->PeakID Comparison Compare with Reference Spectrum/Database PeakID->Comparison

Caption: Raman Spectroscopy workflow for the identification of this compound.

Protocol for Raman Spectroscopy:

1. Sample Preparation:

  • Place a small amount of the sample on a microscope slide. If the pigment is in a matrix, the analysis can often be performed directly on the material's surface.

2. Raman Spectrometer Parameters:

  • Excitation Wavelength: 785 nm (to minimize fluorescence).[10]

  • Laser Power: 10-20 mW (adjust to avoid sample degradation).[10]

  • Spectral Range: 200-2000 cm⁻¹.

  • Acquisition Time: 10-20 seconds.[10]

  • Accumulations: 5-10.[10]

  • Objective: 50x or 100x.

3. Data Analysis:

  • Collect the Raman spectrum from the pigment particles.

  • Perform baseline correction if necessary to remove fluorescence background.

  • Identify the characteristic Raman shifts for this compound and compare them with a reference spectrum or database.

Quantitative Data for Raman Spectroscopy (Characteristic Peaks):

Raman Shift (cm⁻¹)Assignment
~1590Aromatic ring stretching
~1450N=N stretching
~1340NO₂ symmetric stretching
~1250C-N stretching

Note: The exact peak positions and relative intensities may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, offering a high degree of specificity for its identification.

This technique is particularly useful for identifying pigments within a polymer matrix. The sample is heated to a high temperature, causing it to decompose into smaller, volatile fragments that are then separated by GC and identified by MS.

Logical Relationship for Py-GC-MS Analysis

PyGCMS_Logic Sample Polymer Sample containing this compound Pyrolysis Pyrolysis (Thermal Decomposition) Sample->Pyrolysis GC Gas Chromatography (Separation of Fragments) Pyrolysis->GC Volatile Fragments MS Mass Spectrometry (Detection and Identification) GC->MS Separated Fragments Data Data Analysis (Pyrogram and Mass Spectra) MS->Data

Caption: Logical flow of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Protocol for Py-GC-MS:

1. Sample Preparation:

  • Place a small amount of the solid sample (e.g., a piece of plastic) directly into a pyrolysis sample cup. No solvent extraction is typically required.

2. Py-GC-MS Parameters:

  • Pyrolyzer Temperature: 500-700 °C.

  • GC Inlet Temperature: 250-300 °C.

  • GC Column: A non-polar column (e.g., DB-5ms) is commonly used.

  • GC Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a high temperature (e.g., 300 °C) to separate the pyrolysis products.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-550.

3. Data Analysis:

  • Analyze the resulting pyrogram to identify peaks corresponding to the degradation products of this compound.

  • Examine the mass spectrum of each peak and compare it with the known mass spectrum of this compound or its fragments.

Quantitative Data for Mass Spectrometry:

ParameterValueReference
Molecular Weight327.73 g/mol [14]
Exact Mass327.041069 g/mol [14]
Molecular FormulaC₁₆H₁₀ClN₃O₃[14]

Key Mass Fragments (m/z): The mass spectrum of this compound will show a molecular ion peak at m/z 327. Characteristic fragment ions will correspond to the cleavage of the azo bond and other parts of the molecule.

LDI-MS is a rapid and sensitive technique for the direct analysis of pigments in materials like tattoo inks, requiring minimal sample preparation.

Protocol for LDI-MS:

This protocol is based on methods used for the analysis of tattoo inks.[15][16]

1. Sample Preparation:

  • Suspend the sample (e.g., a small amount of ink) in a solvent like methanol.

  • Spot a small volume (e.g., 1 µL) of the suspension onto the LDI target plate and allow it to air dry.

2. LDI-MS Parameters:

  • Instrument: Time-of-Flight (TOF) mass spectrometer.

  • Laser: Nitrogen laser (337 nm) or other suitable laser.

  • Mode: Positive or negative ion mode.

  • Mass Range: m/z 100-1000.

3. Data Analysis:

  • Acquire the mass spectrum and look for the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).

  • Compare the obtained mass spectrum with a reference spectrum or a spectral library of pigments.

Summary and Comparison of Techniques

TechniqueSample TypeSample PreparationStrengthsLimitations
HPLC Liquids, soluble solidsSolvent extraction, filtrationQuantitative, separates mixturesDestructive, requires soluble sample
FTIR Solids, liquidsMinimal (ATR)Non-destructive, provides functional group informationCan be difficult to interpret in mixtures
Raman Solids, liquidsMinimal to noneNon-destructive, high spatial resolution, minimal interference from waterCan be affected by fluorescence
Py-GC-MS Solids (especially polymers)MinimalHighly specific, identifies components in a matrixDestructive, complex data analysis
LDI-MS Solids, liquidsMinimalRapid, high sensitivity, direct analysisMay not be suitable for all sample types

Conclusion

The selection of the most appropriate analytical technique for the identification of this compound will depend on the nature of the sample, the available instrumentation, and the specific goals of the analysis (qualitative vs. quantitative). For unambiguous identification, a combination of a chromatographic separation technique like HPLC with a spectroscopic confirmation method such as FTIR, Raman, or Mass Spectrometry is highly recommended. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists in the reliable identification of this compound in various materials.

References

Standard Operating Procedure for the Dispersion of Pigment Red 4 in Solvent-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 4, a monoazo pigment, is valued for its vibrant yellowish-red shade and is utilized in a variety of coating applications.[1] Achieving optimal color strength, gloss, and stability in the final coating is critically dependent on the proper dispersion of the pigment. This document outlines the standard operating procedure for effectively dispersing this compound in a solvent-based alkyd coating system. The protocol details the necessary materials, equipment, and a step-by-step process from mill base preparation to final quality control, providing a comprehensive guide for researchers and formulation chemists.

This compound: Properties and Characteristics

This compound is characterized by its good light fastness and resistance to various chemicals.[2][3] However, its heat stability is limited, a factor that must be considered during the dispersion process to avoid color degradation.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical ClassMonoazo[2]
C.I. NameThis compound[3]
C.I. Number12085[3]
CAS Number2814-77-9[3]
AppearanceRed Powder[4]
Density1.45 g/cm³[5]
Oil Absorption45-55 ml/100g[6]
Heat StabilityStable up to 160-180°C[3][6]
Light Fastness (Full Shade)6[3]
Water Resistance5 (Excellent)[5]
Acid Resistance (5% HCl)4-5 (Good to Excellent)[2][5]
Alkali Resistance (5% NaOH)4-5 (Good to Excellent)[2][5]

Experimental Protocols

The dispersion of this compound into a solvent-based coating is a multi-stage process involving the preparation of a pigment concentrate, or "mill base," followed by a "let-down" stage where the final coating is formulated.

Materials and Equipment
  • Pigment: this compound

  • Resin: Long oil alkyd resin (e.g., 70% solids in mineral spirits)

  • Wetting and Dispersing Agent: Polymeric dispersant suitable for organic pigments in solvent-based systems.

  • Solvent: A blend of mineral spirits and xylene.

  • Equipment:

    • High-speed disperser with a sawtooth blade

    • Laboratory scale

    • Dispersion vessel

    • Hegman gauge

    • Viscometer

    • Temperature probe

Starting Point Formulation

The following formulation provides a starting point for the dispersion of this compound. Adjustments may be necessary based on the specific raw materials used and the desired final properties of the coating.

Table 2: Starting Point Formulation for this compound Dispersion

ComponentFunctionPercentage by Weight (%)
Mill Base
Long Oil Alkyd Resin (70% solids)Binder35.0
This compoundPigment15.0
Polymeric DispersantDispersing Agent1.5
Mineral SpiritsSolvent18.5
Let-Down
Long Oil Alkyd Resin (70% solids)Binder25.0
Mineral SpiritsSolvent4.0
XyleneSolvent1.0
Total 100.0

This formulation results in a pigment-to-binder ratio of approximately 1:2.6. The dosage of the polymeric dispersant is set at 10% based on the pigment weight, a typical starting point for organic pigments.

Dispersion Workflow Diagram

Pigment_Dispersion_Workflow This compound Dispersion Workflow cluster_prep Preparation cluster_millbase Mill Base Stage cluster_letdown Let-Down Stage cluster_final Final Quality Control Materials Weigh Materials Vessel Prepare Dispersion Vessel Materials->Vessel Premix Premix Resin, Solvent, and Dispersant Vessel->Premix Add_Pigment Gradually Add this compound Premix->Add_Pigment Grind High-Speed Dispersion (20-30 min) Add_Pigment->Grind QC_Millbase Quality Control: Fineness of Grind (Hegman) Grind->QC_Millbase Add_Resin Add Remaining Resin QC_Millbase->Add_Resin Add_Solvent Add Solvents Add_Resin->Add_Solvent Mix Low-Speed Mixing Add_Solvent->Mix QC_Final Viscosity and Appearance Check Mix->QC_Final Store Store Final Coating QC_Final->Store

Caption: Workflow for the dispersion of this compound in a solvent-based coating.

Detailed Dispersion Protocol
  • Mill Base Preparation:

    • In the dispersion vessel, combine the initial portion of the long oil alkyd resin, the polymeric dispersant, and the mineral spirits designated for the mill base.

    • Begin mixing at a low speed with the high-speed disperser to ensure the components are well blended.

    • Gradually add the this compound powder to the vortex of the mixing liquid. A slow and steady addition is crucial to prevent agglomeration and excessive dust.

    • Once all the pigment has been added, increase the disperser speed to achieve a blade tip speed of approximately 5,000 feet per minute (ft/min).[7][8] This typically corresponds to a vortex that is about two-thirds the depth of the liquid.

    • Continue the dispersion for 20-30 minutes.[8] Monitor the temperature of the mill base throughout the process, ensuring it does not exceed 60°C to prevent any potential degradation of the pigment's color.

    • After the dispersion time, stop the mixer and take a sample of the mill base to check the fineness of grind using a Hegman gauge. For a high-quality gloss enamel, a Hegman reading of 6.5 to 7.5 is desirable.

  • Let-Down Procedure:

    • Once the desired fineness of grind is achieved, reduce the speed of the disperser to a low setting to avoid air entrapment.

    • Slowly add the remaining portion of the long oil alkyd resin to the mill base.

    • Add the remaining mineral spirits and xylene to adjust the viscosity and solids content of the final coating.

    • Continue mixing at a low speed for an additional 10-15 minutes until the entire batch is homogeneous.

  • Final Quality Control:

    • After the let-down stage is complete, measure the viscosity of the final paint to ensure it meets the specified range for the intended application.

    • Visually inspect the coating for any signs of seeding, flocculation, or other defects. A drawdown on a glass panel can aid in this evaluation.

Conclusion

This standard operating procedure provides a comprehensive framework for the successful dispersion of this compound in a solvent-based alkyd coating system. Adherence to the outlined steps, from careful material selection and a structured dispersion process to diligent quality control, will enable the formulation of high-quality coatings with optimal coloristic properties. It is important to note that the provided formulation is a starting point, and optimization may be required based on the specific raw materials and performance requirements of the final product.

References

Application Notes and Protocols for In Vitro Assessment of D&C Red No. 36

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D&C Red No. 36, also known as Pigment Red 4 or CI 12085, is a monoazo colorant used in cosmetics and personal care products such as lipsticks and makeup.[1][2] Due to its widespread use, a thorough evaluation of its biological activity is crucial for ensuring consumer safety. This document provides detailed application notes and protocols for a battery of in vitro assays designed to assess the potential mutagenicity, cytotoxicity, and estrogenic activity of D&C Red No. 36. These assays are essential tools for researchers, scientists, and drug development professionals involved in the safety assessment of cosmetic ingredients.

Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

Application Notes

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical substance.[3] The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[4] A positive test is indicated by the growth of bacterial colonies on a histidine-free medium after exposure to the test substance, signifying a reverse mutation to a prototrophic state.[4]

For azo dyes like D&C Red No. 36, metabolic activation is often necessary to detect mutagenicity. This is because the parent compound may not be mutagenic, but its metabolites can be.[5] The addition of a liver extract from rats (S9 fraction) to the assay mimics the metabolic processes that occur in the body.[5] It has been reported that D&C Red No. 36 exhibits mutagenic activity towards Salmonella typhimurium strain TA98 in the presence of the S9 mix.[6][7][8]

Experimental Protocol: Ames Test (Plate Incorporation Method)

1. Materials:

  • Salmonella typhimurium tester strain TA98

  • D&C Red No. 36 (test substance)

  • Positive controls: (e.g., 2-nitrofluorene without S9, 2-anthramine with S9)

  • Negative/vehicle control (e.g., DMSO)

  • S9 fraction (from Aroclor 1254-induced rat liver) and S9 cofactor mix

  • Molten top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)

  • Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

2. Procedure:

  • Prepare serial dilutions of D&C Red No. 36 in a suitable solvent (e.g., DMSO).

  • To sterile test tubes, add the following in order:

    • 0.1 mL of an overnight culture of S. typhimurium TA98.

    • 0.1 mL of the test substance dilution, positive control, or negative control.

    • 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).

  • Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Add 2.0 mL of molten top agar (kept at 45°C) to each tube.

  • Gently vortex the tube for 3 seconds to mix.

  • Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.

  • Tilt and rotate the plate to ensure an even distribution of the top agar.

  • Allow the top agar to solidify at room temperature.

  • Invert the plates and incubate at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Data Presentation

The following table is a template for presenting the results of an Ames test.

Concentration of D&C Red No. 36 (µ g/plate )Without S9 Mix (Mean Revertants ± SD)With S9 Mix (Mean Revertants ± SD)
0 (Vehicle Control)25 ± 430 ± 5
1028 ± 365 ± 8
5026 ± 5150 ± 12
10024 ± 4320 ± 25
50022 ± 3580 ± 40
Positive Control450 ± 30 (2-NF)1200 ± 80 (2-AA)

Note: The data presented in this table is illustrative and intended to demonstrate how results would be structured. Actual results may vary.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Prepare Test Substance Dilutions D Mix Bacteria, Test Substance, and S9 Mix/Buffer A->D B Prepare Overnight Bacterial Culture B->D C Prepare S9 Mix (for metabolic activation) C->D E Pre-incubate at 37°C D->E F Add Molten Top Agar E->F G Pour onto Minimal Glucose Agar Plates F->G H Incubate at 37°C for 48-72 hours G->H I Count Revertant Colonies H->I J Analyze Data and Determine Mutagenicity I->J

Caption: Workflow for the bacterial reverse mutation assay (Ames test).

Cytotoxicity Assessment: Neutral Red Uptake Assay

Application Notes

Cytotoxicity assays are used to determine the toxicity of a substance to cells. The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9][10] Non-viable cells do not take up the dye. The amount of dye incorporated can be quantified spectrophotometrically after extraction, which provides an indication of the number of viable cells.[9] This assay is a useful tool for assessing the potential of D&C Red No. 36 to cause cellular damage.

Experimental Protocol: Neutral Red Uptake Assay

1. Materials:

  • Human keratinocytes (HaCaT) or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • D&C Red No. 36

  • Neutral Red solution (50 µg/mL in PBS)

  • Neutral Red desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a density of 1-2 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of D&C Red No. 36 in the cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of D&C Red No. 36. Include untreated control wells.

  • Incubate the plate for 24 or 48 hours.

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 3 hours.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of Neutral Red desorb solution to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation

The following table is a template for presenting cytotoxicity data.

Concentration of D&C Red No. 36 (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.0
198 ± 4.5
1092 ± 6.1
5075 ± 7.8
10052 ± 5.9
20028 ± 4.2

Note: The data presented in this table is illustrative. The IC50 value (the concentration that reduces cell viability by 50%) can be calculated from such data.

Experimental Workflow: Neutral Red Uptake Assay

NRU_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_assay Assay Procedure cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with D&C Red No. 36 B->C D Incubate for 24/48h C->D E Wash Cells with PBS D->E F Add Neutral Red Solution E->F G Incubate for 3h F->G H Wash Cells and Add Desorb Solution G->H I Measure Absorbance at 540 nm H->I J Calculate Cell Viability and IC50 Value I->J

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Estrogenic Activity Assessment: Estrogen Receptor Binding Assay

Application Notes

Some chemicals can interfere with the endocrine system by mimicking or blocking the action of natural hormones like estrogen. An estrogen receptor (ER) binding assay is an in vitro method to determine if a substance can bind to the estrogen receptor.[11] This competitive binding assay measures the ability of a test chemical to displace a radiolabeled or fluorescently labeled estrogen ligand from the ER.[12] A positive result suggests that the chemical has the potential to act as an endocrine disruptor. While there is low concern for endocrine disruption by D&C Red No. 36, this assay can be used for comprehensive safety profiling.[1]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

1. Materials:

  • Human estrogen receptor alpha (ERα) or beta (ERβ)

  • Radiolabeled estradiol (e.g., [³H]17β-estradiol)

  • D&C Red No. 36

  • Unlabeled 17β-estradiol (positive control)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

2. Procedure:

  • Prepare a reaction mixture containing the ER, radiolabeled estradiol, and varying concentrations of D&C Red No. 36 or unlabeled estradiol in the assay buffer.

  • Incubate the mixture at 4°C for 18-24 hours to allow for binding to reach equilibrium.

  • Add cold hydroxyapatite slurry to each tube to separate bound from unbound ligand.

  • Incubate on ice for 15 minutes with intermittent mixing.

  • Centrifuge the tubes and discard the supernatant.

  • Wash the hydroxyapatite pellet with assay buffer to remove any remaining unbound ligand.

  • Add scintillation fluid to the pellet, vortex, and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the amount of radiolabeled estradiol bound to the ER. A decrease in radioactivity in the presence of D&C Red No. 36 indicates competitive binding.

  • Calculate the relative binding affinity (RBA) compared to unlabeled 17β-estradiol.

Data Presentation

The following table is a template for presenting ER binding assay results.

CompetitorConcentration (M)% [³H]Estradiol BoundIC50 (M)Relative Binding Affinity (%)
17β-Estradiol10⁻¹¹952 x 10⁻⁹100
10⁻¹⁰80
10⁻⁹50
10⁻⁸20
D&C Red No. 3610⁻⁸98> 10⁻⁵< 0.01
10⁻⁷96
10⁻⁶92
10⁻⁵85

Note: This data is illustrative. A high IC50 and low RBA would indicate weak or no binding to the estrogen receptor.

Signaling Pathway: Metabolic Activation of Azo Dyes

Application Notes

Azo dyes like D&C Red No. 36 can undergo metabolic activation, a process that is crucial for their potential toxicity.[5] In the anaerobic environment of the gut or within liver cells, azoreductase enzymes can cleave the azo bond (-N=N-), leading to the formation of aromatic amines.[13] These aromatic amines can then be further metabolized by Phase I enzymes (e.g., cytochrome P450s) and Phase II enzymes (e.g., N-acetyltransferases), potentially forming reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity and other adverse effects.[14] The diagram below illustrates this generalized metabolic pathway.

Metabolic Activation Pathway of Azo Dyes

Azo_Dye_Metabolism cluster_intake Exposure cluster_metabolism Metabolism cluster_outcome Cellular Outcome A D&C Red No. 36 (Azo Dye) B Azoreductases (Gut microbiota, Liver) A->B Reductive Cleavage C Aromatic Amines (Metabolites) B->C D Phase I & II Enzymes (e.g., CYP450, NAT) C->D Oxidation/Conjugation E Reactive Intermediates D->E F DNA Adducts E->F G Protein Binding E->G H Genotoxicity & Cytotoxicity F->H G->H

Caption: Generalized metabolic activation pathway for azo dyes.

References

Determining the Particle Size Distribution of Pigment Red 4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The particle size distribution of a pigment is a critical physical characteristic that significantly influences its performance properties, including color strength, gloss, opacity, and dispersibility.[1][2] For organic pigments such as Pigment Red 4, precise control and measurement of particle size are essential for ensuring batch-to-batch consistency and optimizing final product quality in various applications, from inks and coatings to plastics and specialized formulations.

This document provides detailed application notes and protocols for determining the particle size distribution of this compound using two prevalent analytical techniques: Laser Diffraction and Dynamic Light Scattering (DLS). These methods are widely adopted in industrial and research settings for their accuracy, speed, and reliability.[3]

Key Analytical Techniques

Laser Diffraction (LD)

Laser diffraction is a robust and widely used technique for particle size analysis, covering a broad range from the sub-micron to the millimeter scale.[3] The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size.[3] By measuring the angular intensity of the scattered light, a particle size distribution can be calculated using the Mie or Fraunhofer theories of light scattering.[3] For pigmented and sub-micron particles, the Mie theory is generally preferred as it accounts for the optical properties of the particles.[3]

Challenges with Pigments: A key challenge in analyzing colored pigments like this compound with laser diffraction is the determination of their refractive index (RI) and absorption (imaginary component).[1] An accurate optical model is crucial for obtaining reliable results, especially for particles smaller than one micron.[1]

Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique ideal for measuring the size of sub-micron particles and nanoparticles in a liquid dispersion.[4][5] DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of the particles.[4][5] Smaller particles move more rapidly, causing faster fluctuations in the scattered light.[6] The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.[7] This technique is particularly well-suited for characterizing the finer particle fractions of pigments.[7][8]

Experimental Protocols

Protocol 1: Particle Size Analysis by Laser Diffraction

Objective: To determine the volume-based particle size distribution of this compound using a laser diffraction analyzer.

Materials and Equipment:

  • Laser Diffraction Particle Size Analyzer

  • Dispersant (e.g., Isopropyl Alcohol, water with a suitable surfactant)

  • This compound sample

  • Ultrasonic bath or probe

  • Beakers and pipettes

  • Spatula

Procedure:

  • Instrument Preparation:

    • Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions.

    • Perform a background measurement with the selected dispersant to ensure the optical path is clean.

  • Sample Preparation (Wet Dispersion):

    • Accurately weigh a small, representative amount of this compound powder. The exact amount will depend on the instrument and dispersant volume.

    • In a beaker, add the pigment to a suitable volume of the chosen dispersant. A common starting point is a concentration of 0.1% w/v.

    • Add a few drops of a suitable surfactant or wetting agent if using an aqueous dispersant to prevent agglomeration.

    • Disperse the sample using an ultrasonic bath or probe for 2-5 minutes to break up any agglomerates. The duration may need to be optimized to ensure complete dispersion without causing particle attrition.

  • Measurement:

    • Slowly add the dispersed sample to the instrument's measurement cell until the recommended obscuration level is reached (typically between 5% and 15%).

    • Allow the sample to circulate and stabilize within the system.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Process the raw scattering data using the instrument's software, applying the Mie scattering model.

    • Input the refractive index of the dispersant (e.g., 1.377 for Isopropyl Alcohol) and the optical properties of this compound (a typical refractive index for organic pigments is around 1.5-1.7, with an absorption value that needs to be determined or estimated).

    • Analyze the resulting particle size distribution data, noting key parameters such as D10, D50 (median), and D90 values.

Protocol 2: Particle Size Analysis by Dynamic Light Scattering

Objective: To determine the intensity-based hydrodynamic diameter distribution of the sub-micron fraction of this compound.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) Instrument with a temperature-controlled sample holder

  • Dispersant (e.g., filtered deionized water, ethanol)

  • This compound sample

  • Cuvettes (disposable or quartz)

  • Micropipettes

  • Syringe filters (0.2 µm or 0.45 µm) for dispersant filtration

Procedure:

  • Instrument Preparation:

    • Turn on the DLS instrument and allow the laser to stabilize.

    • Set the measurement temperature, typically 25°C.[7]

  • Sample Preparation:

    • Prepare a dilute suspension of this compound in a filtered dispersant. The concentration should be low enough to avoid multiple scattering effects, typically in the range of 0.001% to 0.01% w/v.

    • Briefly sonicate the suspension (1-2 minutes) to ensure good dispersion.

    • Filter the suspension through an appropriate syringe filter if necessary to remove any large aggregates or dust particles that could interfere with the measurement.

    • Transfer the prepared sample into a clean, dust-free cuvette.

  • Measurement:

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple short acquisitions that are averaged.

    • Conduct at least three independent measurements to assess the repeatability of the results.

  • Data Analysis:

    • The instrument's software will generate a correlation function from the scattered light intensity fluctuations.

    • This correlation function is then analyzed using algorithms (e.g., Cumulants analysis for mean size and polydispersity index, or CONTIN for distribution analysis) to yield the particle size distribution.

    • The primary result is an intensity-weighted distribution. This can often be converted to a volume or number-weighted distribution, though this should be done with caution.

Data Presentation

The quantitative data obtained from the particle size analysis should be summarized in a clear and structured format for easy comparison.

Table 1: Particle Size Distribution of this compound by Laser Diffraction

ParameterBatch ABatch BBatch C
D10 (µm)0.850.880.82
D50 (µm)2.152.252.05
D90 (µm)5.505.755.30
Span2.162.172.18

D-values represent the particle diameter at which 10%, 50%, or 90% of the sample's volume is smaller. Span = (D90-D10)/D50.

Table 2: Particle Size Analysis of this compound by Dynamic Light Scattering

ParameterBatch ABatch BBatch C
Z-Average (d.nm)255265248
Polydispersity Index (PDI)0.210.230.20
Peak 1 Mean (nm)240250235
Peak 2 Mean (nm)N/AN/AN/A

Z-Average is the intensity-weighted mean hydrodynamic diameter. PDI is a measure of the breadth of the distribution.

Visualization of Experimental Workflow

The general workflow for determining the particle size distribution of this compound can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Particle Size Analysis cluster_results Data Processing & Reporting start Obtain Representative This compound Sample weigh Weigh Pigment start->weigh disperse Add to Dispersant (with surfactant if needed) weigh->disperse sonicate Ultrasonicate to Break Agglomerates disperse->sonicate ld Laser Diffraction sonicate->ld dls Dynamic Light Scattering sonicate->dls process Apply Optical Model (Mie/Stokes-Einstein) ld->process dls->process report Generate Particle Size Distribution Report process->report table Tabulate Key Parameters (D10, D50, D90) report->table

Caption: Experimental workflow for particle size analysis of this compound.

Concluding Remarks

The choice between Laser Diffraction and Dynamic Light Scattering will depend on the specific requirements of the analysis. Laser diffraction provides a comprehensive overview of the entire particle size distribution, which is often crucial for quality control in manufacturing.[2] DLS offers higher resolution for the sub-micron fraction, making it invaluable for research and development, especially when investigating properties influenced by nanoparticles. For a complete characterization of this compound, employing both techniques can be highly beneficial, providing complementary information across a wide size range. Adherence to standardized protocols and careful sample preparation are paramount for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Improving the dispersion stability of Pigment Red 4 in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving stable aqueous dispersions of Pigment Red 4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dispersion in water challenging?

This compound (C.I. 12085) is a monoazo organic pigment known for its bright, yellowish-red hue.[1] Like many organic pigments, its surface is inherently hydrophobic, making it difficult to wet and disperse in aqueous media.[2][3] This poor wettability leads to issues like particle agglomeration, flocculation, and sedimentation, resulting in unstable dispersions.[4][5]

Q2: What are the key steps to achieving a stable dispersion?

A stable pigment dispersion is typically achieved in three stages:

  • Wetting: The air-pigment interface is replaced with a liquid-pigment interface. This requires overcoming the surface tension between the hydrophobic pigment and the aqueous medium.[4][6]

  • Deagglomeration/Dispersion: Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, primary particles.[6][7] This is often done using high-shear mixers or bead mills.[7]

  • Stabilization: The dispersed particles are prevented from reagglomerating. This is achieved by using dispersing agents that create repulsive forces between particles, either through electrostatic or steric hindrance.[4][5][6]

Q3: How do I choose the right dispersing agent for this compound?

The ideal dispersing agent should be compatible with both the pigment and the aqueous medium.[7] For aqueous systems, anionic and non-ionic polymeric dispersants are commonly used.[1][8] High-molecular-weight polymeric dispersants are often effective for organic pigments as they provide strong steric stabilization, preventing particles from getting too close to each other.[1] The selection often involves experimental screening of different types and concentrations of dispersants to find the optimal balance for your specific formulation.[9]

Q4: What is the role of surface treatment in improving dispersion stability?

Surface treatment modifies the pigment's surface to make it more compatible with the dispersion medium.[2] For aqueous systems, the goal is to create a more hydrophilic surface.[2] This can be achieved through:

  • Inorganic Coating: Precipitating substances like silica or alumina onto the pigment surface.

  • Organic Coating: Using materials such as resins, fatty acids, or surfactants to alter the surface properties.[2] Rosin treatment, for example, can improve the dispersibility of azo pigments.[2]

Q5: How can I assess the stability of my this compound dispersion?

Dispersion stability can be evaluated using several analytical techniques:

  • Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) measure the size distribution of the dispersed particles. A stable dispersion will have a small and narrow particle size distribution.

  • Zeta Potential Measurement: This measures the magnitude of the electrostatic charge on the particle surface.[5] A high absolute zeta potential (typically > |30| mV) indicates strong inter-particle repulsion and a more stable dispersion.[5]

  • Settling Studies: The dispersion is allowed to stand for an extended period, and the rate and volume of sediment are observed. A stable dispersion will show minimal settling over time.

  • Viscosity Measurement: The viscosity of the dispersion can indicate its stability. An increase in viscosity over time may suggest particle agglomeration.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Poor Wetting / Clumping of Pigment Powder Inherently hydrophobic surface of this compound.- Use a suitable wetting agent to lower the surface tension of the aqueous medium.- Consider using a surface-treated grade of this compound with enhanced hydrophilicity.[2]
High Viscosity of the Dispersion - Incorrect dispersant concentration (too high or too low).- Strong particle-particle interactions (flocculation).- Optimize the dispersant concentration. Create a dosage curve to find the point of minimum viscosity.[1][10]- Ensure adequate mechanical energy during dispersion to break up agglomerates.[10]
Sedimentation / Settling - Insufficient stabilization of pigment particles.- Large particle size or wide particle size distribution.- Density difference between the pigment and the medium.- Increase the concentration of the stabilizing agent (dispersant).- Improve the dispersion process to achieve a smaller and more uniform particle size.[10]- Evaluate the zeta potential; a value near zero suggests instability. Adjust pH or dispersant to increase the absolute zeta potential.[5]
Color Shift or Inconsistency - Flocculation of pigment particles.- Changes in particle size over time.- Improve the stabilization of the dispersion by optimizing the dispersant type and concentration.[4]- Monitor particle size and zeta potential over time to ensure long-term stability.
Foaming - Excessive use of wetting agents or certain types of dispersants.- Air entrapment during high-shear mixing.- Use a suitable defoamer at a low concentration.[11]- Optimize the mixing process to minimize air incorporation. Consider vacuum degassing after dispersion.

Quantitative Data Summary

The optimal concentration of a dispersant is crucial for achieving a stable dispersion. While specific data for this compound is limited in publicly available literature, the following table illustrates the typical effect of dispersant concentration on key stability parameters for organic pigments in an aqueous medium. Researchers should perform similar optimization studies for their specific this compound system.

Table 1: Illustrative Effect of Dispersant Concentration on Dispersion Properties

Dispersant Concentration (% on pigment weight)Average Particle Size (nm)Zeta Potential (mV)Viscosity (mPa·s)Stability Observation
0.5%450-20150Significant settling after 24h
1.0%250-3580Stable, minimal settling after 1 week
1.5%220-4560Very stable, no settling observed
2.0%230-4275Stable, slight increase in viscosity
2.5%260-3895Potential for viscosity increase due to excess dispersant

Note: These are hypothetical values to illustrate the trend. The optimal concentration will vary depending on the specific this compound, dispersant, and other formulation components.

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Dispersion
  • Preparation of the Liquid Phase:

    • In a suitable beaker, combine deionized water and the chosen dispersing agent.

    • If using a wetting agent or defoamer, add them at this stage.

    • Stir at low speed (e.g., 200 rpm) with a magnetic stirrer until all components are fully dissolved.

  • Incorporation of Pigment:

    • Gradually add the this compound powder to the liquid phase while stirring at a moderate speed (e.g., 500-800 rpm) to avoid excessive air entrapment.

    • Continue mixing for 15-20 minutes to ensure the pigment is adequately wetted.

  • High-Shear Dispersion:

    • Transfer the mixture to a high-shear disperser (e.g., using a Cowles blade) or a bead mill.

    • For high-shear dispersion, start at a low speed and gradually increase to a tip speed of 5-10 m/s. Disperse for 20-30 minutes, monitoring the temperature to prevent overheating.

    • For bead milling, use appropriate grinding media (e.g., 0.8-1.2 mm zirconia beads) and mill for 1-2 hours.

  • Characterization:

    • After dispersion, allow the sample to cool to room temperature.

    • Measure the particle size distribution, zeta potential, and viscosity.

Protocol 2: Measurement of Zeta Potential and Particle Size

This protocol assumes the use of an instrument capable of both Dynamic Light Scattering (DLS) for particle size and Electrophoretic Light Scattering (ELS) for zeta potential.

  • Instrument Preparation:

    • Turn on the instrument and allow it to warm up for at least 30 minutes.

    • Ensure the appropriate measurement cells (cuvettes) are clean and free of dust.

  • Sample Preparation:

    • Take a small aliquot of the this compound dispersion.

    • Dilute the sample with deionized water to a suitable concentration for the instrument. The solution should be slightly opaque but not highly concentrated. A typical dilution factor might be 1:1000, but this should be optimized.

  • Zeta Potential Measurement:

    • Rinse the zeta potential cell with the diluted sample once.

    • Fill the cell with the diluted sample, ensuring no air bubbles are trapped near the electrodes.

    • Place the cell in the instrument.

    • Set the measurement parameters in the software (e.g., temperature equilibration time, number of runs).

    • Start the measurement. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.

  • Particle Size Measurement:

    • Use a disposable cuvette for DLS measurements.

    • Fill the cuvette with the diluted sample.

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., number of runs, duration).

    • Start the measurement. The instrument will analyze the fluctuations in scattered light to determine the particle size distribution.

Protocol 3: Settling Study for Stability Assessment
  • Prepare a 100 ml dispersion of this compound using the protocol described above.

  • Pour 50 ml of the dispersion into a graduated cylinder and seal it to prevent evaporation.

  • Store the cylinder in a location with a stable temperature and away from direct sunlight.

  • At regular intervals (e.g., 1h, 4h, 24h, 1 week, 1 month), visually inspect the dispersion and record:

    • The height of any clear supernatant liquid at the top.

    • The height of the sediment layer at the bottom.

  • Calculate the sedimentation ratio (%) as: (Height of sediment / Total height of dispersion) x 100.

  • A lower sedimentation ratio over time indicates better dispersion stability.

Visualizations

Dispersion_Workflow cluster_prep Dispersion Preparation cluster_char Characterization & Analysis cluster_eval Evaluation A 1. Prepare Liquid Phase (Water + Dispersant) B 2. Incorporate this compound (Low-speed mixing) A->B C 3. High-Shear Dispersion (e.g., Bead Mill) B->C D Particle Size Analysis (DLS) C->D E Zeta Potential Measurement (ELS) C->E F Settling Study C->F G Viscosity Measurement C->G H Stable Dispersion? (Small Particle Size, High |Zeta|, Low Settling) D->H E->H F->H G->H I Proceed with Application H->I Yes J Troubleshoot & Optimize (Go back to Step 1) H->J No J->A

Caption: Experimental workflow for preparing and evaluating this compound dispersions.

Stabilization_Mechanism cluster_steric Steric Stabilization cluster_electrostatic Electrostatic Stabilization P1 Pigment Particle P2 Pigment Particle D1 Dispersant (Polymeric Chains) P3 Pigment Particle P4 Pigment Particle P3->P4 D2 Repulsive Forces (High Zeta Potential)

Caption: Mechanisms of pigment dispersion stabilization.

Troubleshooting_Logic Start Dispersion Issue Observed (e.g., Settling) Q1 Is particle size small and uniform? Start->Q1 A1_Yes Check Zeta Potential Q1->A1_Yes Yes A1_No Optimize Dispersion Energy (Time, Speed, Media) Q1->A1_No No Q2 Is absolute Zeta Potential > 30mV? A1_Yes->Q2 A1_No->Start Re-disperse A2_Yes Consider other factors: - Formulation incompatibility - Density differences Q2->A2_Yes Yes A2_No Optimize Dispersant: - Adjust concentration - Change dispersant type - Adjust pH Q2->A2_No No A2_No->Start Reformulate

Caption: Troubleshooting logic for unstable this compound dispersions.

References

Technical Support Center: Troubleshooting Pigment Red 4 Flocculation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting issues related to Pigment Red 4 in your paint and coating formulations. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound and encountering challenges with flocculation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in resolving these issues effectively.

Troubleshooting Guide: this compound Flocculation

This guide addresses common questions and problems associated with this compound flocculation, providing potential causes and actionable solutions.

Q1: What are the initial visual indicators of this compound flocculation in my paint formulation?

A1: The primary visual cues of flocculation include a loss of gloss, a shift in color (often appearing weaker or less vibrant), and the appearance of streaks or mottling in the dried paint film.[1] In the wet paint, you might observe a non-uniform appearance, sometimes with visible clumps or an uneven texture. A simple "rub-out" test on the wet film can also be a strong indicator; if the rubbed area appears to have a different, often stronger, color, this points to flocculation.

Q2: My formulation with this compound is showing signs of flocculation. What are the most likely causes?

A2: Flocculation of this compound can stem from several factors within your formulation. The most common causes include:

  • Inadequate Wetting and Dispersion: The initial wetting of the pigment particles may be incomplete, or the mechanical energy used during the dispersion phase may be insufficient to break down agglomerates.

  • Poor Pigment-Binder Interaction: The binder system may not be providing adequate stabilization for the dispersed pigment particles, leading them to re-agglomerate. The chemical structure of the binder plays a significant role in pigment flocculation.[2]

  • Inappropriate Solvent System: The solvent can affect the conformation of the binder on the pigment surface. A poor solvent may cause the binder to contract, reducing the steric hindrance that prevents flocculation.[2]

  • Incorrect Additive Selection or Dosage: The choice and concentration of wetting and dispersing agents are critical. Using an incompatible additive or an incorrect dosage can fail to stabilize the pigment dispersion.

  • High Pigment Loading: Exceeding the optimal pigment-to-binder ratio can lead to insufficient binder to properly coat and stabilize each pigment particle.

  • Changes in Temperature and Viscosity: A decrease in viscosity, often due to an increase in temperature, can increase particle mobility and the likelihood of flocculation.[1][2]

Q3: What type of additives can I use to prevent the flocculation of this compound?

A3: To combat flocculation, the use of wetting and dispersing additives is essential. For organic pigments like this compound, which is a monoazo pigment, several types of additives are effective:

  • Polymeric Dispersants: These are high molecular weight additives that provide steric stabilization. They have anchoring groups that adsorb onto the pigment surface and polymeric chains that extend into the binder system, creating a physical barrier that prevents particles from approaching each other. Polyurethane-based dispersants are often a good choice for organic pigments.

  • Wetting Agents: These are surfactants that aid in the initial displacement of air from the pigment surface, allowing the liquid phase of the paint to coat the particles more effectively.

  • Synergist Additives: These are pigment derivatives that have a strong affinity for the pigment surface. They act as an "anchor" for the polymeric dispersant, improving its adsorption and overall effectiveness.

  • Rheology Modifiers: These additives, such as organoclays or associative thickeners, can help to build a network structure within the paint at rest, which can physically prevent pigment settling and flocculation.[3][4][5]

Q4: How do I determine the optimal dosage for a dispersing agent for my this compound formulation?

A4: The optimal dosage of a dispersing agent is typically determined experimentally by creating a "ladder study." This involves preparing a series of formulations with varying concentrations of the dispersant while keeping all other components constant. The performance of each formulation is then evaluated based on key metrics such as viscosity, color strength, gloss, and flocculation (assessed via a rub-out test or microscopy). The optimal dosage is the one that provides the best balance of these properties. As a starting point, recommended active dispersant on pigment for organic red pigments can range from 20-30% for some polymeric dispersants.

Q5: Can the order of addition of raw materials during paint manufacturing affect this compound flocculation?

A5: Yes, the order of addition is critical. For effective dispersion, the wetting and dispersing additives should be incorporated into the mill base with the pigment and a portion of the binder and solvent before the main grinding or dispersion stage. This ensures that the additives can properly wet and stabilize the pigment particles as they are being broken down. Adding the dispersant after the pigment has already been mixed with the binder can be less effective.

Frequently Asked Questions (FAQs)

Q: Is this compound more prone to flocculation than other red pigments?

A: Organic pigments, in general, have a higher tendency to flocculate than inorganic pigments due to their smaller particle size and higher surface area.[6] While specific flocculation tendencies can vary, proper formulation with appropriate dispersing agents is crucial for all organic pigments, including this compound.

Q: Can flocculation occur after the paint has been stored for some time?

A: Yes, flocculation can be a time-dependent phenomenon. A paint that appears well-dispersed initially may show signs of flocculation after a period of storage. This is often due to insufficient long-term stabilization. Performing accelerated aging tests (e.g., storing at elevated temperatures) can help predict the long-term stability of your formulation.

Q: Will increasing the mixing speed and time during dispersion always solve flocculation issues?

A: Not necessarily. While adequate mechanical energy is required to break down pigment agglomerates, over-mixing can sometimes be detrimental. Excessive energy can lead to a significant temperature increase, which can lower the viscosity and potentially increase the rate of flocculation.[2] It can also, in some cases, lead to the desorption of the dispersant from the pigment surface. The key is to achieve a balance of sufficient energy for dispersion without creating conditions that favor re-agglomeration.

Q: Can I use a combination of different dispersing agents?

A: Yes, in many cases, a combination of additives can provide superior performance. For instance, using a wetting agent to facilitate the initial pigment wetting in conjunction with a polymeric dispersant for long-term stabilization is a common and effective strategy. When using multiple additives, it is important to ensure their compatibility to avoid any negative interactions.

Data Presentation

Table 1: Typical Starting Formulations for this compound Dispersion

This table provides a general starting point for the concentration of key components in a solvent-based paint formulation to minimize this compound flocculation. The optimal values for a specific system should be determined experimentally.

ComponentConcentration Range (% by weight)Purpose
This compound5 - 15Colorant
Binder (e.g., Acrylic, Alkyd)20 - 40Film formation and pigment binding
Solvent (e.g., Xylene, Butyl Acetate)30 - 50Viscosity adjustment and binder solvency
Polymeric Dispersant1 - 5 (of total formula)Pigment stabilization
Wetting Agent0.1 - 0.5 (of total formula)Improved pigment wetting
Rheology Modifier0.2 - 1.0 (of total formula)Control of settling and sagging
Table 2: Influence of Formulation Variables on Flocculation

This table summarizes the general effects of changing key formulation variables on the tendency for this compound to flocculate.

Variable IncreasedEffect on Flocculation TendencyRationale
Pigment ConcentrationIncreasesHigher likelihood of particle collision and insufficient binder/dispersant per particle.[2]
Binder ConcentrationDecreasesMore binder available to coat and stabilize pigment particles.
Dispersant DosageDecreases (up to optimum)Improved steric or electrostatic stabilization.
Solvent PolarityVariesCan affect binder solubility and conformation on the pigment surface.
System ViscosityDecreasesLower viscosity allows for greater particle mobility and more frequent collisions.[2]

Experimental Protocols

Rub-Out Test for Flocculation Assessment

Objective: To qualitatively assess the degree of pigment flocculation in a wet paint film.

Methodology:

  • Apply a uniform film of the test paint to a non-porous substrate, such as a Leneta card or a glass panel.

  • Allow the film to flash off for a few minutes until it is tacky but not dry.

  • Using your index finger, gently rub a small, circular area of the paint film.

  • Observe any color difference between the rubbed and unrubbed areas.

  • Interpretation: If the rubbed area shows a stronger, more developed color, it indicates that flocculates have been broken down by the shearing action of rubbing, confirming the presence of flocculation in the original film. No significant color change suggests a stable dispersion.

Microscopic Evaluation of Pigment Dispersion

Objective: To visually inspect the state of pigment dispersion and identify the presence of flocculates.

Methodology:

  • Prepare a dilute sample of the paint by mixing a small drop with a compatible solvent or the paint's own vehicle.

  • Place a small drop of the diluted sample onto a microscope slide and cover with a coverslip.

  • Examine the sample under a light microscope at a magnification of 200-500x.

  • Observe the distribution of the pigment particles. Look for large, loosely-packed clusters of particles (flocculates) as opposed to finely divided, individual particles.

  • Capture images for comparison between different formulations.

Rheological Measurement of Flocculation

Objective: To quantitatively assess the degree of flocculation by measuring the rheological properties of the paint.

Methodology:

  • Use a rotational rheometer to measure the viscosity of the paint sample at a very low shear rate (e.g., 0.1 s⁻¹). This represents the structure of the paint at rest.

  • Apply a high shear rate (e.g., 1000 s⁻¹) for a short period (e.g., 60 seconds) to break down any flocculated structures.

  • Immediately after the high shear period, return to the initial low shear rate and monitor the viscosity recovery over time.

  • Interpretation: A significant drop in viscosity after the high shear period, followed by a time-dependent increase in viscosity, is indicative of a flocculated system. The extent of the viscosity difference and the rate of recovery can be used to quantify the degree of flocculation.

Visualizations

Pigment Dispersion and Flocculation Workflow

Pigment_Dispersion_Workflow cluster_Dispersion Dispersion Process cluster_Outcome Dispersion Outcome cluster_Consequences Consequences of Flocculation Wetting 1. Wetting Dispersion 2. Mechanical Dispersion Wetting->Dispersion Displacement of air Stabilization 3. Stabilization Dispersion->Stabilization Deagglomeration Stable Stable Dispersion Stabilization->Stable Adequate steric/electrostatic barrier Flocculation Flocculation Stabilization->Flocculation Insufficient stabilization LossOfGloss Loss of Gloss Flocculation->LossOfGloss ColorShift Color Shift Flocculation->ColorShift ReducedHiding Reduced Hiding Power Flocculation->ReducedHiding

Caption: Workflow of pigment dispersion leading to stable or flocculated outcomes.

Troubleshooting Logic for this compound Flocculation

Troubleshooting_Flocculation cluster_Causes Potential Causes cluster_Solutions Corrective Actions Problem Observe Flocculation (e.g., via Rub-Out Test) Cause1 Inadequate Dispersant Problem->Cause1 Cause2 Poor Binder/Solvent System Problem->Cause2 Cause3 Incorrect Pigment/Binder Ratio Problem->Cause3 Cause4 Insufficient Dispersion Energy Problem->Cause4 Solution1 Optimize Dispersant Type & Dosage Cause1->Solution1 Solution2 Evaluate Binder/Solvent Compatibility Cause2->Solution2 Solution3 Adjust Pigment Loading Cause3->Solution3 Solution4 Optimize Dispersion Process Cause4->Solution4

References

Technical Support Center: Optimization of Pigment Red 4 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pigment Red 4 for higher purity. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the impact of various reaction parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization of 2-chloro-4-nitroaniline.2. Decomposition of the diazonium salt before coupling.3. Incorrect pH for the coupling reaction.4. Suboptimal temperature control.1. Ensure the complete dissolution of 2-chloro-4-nitroaniline in acidic solution before adding sodium nitrite. Use a slight excess of sodium nitrite.2. Maintain the temperature of the diazotization reaction strictly between 0-5 °C. Use the diazonium salt immediately after preparation.3. Adjust the pH of the coupling reaction mixture to the optimal range (typically slightly acidic to neutral for coupling with 2-naphthol).4. Use an ice bath to maintain low temperatures during diazotization and coupling.
Poor Color Quality (Dull or Off-Shade Color) 1. Presence of impurities in the starting materials.2. Formation of side products due to incorrect reaction conditions.3. Inefficient purification of the final product.1. Use high-purity 2-chloro-4-nitroaniline and 2-naphthol.2. Strictly control the temperature and pH during the reaction. Avoid exposure of the diazonium salt to high temperatures or light.3. Recrystallize the crude pigment from a suitable solvent (e.g., ethanol, toluene) to remove impurities.
Low Purity of this compound 1. Incomplete reaction of starting materials.2. Formation of byproducts from side reactions.3. Inadequate washing of the precipitated pigment.1. Ensure stoichiometric balance of reactants or use a slight excess of the coupling agent (2-naphthol).2. Optimize reaction parameters such as temperature, pH, and reaction time to minimize side reactions.3. Wash the filtered pigment thoroughly with water to remove unreacted salts and other water-soluble impurities. Consider washing with a suitable organic solvent to remove organic impurities.
Difficulty in Filtering the Pigment 1. Very fine particle size of the pigment.2. Clogging of the filter paper.1. Adjust the pH or temperature during precipitation to promote the formation of larger crystals.2. Use a filter aid (e.g., celite) or a different type of filter medium.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for the diazotization of 2-chloro-4-nitroaniline?

The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, it is crucial to maintain the reaction temperature between 0 and 5 °C using an ice bath. Temperatures above this range can lead to the decomposition of the diazonium salt, resulting in a lower yield and the formation of impurities.

2. How does pH affect the coupling reaction between the diazonium salt and 2-naphthol?

The pH of the coupling reaction is a critical parameter that influences both the reaction rate and the position of the coupling on the 2-naphthol ring. For coupling with phenols like 2-naphthol, the reaction is typically carried out in a slightly acidic to neutral medium. In alkaline conditions, the diazonium salt can convert to a non-reactive diazotate ion.

3. What is the ideal molar ratio of reactants for the synthesis of this compound?

Theoretically, the molar ratio of 2-chloro-4-nitroaniline to 2-naphthol is 1:1. However, to ensure complete consumption of the diazonium salt and to maximize the yield of this compound, a slight excess (e.g., 1.05 to 1.1 equivalents) of the coupling agent, 2-naphthol, is often used.

4. How can I improve the purity of my synthesized this compound?

To obtain high-purity this compound, it is essential to start with pure reactants. After the synthesis, the crude pigment should be thoroughly washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate organic solvent, such as ethanol or toluene, which helps to remove unreacted starting materials and organic byproducts.

5. What are some common side reactions to be aware of during this compound synthesis?

Common side reactions include the decomposition of the diazonium salt to form phenols, self-coupling of the diazonium salt, and coupling at an undesired position on the 2-naphthol ring. These side reactions can be minimized by maintaining a low temperature, controlling the pH, and using the diazonium salt immediately after its formation.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and purity of this compound. This data is compiled from general principles of azo dye synthesis and may require further empirical validation for this specific pigment.

Table 1: Effect of Diazotization Temperature on Yield and Purity

Temperature (°C)Molar Ratio (Amine:Nitrite)Reaction Time (min)Yield (%)Purity (%)
0-51:1.0530~90-95>98
5-101:1.0530~80-85~95
>101:1.0530<70<90

Table 2: Effect of Coupling Reaction pH on Yield and Purity

pHMolar Ratio (Diazo:Coupling)Temperature (°C)Yield (%)Purity (%)
4-51:1.050-5~85-90~97
6-71:1.050-5~90-95>98
8-91:1.050-5~75-80~94

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound (1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol).

Materials:

  • 2-chloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of 2-chloro-4-nitroaniline

  • In a 250 mL beaker, add a stoichiometric amount of 2-chloro-4-nitroaniline to a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring until a fine slurry is formed.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold slurry of 2-chloro-4-nitroaniline hydrochloride while maintaining the temperature between 0-5 °C.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure the diazotization is complete. The resulting solution is the diazonium salt solution.

Part B: Coupling Reaction

  • In a separate 500 mL beaker, dissolve a slight molar excess of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.

  • A red precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Filter the precipitated this compound using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to remove any unreacted salts.

  • Dry the crude pigment in an oven at 60-70 °C.

  • For higher purity, recrystallize the crude pigment from a suitable organic solvent like ethanol or toluene.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Purity

G Troubleshooting Workflow for Low Purity this compound start Low Purity Detected check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Protocol start->check_purification impure_reactants Source High-Purity Reactants check_reactants->impure_reactants Impurities Found suboptimal_conditions Optimize Reaction Parameters (Temp, pH, Time) check_conditions->suboptimal_conditions Deviations Noted inefficient_purification Improve Washing/ Recrystallization check_purification->inefficient_purification Inefficiencies Identified re_synthesize Re-synthesize Pigment impure_reactants->re_synthesize suboptimal_conditions->re_synthesize inefficient_purification->re_synthesize end High Purity this compound re_synthesize->end

Caption: Troubleshooting workflow for low purity this compound.

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Isolation & Purification A1 Dissolve 2-chloro-4-nitroaniline in HCl/H2O A2 Cool to 0-5 °C A1->A2 A4 Slowly add NaNO2 to amine solution A2->A4 A3 Prepare NaNO2 solution A3->A4 A5 Stir for 30 min at 0-5 °C A4->A5 B3 Slowly add diazonium salt to 2-Naphthol solution A5->B3 Diazonium Salt B1 Dissolve 2-Naphthol in NaOH/H2O B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 1-2 hours at 0-5 °C B3->B4 C1 Filter the precipitate B4->C1 Crude Pigment C2 Wash with cold water C1->C2 C3 Dry the crude pigment C2->C3 C4 Recrystallize from solvent C3->C4 D D C4->D High-Purity this compound

Technical Support Center: Prevention of Pigment Red 4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pigment Red 4 under UV exposure.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Rapid Fading or Color Shift Insufficient UV protection.1. Incorporate a UV absorber or a Hindered Amine Light Stabilizer (HALS) into your formulation. 2. Increase the concentration of the existing UV stabilizer. 3. Consider a combination of a UV absorber and HALS for synergistic protection.
Yellowing of the Formulation Degradation of the polymer matrix or interaction between the pigment and additives.1. Evaluate the photostability of the base polymer. 2. Ensure compatibility between this compound and all formulation components. 3. Add antioxidants to inhibit oxidative degradation pathways.
Chalking or Surface Degradation Degradation of the binder system, leading to pigment exposure.1. Select a UV-resistant binder or polymer matrix. 2. Encapsulate this compound to create a protective barrier.
Inconsistent Color Stability Between Batches Variation in the dispersion of the pigment or stabilizer.1. Optimize the dispersion process to ensure uniform distribution of this compound and stabilizers. 2. Characterize the particle size and distribution of the pigment in the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation under UV exposure?

The photodegradation of this compound, a monoazo β-naphthol pigment, is a complex process initiated by the absorption of UV radiation. This energy absorption can lead to the excitation of the pigment molecule, making it susceptible to attack by reactive species. The degradation is often mediated by oxidative processes, where the azo chromophore is cleaved, resulting in a loss of color. The surrounding polymer matrix and atmospheric oxygen play a crucial role in this process, often leading to the formation of free radicals that further accelerate the degradation of both the pigment and the polymer.

A simplified proposed degradation pathway is illustrated below:

PR4 This compound (Azo Chromophore) Excited_PR4 Excited State This compound* PR4->Excited_PR4 Degradation_Products Colorless Degradation Products PR4->Degradation_Products Cleavage of Chromophore UV UV Radiation (hν) UV->PR4 Absorption ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Excited_PR4->ROS Energy Transfer to O₂ ROS->PR4 Oxidative Attack on Azo Bond

Figure 1. Simplified photodegradation pathway of this compound.
Q2: How do UV absorbers protect this compound?

UV absorbers are organic molecules that preferentially absorb incident UV radiation and dissipate it as harmless thermal energy. By doing so, they shield the pigment from the damaging UV rays, thus reducing the rate of photodegradation. Benzophenones and benzotriazoles are common classes of UV absorbers.

The selection of a UV absorber should be based on its absorption spectrum, ensuring it covers the UV range most damaging to this compound.

UV_Source UV Radiation UVA UV Absorber UV_Source->UVA Preferential Absorption PR4_System This compound in Matrix UV_Source->PR4_System Reduced Exposure Heat Heat UVA->Heat Energy Dissipation Protected_PR4 Protected this compound PR4_System->Protected_PR4

Figure 2. Mechanism of UV absorber protection.
Q3: What are Hindered Amine Light Stabilizers (HALS) and how do they work?

Hindered Amine Light Stabilizers (HALS) are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer and pigment by trapping free radicals that are formed during the photo-oxidation process. HALS are particularly effective in protecting the polymer matrix, which in turn helps to maintain the overall stability of the pigmented system. A key advantage of HALS is their regenerative nature, allowing them to participate in multiple radical scavenging cycles, thus providing long-term protection.

cluster_degradation Degradation Cycle cluster_hals HALS Scavenging Cycle Polymer Polymer/Pigment Radical Free Radicals (R•) Polymer->Radical UV, O₂ Peroxy_Radical Peroxy Radicals (ROO•) Radical->Peroxy_Radical + O₂ HALS HALS (>N-R) Radical->HALS Interruption Peroxy_Radical->Polymer Chain Reaction Degraded_Polymer Degraded Products Peroxy_Radical->Degraded_Polymer Nitroxyl_Radical Nitroxyl Radical (>N-O•) Peroxy_Radical->Nitroxyl_Radical Interruption HALS->Nitroxyl_Radical Traps R• Nitroxyl_Radical->HALS Traps ROO• (Regeneration)

Figure 3. HALS radical scavenging mechanism.
Q4: Can UV absorbers and HALS be used together?

Yes, a combination of UV absorbers and HALS often provides synergistic protection.[1] The UV absorber reduces the amount of UV radiation reaching the pigment and polymer, while the HALS scavenges any free radicals that may still form. This dual approach is highly effective in preventing both pigment fading and polymer degradation.

Q5: What is pigment encapsulation and how does it prevent degradation?

Pigment encapsulation involves coating the individual this compound particles with a protective, transparent shell. This shell, often made of a UV-resistant polymer or inorganic material like silica, acts as a physical barrier, shielding the pigment from direct contact with UV radiation, oxygen, and other reactive species in the environment. This method can significantly enhance the lightfastness and overall durability of the pigment.

cluster_before Unencapsulated Pigment cluster_after Encapsulated Pigment PR4_unenc This compound Degradation Degradation PR4_unenc->Degradation Shell Protective Shell PR4_enc This compound Protection Protection PR4_enc->Protection UV_ROS UV / ROS UV_ROS->PR4_unenc UV_ROS->Shell Blocked

Figure 4. Principle of pigment encapsulation for UV protection.

Experimental Protocols

Protocol 1: Accelerated Weathering Test

This protocol describes a general procedure for evaluating the UV stability of this compound formulations.

1. Sample Preparation:

  • Prepare samples of the this compound formulation (e.g., as a coating on a substrate or a molded plastic plaque).

  • Prepare control samples without any UV stabilizers.

  • Prepare test samples containing different types and concentrations of UV stabilizers (e.g., 0.5%, 1%, and 2% w/w of a UV absorber, HALS, or a combination).

2. Accelerated Weathering:

  • Place the samples in an accelerated weathering chamber equipped with a xenon arc lamp or fluorescent UV lamps (e.g., UVA-340).

  • Set the exposure conditions according to standard test methods like ASTM G154 or ISO 4892-3. A typical cycle might involve 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at specific time intervals for analysis.

3. Analysis:

  • Color Measurement: Use a spectrophotometer or colorimeter to measure the CIELAB color coordinates (L, a, b) of the samples before and after exposure. Calculate the total color change (ΔE) using the formula: ΔE* = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Monitor changes in the absorption spectrum of the pigment. A decrease in the absorbance at the characteristic wavelength for this compound indicates degradation.

    • FTIR Spectroscopy: Identify changes in the chemical structure of the pigment and the polymer matrix by monitoring the appearance or disappearance of characteristic functional group peaks.

Protocol 2: Microencapsulation of this compound via Coacervation

This protocol provides a basic outline for encapsulating this compound.

1. Preparation of Pigment Dispersion:

  • Disperse this compound powder in a solution of a polymer (e.g., gelatin) in a suitable solvent.

2. Coacervation:

  • Induce coacervation by, for example, changing the pH or temperature of the solution, or by adding a non-solvent. This will cause the polymer to precipitate and form a coating around the pigment particles.

3. Hardening and Isolation:

  • Harden the polymer shell, for instance, by cross-linking with an appropriate agent.

  • Isolate the encapsulated pigment by filtration or centrifugation, followed by washing and drying.

4. Characterization:

  • Confirm the presence of the coating using techniques like Scanning Electron Microscopy (SEM).

  • Evaluate the UV stability of the encapsulated pigment using the accelerated weathering protocol described above.

Quantitative Data Summary

The following table summarizes typical results from studies evaluating the effectiveness of UV stabilizers in reducing the color change of red pigments after accelerated weathering.

Formulation UV Stabilizer Concentration (% w/w) Exposure Time (hours) ΔE (Color Change)*
Control (Red Pigment)None010009.57[2]
Test 1Chimassorb 81 (UVA)1.010005.49[2]
Test 2Uvinul 5050 (HALS)1.010007.47[2]
Control (Red Pigment)None05005.19[2]
Test 3Chimassorb 81 (UVA)1.05003.66[2]

Note: The data presented are illustrative and may not be specific to this compound but are representative of the performance of these stabilizer types with red pigments. Chimassorb 81 is a benzophenone-type UV absorber, and Uvinul 5050 is a HALS. Lower ΔE* values indicate better color stability.

References

Technical Support Center: C.I. 12085 Solubility in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with C.I. 12085 in nonpolar solvent systems.

Troubleshooting Guide

Low or no solubility of C.I. 12085 can hinder experimental progress. This guide offers a systematic approach to diagnosing and resolving common solubility issues.

Problem: C.I. 12085 (Pigment Red 4) does not dissolve in the chosen nonpolar solvent.

  • Initial Assessment: C.I. 12085, with the chemical name 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, is a synthetic monoazo dye.[1][2][3] It is known to be practically insoluble in water and has limited solubility in some organic solvents.[1][2] Its high estimated LogP (o/w) of 5.252 suggests a strong preference for nonpolar environments, yet it can still present solubility challenges.

  • Troubleshooting Workflow:

    Troubleshooting_Workflow start Start: C.I. 12085 Insoluble solvent_check Step 1: Verify Solvent Purity & Polarity start->solvent_check concentration_check Step 2: Review Concentration solvent_check->concentration_check method_check Step 3: Evaluate Dissolution Method concentration_check->method_check enhancement Step 4: Implement Solubility Enhancement Techniques method_check->enhancement cosolvency Co-solvency enhancement->cosolvency Try particle_size Particle Size Reduction enhancement->particle_size Try surfactant Surfactant Addition enhancement->surfactant Try success Success: C.I. 12085 Dissolved cosolvency->success failure Further Consultation Needed cosolvency->failure If unsuccessful particle_size->success particle_size->failure If unsuccessful surfactant->success surfactant->failure If unsuccessful

    Caption: Troubleshooting workflow for C.I. 12085 solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is C.I. 12085 and why is it difficult to dissolve?

C.I. 12085, also known as this compound, is a stable monoazo colorant.[1][2] Its chemical structure, 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, results in a largely planar molecule with strong intermolecular forces, making it resistant to dissolution.[1][2] While it is classified as a dye, its low solubility in many solvents gives it pigment-like characteristics.

Q2: In which nonpolar solvents is C.I. 12085 expected to have some solubility?

Qualitative data indicates that C.I. 12085 is slightly soluble in benzene, a nonpolar aromatic solvent.[1][2] It is also slightly soluble in acetone and ethanol, which are polar aprotic and protic solvents, respectively.[1][2] This suggests that a degree of polarity or specific solvent-solute interactions can aid in its dissolution.

Q3: Can I use heat to improve the solubility of C.I. 12085?

Heating can increase the solubility of many compounds. However, for C.I. 12085, caution is advised as it has poor heat resistance.[2] Excessive heat may lead to degradation of the dye. It is recommended to perform preliminary thermal stability tests on small samples before scaling up.

Q4: How does particle size affect the dissolution of C.I. 12085?

Reducing the particle size of C.I. 12085 increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate. Techniques such as micronization or sonication can be employed for this purpose.

Q5: What is co-solvency and how can it be applied to C.I. 12085?

Co-solvency involves using a mixture of solvents to enhance the solubility of a solute. For C.I. 12085, which is slightly soluble in benzene and ethanol, a mixture of a primary nonpolar solvent (like toluene or hexane) with a small amount of a more polar co-solvent (like ethanol or acetone) could improve solubility. The co-solvent can help to disrupt the intermolecular forces of the C.I. 12085 molecules.

Quantitative Data on C.I. 12085 Solubility

Note: Precise, publicly available quantitative solubility data for C.I. 12085 in a range of nonpolar solvents is limited. The following tables provide illustrative data for comparative purposes and to guide solvent selection. Actual solubility should be determined experimentally.

Table 1: Estimated Solubility of C.I. 12085 in Common Nonpolar Solvents at 25°C

SolventChemical ClassPolarity IndexEstimated Solubility (mg/L)
n-HexaneAlkane0.1< 10
TolueneAromatic2.450 - 100
ChloroformHalogenated4.1100 - 200
BenzeneAromatic2.750 - 150

Table 2: Effect of Co-solvents on the Estimated Solubility of C.I. 12085 in Toluene at 25°C

Co-solvent (5% v/v)Co-solvent ClassResulting PolarityEstimated Solubility (mg/L)
None-2.450 - 100
EthanolAlcohol~2.6150 - 250
AcetoneKetone~2.8200 - 300
DichloromethaneHalogenated~2.6180 - 280

Experimental Protocols

Protocol 1: Standard Method for Determining Solubility

This protocol outlines a standard procedure to experimentally determine the solubility of C.I. 12085 in a given nonpolar solvent.

Solubility_Determination_Workflow start Start add_excess 1. Add excess C.I. 12085 to solvent start->add_excess equilibrate 2. Equilibrate (e.g., 24h stirring at constant temperature) add_excess->equilibrate separate 3. Separate solid and liquid (centrifuge/filter) equilibrate->separate quantify 4. Quantify dissolved C.I. 12085 (e.g., UV-Vis spectroscopy) separate->quantify calculate 5. Calculate solubility (mg/L or mol/L) quantify->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Methodology:

  • Preparation: To a known volume of the nonpolar solvent in a sealed container, add an excess amount of C.I. 12085 powder.

  • Equilibration: Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the solution reaches saturation.

  • Separation: Separate the undissolved solid from the solution using centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter.

  • Quantification: Determine the concentration of dissolved C.I. 12085 in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-determined calibration curve.

  • Calculation: Calculate the solubility in units such as mg/L or mol/L.

Protocol 2: Co-solvency Method for Enhancing Solubility

This protocol describes the use of a co-solvent to improve the solubility of C.I. 12085.

Methodology:

  • Solvent Selection: Choose a primary nonpolar solvent and a co-solvent in which C.I. 12085 has some, albeit limited, solubility (e.g., toluene as the primary solvent and acetone as the co-solvent).

  • Preparation of Co-solvent System: Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of C.I. 12085 following the steps outlined in Protocol 1 .

  • Optimization: Identify the co-solvent concentration that provides the optimal balance of solubility and compatibility with the intended application.

Protocol 3: Particle Size Reduction by Sonication

This protocol uses ultrasonication to reduce the particle size of C.I. 12085 and facilitate its dissolution.

Sonication_Protocol start Start prepare_suspension 1. Prepare a suspension of C.I. 12085 in the solvent start->prepare_suspension sonicate 2. Sonicate the suspension (probe or bath sonicator) prepare_suspension->sonicate monitor 3. Monitor dissolution (visual or spectroscopic) sonicate->monitor end End monitor->end

Caption: Workflow for particle size reduction via sonication.

Methodology:

  • Suspension Preparation: Prepare a suspension of a known concentration of C.I. 12085 in the desired nonpolar solvent.

  • Sonication: Place the suspension in an ultrasonic bath or use a probe sonicator. Apply ultrasonic energy for a defined period (e.g., 15-30 minutes). To prevent overheating, which could degrade the dye, sonication can be performed in pulses or in a temperature-controlled bath.

  • Assessment: After sonication, visually inspect the solution for dissolved pigment. For a quantitative measure, centrifuge and filter the solution, then measure the concentration of the dissolved C.I. 12085 as described in Protocol 1 .

References

Technical Support Center: Enhancing the Heat Resistance of D&C Red No. 36 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing D&C Red No. 36 in various plastic formulations, with a specific focus on addressing challenges related to heat resistance during processing.

Frequently Asked Questions (FAQs)

Q1: What is D&C Red No. 36 and what are its primary applications?

D&C Red No. 36, also known by its Color Index name CI 12085, is a monoazo pigment.[1][2] It is primarily used in the formulation of drugs and cosmetics, such as lipsticks and other makeup products.[1] While its use in plastics is less common, it can be employed where a vibrant red-orange hue is desired.

Q2: What are the main challenges when using D&C Red No. 36 in high-temperature plastic processing?

The primary challenge is the potential for thermal degradation of the pigment. Organic pigments like D&C Red No. 36 can break down at elevated processing temperatures typical for many engineering plastics. This degradation can lead to a variety of issues including:

  • Color Shift: The pigment may change shade, often appearing darker, duller, or shifting towards a brownish or yellowish tone.

  • Loss of Color Strength: The intensity of the color may decrease, requiring higher pigment loading to achieve the desired result.

  • Complete Color Loss: In severe cases, the pigment may completely degrade, resulting in a discolored or uncolored final product.

  • Gas Generation: Thermal decomposition can release volatile compounds, which may lead to surface defects in the molded part.

Troubleshooting Guide: Color-Related Issues with D&C Red No. 36

This guide addresses common color-related problems encountered during the processing of plastics containing D&C Red No. 36.

Issue 1: Discoloration or Color Shift During Injection Molding

  • Question: My final plastic part is showing a brown or yellow tint instead of the expected vibrant red of D&C Red No. 36. What is the likely cause and how can I fix it?

  • Answer: This is a classic sign of thermal degradation. The processing temperature is likely too high for the pigment's stability within your specific polymer system.

    • Immediate Actions:

      • Reduce Barrel Temperature: Incrementally decrease the barrel temperature of the injection molding machine.

      • Decrease Residence Time: Shorten the time the molten plastic spends in the heated barrel by optimizing the cycle time.

      • Minimize Shear Heat: High screw speeds can generate significant frictional heat. Reduce the screw RPM to minimize this effect.

  • Flowchart for Troubleshooting Discoloration:

    G Start Discoloration Observed CheckTemp Is Processing Temperature within Pigment's Recommended Range? Start->CheckTemp ReduceTemp Reduce Barrel Temperature CheckTemp->ReduceTemp No CheckResidence Is Residence Time Minimized? CheckTemp->CheckResidence Yes ReduceTemp->CheckResidence OptimizeCycle Optimize Cycle Time CheckResidence->OptimizeCycle No CheckShear Is Shear Heat a Factor? CheckResidence->CheckShear Yes OptimizeCycle->CheckShear ConsiderAdditive Consider a Heat Stabilizer or Antioxidant Additive CheckShear->ConsiderAdditive Yes ConsultSupplier Consult Pigment Supplier for a Higher Heat-Stable Alternative CheckShear->ConsultSupplier No ReduceScrew Reduce Screw Speed ReduceScrew->ConsiderAdditive Resolved Issue Resolved ConsiderAdditive->Resolved ConsultSupplier->Resolved

    A step-by-step process for troubleshooting discoloration of D&C Red No. 36 in plastics.

Issue 2: Color Inconsistency Between Batches

  • Question: I am observing variations in the final color of my product from one production run to the next. What could be causing this?

  • Answer: Inconsistent processing parameters are the most likely cause. Even small variations in temperature, residence time, or pressure can affect the final color when working with heat-sensitive pigments.

    • Preventative Measures:

      • Strict Process Control: Ensure that all processing parameters (temperatures, pressures, speeds, and times) are precisely controlled and monitored for every batch.

      • Homogeneous Mixing: Verify that the pigment is evenly dispersed throughout the polymer matrix. Inadequate mixing can lead to color variations.

      • Consistent Raw Materials: Ensure the polymer resin and any other additives are from a consistent source and have not undergone any degradation during storage.

Data Presentation

Due to the limited availability of public data on the specific heat resistance of D&C Red No. 36 in various plastics, the following table indicates typical processing temperature ranges for common polymers. It is crucial to conduct your own testing to determine the suitability of D&C Red No. 36 for your specific application and processing conditions.

Plastic ResinTypical Processing Temperature Range (°C)Suitability of D&C Red No. 36 (General Guideline)
Polypropylene (PP)200 - 230Potentially Suitable with Careful Process Control
Polyethylene (PE)180 - 240Potentially Suitable with Careful Process Control
Polystyrene (PS)180 - 260May Require Lower End of Temperature Range
Acrylonitrile Butadiene Styrene (ABS)220 - 260May Require Lower End of Temperature Range
Polycarbonate (PC)280 - 320Likely Unsuitable due to High Processing Temperatures
Polyamide (Nylon)260 - 300Likely Unsuitable due to High Processing Temperatures

Note: The suitability is a general guideline. The actual performance will depend on the specific grade of the polymer, the processing conditions, and the presence of other additives.

Experimental Protocols

Methodology for Evaluating the Heat Resistance of D&C Red No. 36 in a Specific Polymer

This protocol outlines a general procedure to determine the heat stability of D&C Red No. 36 in a chosen plastic resin.

  • Material Preparation:

    • Thoroughly dry the polymer resin according to the manufacturer's specifications to prevent defects caused by moisture.

    • Prepare a masterbatch by compounding a concentrated amount of D&C Red No. 36 with the polymer resin. This ensures better dispersion in the final product.

  • Injection Molding Trials:

    • Start with the lowest recommended processing temperature for the chosen polymer.

    • Produce a set of sample plaques at this temperature.

    • Incrementally increase the barrel temperature by 10°C for each subsequent set of samples, while keeping all other parameters (injection speed, holding pressure, cooling time) constant.

    • At each temperature setting, also vary the residence time in the barrel to assess its impact.

  • Colorimetric Analysis:

    • Visually inspect each sample plaque for any signs of discoloration, specks, or streaks.

    • Use a spectrophotometer to quantitatively measure the color of each sample. Record the CIELAB values (L, a, b*).

    • Calculate the color difference (ΔE00) between the samples produced at different temperatures and a reference sample produced at the lowest temperature. A ΔE00 value greater than 1.0 is generally considered a noticeable color difference.

  • Determination of Heat Resistance:

    • The maximum processing temperature at which D&C Red No. 36 shows no significant color change (e.g., ΔE*00 < 1.0) is considered its heat resistance limit for that specific polymer and processing setup.

  • Experimental Workflow Diagram:

    G Start Start: Evaluate Heat Resistance Prepare Prepare Materials: - Dry Polymer - Create Masterbatch Start->Prepare Mold_T1 Injection Mold Samples at Initial Low Temperature (T1) Prepare->Mold_T1 Analyze_T1 Analyze Color of T1 Samples (Visual and Spectrophotometer) Mold_T1->Analyze_T1 Mold_T2 Increase Temperature (T2 = T1 + 10°C) and Mold New Samples Analyze_T1->Mold_T2 Analyze_T2 Analyze Color of T2 Samples Mold_T2->Analyze_T2 Compare Compare Color of T2 to T1 (Calculate ΔE00) Analyze_T2->Compare Decision Is ΔE00 > 1.0? Compare->Decision MaxTemp Maximum Processing Temperature is T1 Decision->MaxTemp Yes Continue Continue to Increase Temperature (Tn+1 = Tn + 10°C) Decision->Continue No End End of Experiment MaxTemp->End Continue->Mold_T2 Loop

    A workflow for systematically testing the heat resistance of D&C Red No. 36 in plastics.

References

Addressing batch-to-batch color inconsistency with Pigment Red 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch color inconsistency when working with Pigment Red 4 (C.I. 12085).

Troubleshooting Guide: Batch-to-Batch Color Inconsistency

Color variation between different batches of this compound can arise from several factors, primarily related to the pigment's physical and chemical properties. This guide provides a systematic approach to identifying and resolving these issues.

Question: My formulation shows a noticeable color shift when using a new batch of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Batch-to-batch color inconsistency is a common challenge. The primary causes typically fall into three categories: raw material variability, dispersion issues, and process parameters.

1. Raw Material Variability:

  • Purity and Subsidiary Colors: The presence of impurities or subsidiary colors (related pigment structures) can significantly alter the final shade. Batches of this compound submitted for certification as D&C Red No. 36 must comply with specifications for subsidiary colors.

  • Particle Size and Distribution: The size and distribution of pigment particles affect color strength, opacity, and dispersibility. Inconsistent particle size between batches is a frequent cause of color variation.

  • Moisture Content: Variations in moisture content can affect the pigment's concentration and its interaction with other components in a formulation.

2. Dispersion Issues:

  • Inadequate Mixing: Poor dispersion of pigment particles can lead to color inconsistencies.

  • Incompatibility with Formulation: The pigment may not be compatible with other excipients in the formulation, leading to aggregation or flocculation.

3. Process Parameters:

  • Incorrect Equipment Settings: Variations in mixing speed, time, or temperature during formulation can affect pigment dispersion and color expression.

  • Environmental Factors: Temperature and humidity can influence the stability and color of the final product.

Below is a logical workflow for troubleshooting batch-to-batch color inconsistency:

G cluster_0 Troubleshooting Workflow for Color Inconsistency start Start: Color Inconsistency Observed check_raw_material Step 1: Characterize Raw Material (New vs. Reference Batch) start->check_raw_material check_dispersion Step 2: Evaluate Dispersion in Formulation check_raw_material->check_dispersion If raw material is within spec resolve Resolution: Implement Corrective Actions check_raw_material->resolve If raw material is out of spec (Contact Supplier) check_process Step 3: Review Formulation Process check_dispersion->check_process If dispersion is adequate check_dispersion->resolve If dispersion is poor (Optimize dispersion method) check_process->resolve If process parameters are inconsistent (Standardize process)

Troubleshooting workflow for color inconsistency.

Frequently Asked Questions (FAQs)

Q1: What are the key quality control parameters to check for incoming batches of this compound?

A1: Key QC parameters include colorimetric analysis (CIELAB values), particle size distribution, moisture content, and purity (presence of subsidiary colors). Establishing clear specifications for these parameters is crucial for maintaining consistency.

Q2: How can I ensure consistent dispersion of this compound in my formulation?

A2: To ensure consistent dispersion, it is important to use a standardized mixing procedure with controlled parameters (e.g., mixing speed, time). The compatibility of the pigment with other formulation components should also be evaluated. High-shear mixing can be effective in breaking down agglomerates.

Q3: Are there regulatory guidelines for the use of this compound in pharmaceutical products?

A3: Yes, this compound is regulated by the FDA as D&C Red No. 36. Its use is subject to certification and must comply with the specifications outlined in the Code of Federal Regulations (CFR), including limits on subsidiary colors.

Q4: Can environmental conditions affect the color of my final product containing this compound?

A4: Yes, factors such as temperature and humidity can impact the color stability of the final product. It is important to control these environmental conditions during manufacturing and storage.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
C.I. NameThis compound
C.I. Number12085
CAS Number2814-77-9
Molecular FormulaC16H10ClN3O3
Molecular Weight327.72 g/mol
pH Value6.0 - 8.0
Oil Absorption35-45 g/100g
Heat Resistance~160 °C

Table 2: Typical Specifications for D&C Red No. 36 (this compound)

ParameterSpecification LimitReference
Pigment Orange 5≤ 0.5%
Yellow-1-Naphthol≤ 0.5%
Pigment Red 1≤ 0.3%
Pigment Red 6≤ 0.3%

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: Colorimetric Analysis using UV-Vis Spectrophotometry

This protocol outlines the procedure for comparing the color of different batches of this compound.

Objective: To quantitatively assess color consistency between pigment batches using CIELAB color space values (L, a, b*).

Materials:

  • UV-Vis Spectrophotometer with integrating sphere

  • Reference and sample batches of this compound

  • Solvent (e.g., ethanol, if preparing a dispersion)

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a dispersion of a known concentration of this compound in the chosen solvent. Ensure the same concentration is used for both the reference and sample batches.

    • Alternatively, for solid-state measurements, prepare a pressed pellet of the pigment powder.

  • Instrument Calibration:

    • Calibrate the spectrophotometer according to the manufacturer's instructions, using a white reference standard.

  • Measurement:

    • Measure the reflectance or transmittance spectrum of the reference and sample batches over the visible range (400-700 nm).

    • The instrument software will calculate the L, a, and b* values.

  • Data Analysis:

    • Calculate the color difference (ΔE) between the reference and sample batches using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

    • A ΔE* value of less than 1.0 is generally considered visually imperceptible.

G cluster_1 Colorimetric Analysis Workflow prep Sample Preparation (Dispersion or Pellet) cal Instrument Calibration prep->cal measure Spectral Measurement (400-700 nm) cal->measure calc Calculate L, a, b* and ΔE* measure->calc report Report Results calc->report

Workflow for colorimetric analysis.
Protocol 2: Particle Size Analysis by Laser Diffraction

This protocol describes how to measure the particle size distribution of this compound.

Objective: To determine the particle size distribution of different pigment batches to assess consistency.

Materials:

  • Laser diffraction particle size analyzer

  • Dispersant (e.g., isopropyl alcohol)

  • Reference and sample batches of this compound

Procedure:

  • Sample Preparation:

    • Disperse a small amount of the pigment in the dispersant. Sonication may be required to break up agglomerates.

  • Instrument Setup:

    • Set up the laser diffraction instrument according to the manufacturer's instructions.

  • Measurement:

    • Introduce the dispersed sample into the instrument.

    • The instrument will measure the light scattering pattern and calculate the particle size distribution.

  • Data Analysis:

    • Compare the particle size distributions of the reference and sample batches. Key parameters to compare include the median particle size (D50) and the width of the distribution (span).

Protocol 3: Determination of Subsidiary Colors by HPLC-UHPLC

This protocol is adapted from a validated method for the determination of subsidiary colors in D&C Red No. 36.

Objective: To identify and quantify subsidiary colors in this compound batches.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV-Vis detector

  • C18 column

  • Mobile phase A: Acetonitrile

  • Mobile phase B: 0.1 M ammonium acetate in water

  • Reference standards for subsidiary colors (Pigment Orange 5, Yellow-1-Naphthol, Pigment Red 1, Pigment Red 6)

  • Reference and sample batches of this compound

Procedure:

  • Standard and Sample Preparation:

    • Prepare standard solutions of the subsidiary colors in a suitable solvent.

    • Prepare a solution of the this compound sample in the same solvent.

  • Chromatographic Conditions:

    • Use a gradient elution program with mobile phases A and B.

    • Set the detector to monitor at the appropriate wavelengths for the subsidiary colors.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC/UHPLC system.

    • Identify the subsidiary colors in the sample by comparing their retention times with those of the standards.

    • Quantify the subsidiary colors by comparing their peak areas with those of the standards.

G cluster_2 HPLC/UHPLC Analysis Workflow prep_std Prepare Standard Solutions hplc HPLC/UHPLC Analysis (Gradient Elution) prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc identify Identify Peaks by Retention Time hplc->identify quantify Quantify by Peak Area identify->quantify report Report Results quantify->report

Workflow for HPLC/UHPLC analysis of subsidiary colors.

Methods to reduce subsidiary color impurities in D&C Red No. 36

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing subsidiary color impurities in D&C Red No. 36.

Frequently Asked Questions (FAQs)

Q1: What are the common subsidiary color impurities in D&C Red No. 36?

A1: Common subsidiary color impurities found in D&C Red No. 36 include Pigment Orange 5 (PO5), Yellow-1-Naphthol (Y1N), Pigment Red 1 (PR1), and Pigment Red 6 (PR6). These impurities can arise from starting material impurities or side reactions during the synthesis process.[1][2][3][4]

Q2: What are the regulatory limits for these subsidiary colors?

A2: The U.S. Food and Drug Administration (FDA) sets limits for subsidiary colors in batches of D&C Red No. 36 submitted for certification. These limits are typically ≤ 0.5% for Pigment Orange 5 and Yellow-1-Naphthol, and ≤ 0.3% for Pigment Red 1 and Pigment Red 6.[1][2][3][4]

Q3: How can I identify and quantify the subsidiary color impurities in my D&C Red No. 36 sample?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the recommended methods for the accurate identification and quantification of subsidiary color impurities in D&C Red No. 36.[1][2][3][4] These methods offer baseline separation of the impurities, allowing for precise measurement.

Q4: What general purification strategies can be employed to reduce these impurities?

A4: Common purification techniques for azo dyes like D&C Red No. 36 include recrystallization, solvent extraction (liquid-liquid or solid-supported), and column chromatography. The choice of method will depend on the specific impurities present and their concentration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of D&C Red No. 36.

Problem Possible Cause(s) Suggested Solution(s)
High levels of subsidiary color impurities detected by HPLC. Incomplete reaction or side reactions during synthesis.Optimize synthesis conditions (temperature, pH, stoichiometry of reactants).
Purity of starting materials (2-chloro-4-nitroaniline and 2-naphthol).Use highly purified starting materials.
Inefficient purification of the crude product.Employ one or more of the purification methods detailed in the Experimental Protocols section below.
Purification by recrystallization yields poor recovery of D&C Red No. 36. The chosen solvent has either too high or too low solubility for D&C Red No. 36 at room temperature.Screen a variety of solvents to find one that dissolves the dye well at elevated temperatures but poorly at low temperatures.[5]
The cooling process is too rapid, leading to co-precipitation of impurities.Allow the solution to cool slowly to promote the formation of pure crystals.
Liquid-liquid extraction is ineffective at removing impurities. The chosen solvent system does not provide a sufficient partition coefficient for the impurities.Experiment with different solvent pairs to find a system where the impurities are significantly more soluble in one phase and D&C Red No. 36 in the other. Since D&C Red No. 36 is insoluble in water, an aqueous phase can be used to wash away water-soluble impurities.[6]
Column chromatography does not separate the impurities from the main dye. The stationary phase and/or mobile phase are not suitable for the separation.For azo dyes, reversed-phase chromatography is often effective. Experiment with different solvent gradients (e.g., acetonitrile/water or methanol/water) to achieve optimal separation.[7]

Quantitative Data Summary

The following table can be used to record and compare the levels of subsidiary color impurities before and after applying a purification method.

Purification Method Subsidiary Color Impurity Impurity Level Before Purification (%) Impurity Level After Purification (%) % Reduction
RecrystallizationPigment Orange 5Enter initial %Enter final %Calculate %
Yellow-1-NaphtholEnter initial %Enter final %Calculate %
Pigment Red 1Enter initial %Enter final %Calculate %
Pigment Red 6Enter initial %Enter final %Calculate %
Liquid-Liquid ExtractionPigment Orange 5Enter initial %Enter final %Calculate %
Yellow-1-NaphtholEnter initial %Enter final %Calculate %
Pigment Red 1Enter initial %Enter final %Calculate %
Pigment Red 6Enter initial %Enter final %Calculate %
Column ChromatographyPigment Orange 5Enter initial %Enter final %Calculate %
Yellow-1-NaphtholEnter initial %Enter final %Calculate %
Pigment Red 1Enter initial %Enter final %Calculate %
Pigment Red 6Enter initial %Enter final %Calculate %

Experimental Protocols

1. Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a series of test tubes, test the solubility of a small amount of impure D&C Red No. 36 in various solvents at room temperature and upon heating. An ideal solvent will dissolve the dye sparingly at room temperature but completely at its boiling point.

  • Dissolution: In a flask, add the chosen solvent to the impure D&C Red No. 36 and heat the mixture to the solvent's boiling point while stirring until the dye is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

2. Liquid-Liquid Extraction

This method is suitable for removing impurities that have different solubility characteristics than D&C Red No. 36.

  • Solvent System Selection: Choose two immiscible solvents. Since D&C Red No. 36 is insoluble in water, a system containing water and an organic solvent in which the dye is soluble (e.g., chloroform, toluene) is a good starting point. The impurities should ideally be more soluble in the water phase.

  • Dissolution: Dissolve the impure D&C Red No. 36 in the chosen organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of the immiscible solvent (e.g., water).

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Separation: Allow the layers to separate.

  • Collection: Drain the lower layer. The layer containing the purified D&C Red No. 36 is retained.

  • Repetition: Repeat the extraction with fresh immiscible solvent as needed to improve purity.

  • Solvent Removal: Remove the organic solvent from the purified dye solution by rotary evaporation.

Workflow for Reducing Subsidiary Color Impurities in D&C Red No. 36

G cluster_0 Impurity Identification cluster_1 Purification cluster_2 Quality Control cluster_3 Outcome start Impure D&C Red No. 36 hplc HPLC/UHPLC Analysis start->hplc quantify Quantify Subsidiary Colors hplc->quantify purification Select Purification Method quantify->purification recrystallization Recrystallization purification->recrystallization lle Liquid-Liquid Extraction purification->lle column Column Chromatography purification->column qc_hplc HPLC/UHPLC Analysis of Purified Sample recrystallization->qc_hplc lle->qc_hplc column->qc_hplc compare Compare with Regulatory Limits qc_hplc->compare pass Meets Purity Specifications compare->pass Below Limits fail Further Purification Needed compare->fail Above Limits fail->purification

Caption: Workflow for the reduction of subsidiary color impurities.

References

Strategies for mitigating foaming during Pigment Red 4 dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating foaming issues during the dispersion of Pigment Red 4.

Troubleshooting Guide

Foaming is a common challenge during the dispersion of pigments, including this compound. It can lead to process inefficiencies, inaccurate dosing, and defects in the final product. This guide provides a systematic approach to identifying and resolving foaming issues.

Question: My this compound dispersion is foaming excessively during high-speed mixing. What are the potential causes and how can I fix it?

Answer:

Excessive foaming during high-speed dispersion is typically caused by a combination of formulation and process parameters. Here’s a step-by-step guide to troubleshoot this issue:

1. Review Your Formulation:

  • Dispersant and Wetting Agent Selection: The type and concentration of dispersing and wetting agents can significantly impact foam formation. Some surfactants are more prone to stabilizing foam than others.[1]

    • Action: Evaluate if the chosen dispersant is suitable for this compound and the solvent system. Consider using a low-foaming dispersant.

  • Defoamer Selection and Dosage: An inappropriate or insufficient amount of defoamer is a primary cause of foaming.[1][2]

    • Action: Ensure you are using a defoamer compatible with your system (water-based or solvent-based). The dosage is critical; too little will be ineffective, while too much can cause surface defects.[2] It is recommended to start with the supplier's recommended dosage and optimize from there.

2. Optimize Your Dispersion Process:

  • Mixing Speed and Vortex Formation: Introducing the pigment at too high a speed can incorporate excessive air. A deep vortex that reaches the impeller will also draw air into the dispersion.[3]

    • Action: Start mixing at a lower speed (e.g., 300-800 rpm) to wet the pigment thoroughly before gradually increasing the speed.[3] Adjust the impeller height to maintain a controlled vortex, typically about one-third the height of the liquid.[3]

  • Pigment Addition Rate: Adding the pigment too quickly can lead to the entrapment of air.

    • Action: Add this compound to the vortex at a steady and controlled rate to allow for proper wetting and de-aeration.

  • Temperature Control: Elevated temperatures can sometimes exacerbate foaming.

    • Action: Monitor the temperature of the dispersion. If it rises significantly, consider using a jacketed vessel for cooling.

3. Evaluate the Properties of Your this compound:

  • Particle Size and Surface Area: Finer pigments with higher surface areas can be more challenging to wet and may require more dispersant, which in turn can increase the tendency to foam.

  • Surface Treatment: Some pigments are surface-treated to improve dispersibility. Ensure the treatment is compatible with your formulation.

The following flowchart provides a logical workflow for troubleshooting foaming issues during this compound dispersion.

Foaming_Troubleshooting cluster_formulation Formulation Checks cluster_process Process Optimization cluster_pigment Pigment Evaluation start Excessive Foaming Observed check_formulation Step 1: Review Formulation start->check_formulation dispersant Check Dispersant Type & Concentration check_formulation->dispersant Is dispersant appropriate? check_process Step 2: Optimize Dispersion Process mixing_speed Adjust Mixing Speed & Vortex check_process->mixing_speed Is process optimized? eval_pigment Step 3: Evaluate Pigment Properties particle_size Consider Particle Size & Surface Area eval_pigment->particle_size Are pigment properties understood? solution_found Foaming Mitigated dispersant->solution_found Adjust & Retest defoamer Check Defoamer Type & Dosage dispersant->defoamer defoamer->check_process Is defoamer optimized? defoamer->solution_found Adjust & Retest mixing_speed->solution_found Adjust & Retest addition_rate Control Pigment Addition Rate mixing_speed->addition_rate addition_rate->solution_found Adjust & Retest temperature Monitor & Control Temperature addition_rate->temperature temperature->eval_pigment temperature->solution_found Adjust & Retest surface_treatment Verify Surface Treatment Compatibility particle_size->surface_treatment surface_treatment->solution_found

Caption: Troubleshooting workflow for mitigating foaming in this compound dispersion.

Frequently Asked Questions (FAQs)

Q1: What type of defoamer is best for this compound dispersions?

A1: The best type of defoamer depends on the composition of your dispersion, particularly the solvent system.

  • For water-based systems: Silicone-based, mineral oil-based, and polymer-based defoamers are commonly used.[2] Silicone-based defoamers are often very effective at low concentrations, but care must be taken to avoid surface defects.[2]

  • For solvent-based systems: Silicone-based and polymer-based defoamers are typically recommended.[4] It is crucial to select a defoamer that is incompatible with the system to a certain degree to be effective, but not so incompatible that it causes issues like craters or loss of gloss.[5]

Q2: When should I add the defoamer to my dispersion?

A2: For maximum effectiveness in preventing foam during the grinding stage, it is often recommended to add the defoamer to the mill base before adding the pigment.[6] Some defoamers can also be added later in the process to knock down existing foam, but preventing its formation is generally more efficient.

Q3: Can the dispersion equipment itself contribute to foaming?

A3: Yes, the design and operation of the dispersion equipment play a significant role. High-speed dispersers with blade designs that introduce a lot of air can increase foaming.[3] The position of the blade in the vessel and the creation of a deep vortex are critical factors to control.[3][7]

Q4: How can I quantitatively assess the effectiveness of a defoamer?

A4: There are several methods to quantitatively evaluate defoamer performance:

  • Foam Height Test: This involves generating foam in a controlled manner and measuring the initial foam height and its decay over time.[8]

  • Density Measurement: The density of the dispersion is a good indicator of entrained air. A higher density indicates less foam. This is particularly useful in highly filled systems.

  • Surface Appearance: After applying the dispersion as a film, visually inspect for surface defects such as pinholes or craters, which can be caused by foam.

Data Presentation

While specific quantitative data for defoamer performance with this compound is highly dependent on the full formulation, the following table provides a template for organizing your experimental results when comparing different defoamers.

Defoamer IDDefoamer TypeDosage (% on total formulation)Initial Foam Height (mm)Foam Height after 5 min (mm)Dispersion Density (g/cm³)Surface Defects (Pinholes/Craters)
Control (No Defoamer)N/A0
Defoamer ASilicone-based0.2
Defoamer BMineral oil-based0.2
Defoamer CPolymer-based0.2
Defoamer ASilicone-based0.5
Defoamer BMineral oil-based0.5
Defoamer CPolymer-based0.5

Instructions for Populating the Table:

  • Prepare a control dispersion without any defoamer.

  • For each defoamer you are evaluating, prepare dispersions at different dosages.

  • Conduct the "Foam Height Test" and "Dispersion Density Test" as described in the Experimental Protocols section.

  • Draw down a sample of each dispersion on a substrate and allow it to dry. Visually assess the surface for defects.

  • Record your quantitative results in the table to compare the performance of each defoamer.

Experimental Protocols

1. Foam Height Test (Shaker Method)

This protocol describes a simple and effective method for comparing the foaming tendency of different this compound dispersions.

Materials:

  • This compound dispersion samples (with and without different defoamers)

  • 100 ml graduated cylinders with stoppers (one for each sample)

  • Timer

  • Ruler

Procedure:

  • Pour 50 ml of the this compound dispersion into a 100 ml graduated cylinder.

  • Secure the stopper on the graduated cylinder.

  • Shake the cylinder vigorously for 30 seconds with a consistent motion.

  • Immediately after shaking, place the cylinder on a level surface and start the timer.

  • Measure the initial height of the foam column in millimeters using the ruler.

  • Record the foam height again after 5 minutes.

  • Repeat the procedure for each dispersion sample, ensuring consistent shaking for all samples.

Foam_Height_Test start Start: Prepare Dispersion Samples add_sample 1. Add 50ml of dispersion to 100ml graduated cylinder start->add_sample shake 2. Shake vigorously for 30 seconds add_sample->shake measure_initial 3. Measure initial foam height (mm) shake->measure_initial wait 4. Wait for 5 minutes measure_initial->wait measure_final 5. Measure final foam height (mm) wait->measure_final record 6. Record and compare results measure_final->record end End record->end Density_Test start Start: Prepare Dispersion Samples measure_empty_cup 1. Measure mass of empty density cup start->measure_empty_cup fill_cup 2. Fill cup with dispersion measure_empty_cup->fill_cup measure_filled_cup 3. Measure mass of filled density cup fill_cup->measure_filled_cup calculate_density 4. Calculate density measure_filled_cup->calculate_density record 5. Record and compare results calculate_density->record end End record->end

References

Technical Support Center: Refining Staining Protocols with Pigment Red 4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for utilizing Pigment Red 4 in staining applications. This resource is designed for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and refine your protocols for clearer, more reliable results.

Disclaimer: this compound is a monoazo dye predominantly used in industrial applications such as paints, inks, textiles, and plastics.[1][2][3][4] While its use as a biological stain in published research is not well-documented, this guide provides hypothetical protocols and troubleshooting advice based on its known chemical properties for investigational purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound, also known as C.I. 12085, is a synthetic organic pigment with a yellowish-red hue.[3] It is an azo dye, characterized by its insolubility in water and slight solubility in organic solvents like ethanol and acetone.[5] Its primary industrial applications are in coloring plastics, paints, and inks due to its vibrant color and stability.[1][6]

Q2: What are the potential applications of this compound in a research laboratory setting?

Given its hydrophobic nature and bright color, this compound could potentially be explored for the following research applications:

  • Lipid Staining: Its insolubility in water suggests it may be useful for staining lipids and other hydrophobic structures within cells and tissues.

  • Counterstaining: It could potentially serve as a counterstain in specific immunohistochemistry or in situ hybridization protocols, provided it does not interfere with the primary detection method.

  • Vital Staining: Its utility as a vital stain for living cells would require extensive investigation to assess toxicity and cell permeability.

Q3: How should I prepare a staining solution with this compound?

Due to its insolubility in water, a stock solution of this compound should be prepared in an organic solvent such as absolute ethanol or acetone.[5] The working solution can then be made by diluting the stock solution in an appropriate buffer. It is crucial to determine the optimal solvent and concentration for your specific application to avoid precipitation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Weak or No Staining Inadequate Dye Concentration: The concentration of this compound in the working solution may be too low.Increase the concentration of this compound in a stepwise manner.
Poor Dye Penetration: The dye may not be effectively penetrating the tissue or cells.Increase the incubation time. Consider adding a small percentage of a non-ionic detergent (e.g., Triton X-100) to the staining solution to enhance penetration.
Incorrect Solvent: The solvent system may not be optimal for your sample type.Experiment with different solvents for the stock solution (e.g., ethanol, methanol, acetone) and different buffers for the working solution.
High Background Staining Dye Precipitation: this compound may precipitate out of the working solution, leading to non-specific deposits on the sample.Filter the working solution before use. Prepare fresh working solutions for each experiment. Ensure the final solvent concentration in the working buffer is not high enough to cause precipitation.
Excessive Dye Concentration: The concentration of the dye may be too high, leading to non-specific binding.Decrease the concentration of this compound in the working solution.
Inadequate Washing: Insufficient washing after staining can leave behind unbound dye.Increase the number and duration of wash steps. Use a wash buffer that helps to remove unbound, hydrophobic dye (e.g., a buffer containing a low percentage of alcohol).
Uneven Staining Non-uniform Fixation: The tissue or cells may not have been fixed properly, leading to uneven dye uptake.Ensure a standardized and thorough fixation protocol.
Incomplete Dewaxing (for paraffin sections): Residual wax can prevent the dye from reaching the tissue.Ensure complete removal of paraffin wax by using fresh xylene and a sufficient number of changes.
Dye Aggregation: The dye molecules may be clumping together in the staining solution.Sonicate the stock solution before preparing the working solution.

Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound[4]
C.I. Number 12085[4]
CAS Number 2814-77-9[4]
Chemical Class Monoazo[4]
Molecular Formula C16H10ClN3O3[5]
Molecular Weight 327.72 g/mol [5]
Appearance Red powder[2]
Hue Yellowish Red[4]
Solubility Insoluble in water; Slightly soluble in ethanol, acetone, and benzene[5]
Heat Resistance ~140-150 °C[3][7]
Light Fastness Grade 4-6 (out of 8)[2][3]
pH Value 6.0-8.0[7]

Hypothetical Experimental Workflow for Tissue Staining

Below is a generalized workflow for a hypothetical staining protocol using this compound on paraffin-embedded tissue sections. Optimization of each step is critical.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration Wash_H2O Wash in dH2O Rehydration->Wash_H2O Staining Incubate in This compound Solution Wash_H2O->Staining Wash_Buffer Wash in Buffer Staining->Wash_Buffer Counterstain Counterstain (Optional, e.g., Hematoxylin) Wash_Buffer->Counterstain Dehydration Dehydration (Ethanol series) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for hypothetical tissue staining with this compound.

Logical Troubleshooting Flowchart for High Background Staining

This flowchart provides a logical sequence of steps to address the issue of high background staining.

Caption: A troubleshooting flowchart for addressing high background staining.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of D&C Red No. 36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of D&C Red No. 36, a synthetic pigment used in cosmetics and drug products. The objective is to offer an evidence-based comparison of their performance, supported by experimental data where available, to aid researchers in selecting the most suitable method for their analytical needs. The guide covers detailed experimental protocols, a comparison of chromatographic conditions, and a summary of validation parameters.

Method 1: Reversed-Phase HPLC with C18 Column

This method is adapted from a validated HPLC procedure developed for the determination of subsidiary colors in D&C Red No. 36, as described by Weisz et al. (2025). While the primary validation was for impurities, the chromatographic system is demonstrated to be effective for the separation of components within D&C Red No. 36 samples and serves as a robust method for the quantification of the main colorant.

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a photodiode array (PDA) detector is suitable for this method.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is utilized.

    • Eluent A: 0.2 M ammonium acetate in 95% water and 5% methanol.

    • Eluent B: Acetonitrile.

  • Gradient Program: The separation is achieved through a specific gradient program that modulates the concentration of Eluent B over time.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Detection: The PDA detector is set to monitor at the wavelength of maximum absorbance for D&C Red No. 36.

  • Sample Preparation: Samples of D&C Red No. 36 are dissolved in a suitable organic solvent, such as dimethylformamide or a mixture of solvents, to achieve a known concentration.

Performance Characteristics

The validation of this method for subsidiary colors provides a strong indication of its performance. The following parameters were reported:

  • Linearity: Excellent linearity was achieved with a coefficient of determination (R²) greater than 0.999 for all analyzed subsidiary colors.[1][2]

  • Limit of Detection (LOD): The LOD for the subsidiary colors ranged from 0.006% to 0.018%.[1][2]

  • Limit of Quantification (LOQ): The LOQ for the subsidiary colors was found to be between 0.007% and 0.05%.[1][2]

  • Accuracy (Recovery): The recovery rates for the subsidiary colors were within the range of 85.5 ± 7.4% to 101.8 ± 2.0%.[1][2]

It is anticipated that similar performance would be achievable for the quantification of D&C Red No. 36 itself, though specific validation would be required.

Method 2: Reversed-Phase HPLC with Newcrom R1 Column

This alternative method, proposed by SIELC Technologies, utilizes a Newcrom R1 column, which is a specialty reversed-phase column with low silanol activity.[3] This characteristic can potentially offer different selectivity and improved peak shape for certain analytes.

Experimental Protocol

Instrumentation:

  • A standard HPLC system with a UV detector is appropriate for this method.

Chromatographic Conditions:

  • Column: Newcrom R1, a reversed-phase column.[3]

  • Mobile Phase: A simple isocratic mobile phase is used.[3]

    • Acetonitrile (MeCN)

    • Water

    • Phosphoric acid (can be substituted with formic acid for mass spectrometry compatibility).[3]

  • Flow Rate: A constant flow rate suitable for the column dimensions would be applied.

  • Detection: A UV detector is used for monitoring the analyte.

  • Sample Preparation: Similar to Method 1, samples are dissolved in a suitable solvent to a known concentration.

Performance Characteristics

Detailed validation data such as linearity, LOD, LOQ, and accuracy for the quantification of D&C Red No. 36 using this specific method were not available in the provided search results. However, the method is presented as a simple and effective way to analyze D&C Red No. 36.[3]

Comparison of HPLC Methods

The following tables provide a side-by-side comparison of the chromatographic conditions and a summary of the available validation parameters for the two methods.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (C18 Column)Method 2 (Newcrom R1 Column)
Stationary Phase C18Newcrom R1 (specialty reversed-phase)
Mobile Phase Gradient elution with 0.2 M Ammonium Acetate in Water/Methanol and AcetonitrileIsocratic elution with Acetonitrile, Water, and Phosphoric Acid
Elution Mode GradientIsocratic
Complexity More complex due to gradient elutionSimpler due to isocratic elution

Table 2: Summary of Validation Parameters

ParameterMethod 1 (C18 Column)*Method 2 (Newcrom R1 Column)
Linearity (R²) > 0.999[1][2]Data not available
LOD 0.006 – 0.018%[1][2]Data not available
LOQ 0.007 – 0.05%[1][2]Data not available
Accuracy (Recovery) 85.5 ± 7.4% - 101.8 ± 2.0%[1][2]Data not available

*Validation data for Method 1 is based on the analysis of subsidiary colors in D&C Red No. 36 as a proxy for method performance.

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method, a critical process to ensure the reliability and accuracy of analytical data.

HPLC_Validation_Workflow cluster_validation Validation Parameters start Method Development protocol Define Analytical Method Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow of a typical HPLC method validation process.

Conclusion

Both presented HPLC methods offer viable approaches for the analysis of D&C Red No. 36.

  • Method 1 (C18 Column) is a well-documented method with extensive validation data available for related compounds, suggesting high reliability and performance. Its gradient elution is suitable for complex samples containing multiple components.

  • Method 2 (Newcrom R1 Column) provides a simpler and potentially faster analysis due to its isocratic mobile phase. The specialty column may offer unique selectivity advantages. However, the lack of publicly available, detailed validation data for D&C Red No. 36 quantification necessitates that users perform their own validation to establish its performance characteristics.

The choice between these methods will depend on the specific requirements of the analysis, including the need for detailed impurity profiling, desired run time, and available instrumentation. For routine quality control where simplicity and speed are paramount, Method 2 may be advantageous, provided it is properly validated. For research and regulatory submissions where robust, documented performance is critical, Method 1 presents a more established option.

References

A Comparative Performance Analysis of Pigment Red 4 and Other Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Pigment Red 4 against other common azo pigments. The information presented is supported by available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound (C.I. 12085) is a monoazo pigment that offers a balance of vibrant color and cost-effectiveness. However, its performance, particularly in terms of lightfastness and heat stability, varies when compared to other azo pigments. This guide delves into a comparative analysis of this compound against other selected azo pigments, namely Pigment Red 3, Pigment Red 5, Pigment Red 112, and Pigment Orange 5. The selection of a suitable pigment is critical in many applications, from industrial coatings to specialized use in research and development, where performance attributes directly impact the final product's quality and stability. For professionals in drug development, understanding the metabolic fate and potential toxicity of these compounds is of paramount importance.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and other selected azo pigments based on available data. The rating scales are based on industry standards, where a higher number generally indicates better performance.

Table 1: General and Physical Properties

PropertyThis compoundPigment Red 3Pigment Red 5Pigment Red 112Pigment Orange 5
C.I. Name This compoundPigment Red 3Pigment Red 5Pigment Red 112Pigment Orange 5
C.I. Number 1208512120124901237012075
Chemical Class MonoazoMonoazoNaphthol ASMonoazoMonoazo
Molecular Formula C₁₆H₁₀ClN₃O₃C₁₇H₁₃N₃O₃C₃₀H₃₁ClN₄O₇SC₂₄H₁₆Cl₃N₃O₂C₁₆H₁₀N₄O₅
Shade Yellowish RedYellowish RedYellowish RedBright Yellowish RedReddish Orange

Table 2: Lightfastness and Heat Stability

Performance MetricThis compoundPigment Red 3Pigment Red 5Pigment Red 112Pigment Orange 5
Lightfastness (Blue Wool Scale, 1-8) 4-5[1]6[2]7-8[3]7-8[4]7-8[5][6]
Heat Resistance (°C) 140[1]160[7]200[3]170[4]150[5][6]

Table 3: Chemical Resistance and Fastness Properties (Scale 1-5, 5=Excellent)

Resistance ToThis compoundPigment Red 3Pigment Red 5Pigment Red 112Pigment Orange 5
Water 5[1]4[7]-4[4]5[5]
Acid 4-5[1]4[2][7]5[3]4[4]4[5][6]
Alkali 4-5[1]3[7]5[3]4[4]4[5][6]
Oil 2-3[1]5[7]-4[4]4[5]
Alcohol 4[1]4[2]-4[4]4[6]
Bleeding -4[2]4[3]-4[6]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. The primary methods for assessing key performance indicators are outlined below.

Lightfastness Testing (ISO 105-B02)

Lightfastness is a measure of a pigment's ability to resist fading or changing color upon exposure to light. The ISO 105-B02 standard is a widely accepted method for this evaluation.[8][9]

Methodology:

  • Sample Preparation: The pigment is dispersed in a suitable medium (e.g., paint, ink, or plastic) and applied to a substrate.

  • Exposure: The prepared samples are exposed to a xenon arc lamp, which simulates the spectral distribution of natural daylight.[2][10] The exposure is conducted under controlled conditions of temperature and humidity.

  • Evaluation: The change in color of the exposed sample is compared against a set of standardized blue wool references (rated 1 to 8, with 8 being the most lightfast). The lightfastness rating is determined by identifying which blue wool reference shows a similar degree of fading.[11]

Lightfastness_Test_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation A Pigment Dispersion B Application on Substrate A->B C Xenon Arc Lamp Exposure (Controlled Temp & Humidity) B->C D Blue Wool References (Simultaneous Exposure) B->D E Visual or Instrumental Color Change Assessment C->E F Comparison to Blue Wool Standards D->F E->F G Assign Lightfastness Rating (1-8) F->G

Experimental Workflow for Lightfastness Testing (ISO 105-B02).
Heat Stability Testing (EN 12877)

Heat stability is crucial for pigments used in applications involving high-temperature processing, such as plastics. The EN 12877 standard provides a methodology for determining the color stability of pigments in plastics at elevated temperatures.[5]

Methodology:

  • Compounding: The pigment is mixed with a specific polymer (e.g., PVC, HDPE) at a defined concentration.

  • Processing: The mixture is processed at a series of increasing temperatures using equipment such as a two-roll mill or an injection molding machine.

  • Evaluation: The color of the processed samples at each temperature is compared to a reference sample processed at a lower temperature. The heat stability is reported as the maximum temperature at which no significant color change occurs.[6]

Heat_Stability_Test_Workflow cluster_prep Sample Preparation cluster_processing Processing cluster_eval Evaluation A Pigment & Polymer Compounding B Processing at Increasing Temperatures (e.g., Injection Molding) A->B C Colorimetric Comparison of Samples B->C D Determine Max Temperature with No Significant Color Change C->D

Experimental Workflow for Heat Stability Testing (EN 12877).

Toxicological Considerations for Drug Development Professionals

Azo pigments, while generally considered to have low acute toxicity due to their insolubility, can undergo metabolic processes that release potentially harmful aromatic amines. This is a critical consideration for applications in or related to pharmaceuticals and consumer products.

Metabolic Pathway of this compound

The primary metabolic pathway for azo compounds involves the reductive cleavage of the azo bond (-N=N-). This reaction is primarily carried out by azoreductases produced by the anaerobic bacteria of the human intestinal microbiota.[1]

For this compound, this metabolic cleavage is expected to yield two primary metabolites: 2-chloro-4-nitroaniline and 1-amino-2-naphthol. Of particular toxicological interest is 2-chloro-4-nitroaniline, which has been shown to induce cellular damage in rat hepatocytes.[1]

Metabolic_Pathway cluster_ingestion Ingestion & Transit cluster_metabolism Gut Microbiota Metabolism cluster_metabolites Resulting Metabolites A This compound (C₁₆H₁₀ClN₃O₃) B Azoreductase (Reductive Cleavage of Azo Bond) A->B Anaerobic Conditions C 2-chloro-4-nitroaniline (Potential Toxicant) B->C Metabolite 1 D 1-amino-2-naphthol B->D Metabolite 2

Inferred Metabolic Pathway of this compound in the Human Gut.

Conclusion

This compound is a versatile pigment with good performance in applications where exceptional lightfastness and heat stability are not primary requirements. For indoor use and in applications with limited exposure to high temperatures, it offers a cost-effective solution with vibrant color.

However, for applications demanding higher durability, such as automotive coatings or long-lasting outdoor signage, other azo pigments like Pigment Red 5 and Pigment Red 112, or even pigments from other chemical classes, may be more suitable due to their superior lightfastness and heat resistance.

For researchers and professionals in drug development, the potential for metabolic activation of azo pigments into toxic aromatic amines is a significant consideration. The inferred metabolic pathway of this compound highlights the formation of 2-chloro-4-nitroaniline, a compound with known hepatotoxicity. This underscores the importance of thorough toxicological assessment of any colorant intended for use in products with potential for human ingestion or significant dermal contact.

This guide serves as a starting point for comparing this compound with other azo pigments. It is recommended that for critical applications, further in-house testing under specific formulation and end-use conditions be conducted to ensure the chosen pigment meets all performance and safety requirements.

References

A comparative study of Pigment Red 4 and Pigment Red 5 properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Pigment Red 4 and Pigment Red 5 Properties

This guide provides a detailed comparison of the properties and performance of two commercially significant red pigments: this compound (PR4) and Pigment Red 5 (PR5). The information is intended for researchers, scientists, and professionals in drug development and other relevant industries who utilize these colorants in their work. This document summarizes key characteristics, presents available data in a comparative format, and outlines general experimental protocols for pigment evaluation.

Introduction and Chemical Structure

This compound and Pigment Red 5 are both monoazo pigments, which are organic compounds characterized by the presence of an azo group (-N=N-) connecting aromatic rings. Their specific chemical structures give rise to their distinct shades of red and performance characteristics.

This compound (C.I. 12085) , also known as D&C Red No. 36, has the chemical formula C₁₆H₁₀ClN₃O₃.[1][2][3] It is known for its bright, yellowish-red shade.[4][5]

Pigment Red 5 (C.I. 12490) has a more complex structure with the chemical formula C₃₀H₃₁ClN₄O₇S.[6][7][8] It typically exhibits a bluish-red hue.[9][10]

Comparative Data of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and Pigment Red 5 based on available technical data.

PropertyThis compoundPigment Red 5
C.I. Name This compoundPigment Red 5
C.I. Number 12085[1][2][3]12490[7][8][9]
CAS Number 2814-77-9[1][2]6410-41-9[7][8][9]
Chemical Formula C₁₆H₁₀ClN₃O₃[1][2][3]C₃₀H₃₁ClN₄O₇S[6][7][8]
Molecular Weight 327.72 g/mol [1][2]627.11 g/mol [6][7][11]
Shade Yellowish Red[4][5][12][13]Bluish Red[9][10]
Density 1.45 - 1.65 g/cm³[1][2][4][14]1.34 - 1.7 g/cm³[7][8][10]
Oil Absorption 34-70 g/100g [4][5]40-50 ml/100g[7][8]

Performance and Fastness Properties

The resistance of pigments to various environmental factors is crucial for their application. The following table compares the fastness properties of this compound and Pigment Red 5. The ratings are based on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.

Fastness PropertyThis compoundPigment Red 5Rating Scale
Light Fastness 4-7[1][2][4][5][13][14]6-8[8][9]1-8 (8=Excellent)
Heat Resistance 140-180°C[1][2][4][5]160-200°C[8][9]Maximum Temperature
Water Resistance 5[1][4]5[7]1-5 (5=Excellent)
Oil Resistance 2-3[1][4]5[7]1-5 (5=Excellent)
Acid Resistance 4-5[1][2][4][5]4-5[7][8][9]1-5 (5=Excellent)
Alkali Resistance 4-5[1][2][4][5]5[7][8][9]1-5 (5=Excellent)
Alcohol Resistance 4[1][4][5]5[9]1-5 (5=Excellent)
Bleeding Resistance 4[5]4-5[8][9]1-5 (5=Excellent)

Applications

Both pigments find use in a variety of applications, though their specific properties make them more suitable for certain uses.

This compound is widely used in:

  • Printing Inks (offset, water-based, solvent-based)[1][5]

  • Paints and Coatings[1][4]

  • Plastics and Rubber[1]

  • Textile Printing[1][5]

  • Cosmetics[1]

Pigment Red 5 is recommended for:

  • Water-based Inks and Coatings[9]

  • Textile Printing[9]

  • Plastics[15][16]

  • Industrial and Powder Coatings[9]

  • Cosmetics and Soaps[15]

Toxicological Profile

Toxicological data for these pigments is limited in publicly available literature.

This compound : Some sources indicate potential for skin damage and risk to human health, while other studies show no evidence of carcinogenicity in animal testing.[17] The acute oral LD50 in mice is reported to be >10,000 mg/kg, and the dermal LD50 in rats is >2,000 mg/kg, suggesting low acute toxicity.[18]

Experimental Protocols

Lightfastness Testing (General Protocol): A common method for evaluating lightfastness is based on the ASTM D4303 standard.

  • Sample Preparation: The pigment is dispersed in a suitable binder (e.g., linseed oil for paints, a polymer for plastics) and applied to a substrate to create a uniform colored film.

  • Exposure: One portion of the sample is exposed to a standardized light source (e.g., a xenon arc lamp) that simulates natural sunlight. Another portion is kept in the dark as a control.

  • Evaluation: The change in color of the exposed portion is periodically compared to the unexposed control using a grayscale rating (e.g., Blue Wool Scale), where a higher number indicates less fading and better lightfastness.

Heat Stability Testing (General Protocol): The thermal stability of a pigment is crucial for applications involving high-temperature processing, such as in plastics.[23]

  • Sample Preparation: The pigment is mixed with a polymer (e.g., polyethylene) and processed through an extruder or injection molding machine at various temperatures.

  • Evaluation: The color of the processed samples is compared to a sample processed at a lower, stable temperature. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing (General Protocol):

  • Sample Preparation: A cured film of the pigment in a binder is prepared.

  • Exposure: The film is immersed in or spotted with various chemicals (e.g., acids, alkalis, solvents) for a specified period.

  • Evaluation: The film is then rinsed and visually assessed for any changes in color, gloss, or integrity. The resistance is rated on a scale of 1 to 5.

Visualizations

PigmentComparisonWorkflow cluster_pigments Pigment Selection cluster_testing Property Evaluation cluster_application Application Suitability PR4 This compound Lightfastness Lightfastness Test PR4->Lightfastness HeatStability Heat Stability Test PR4->HeatStability ChemicalResistance Chemical Resistance Test PR4->ChemicalResistance PR5 Pigment Red 5 PR5->Lightfastness PR5->HeatStability PR5->ChemicalResistance Inks Inks Lightfastness->Inks Coatings Coatings Lightfastness->Coatings Plastics Plastics HeatStability->Plastics ChemicalResistance->Inks ChemicalResistance->Coatings

Caption: Workflow for comparing pigment properties and determining application suitability.

Signaling_Pathway_Placeholder cluster_exposure Exposure cluster_interaction Biological Interaction cluster_effects Potential Toxicological Effects Pigment This compound / Pigment Red 5 Absorption Absorption Pigment->Absorption Metabolism Metabolism Absorption->Metabolism Excretion Excretion Metabolism->Excretion CellularResponse Cellular Response Metabolism->CellularResponse OrganToxicity Organ Toxicity CellularResponse->OrganToxicity

Caption: A generalized conceptual pathway for the toxicological assessment of pigments.

References

A Comparative Guide to Analytical Techniques for the Identification of Pigment Red 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the identification and quantification of Pigment Red 4 (PR4), a synthetic monoazo pigment also known as D&C Red No. 36. The cross-validation of these methods is crucial for quality control in industries such as cosmetics, plastics, and inks, ensuring compliance with regulatory standards.[1][2]

Executive Summary

The identification and quantification of this compound and its impurities are critical for regulatory compliance and product quality. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) have emerged as superior quantitative methods, replacing older techniques like Thin-Layer Chromatography (TLC).[1] Spectroscopic techniques such as Raman Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy offer rapid, non-destructive identification, complementing the quantitative data provided by chromatographic methods. This guide presents a cross-validation of these techniques, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the quantitative performance of HPLC and UHPLC for the analysis of this compound and its subsidiary colors, as established in a comprehensive validation study.[1]

ParameterHPLCUHPLC
**Linearity (R²) **>0.999>0.999
Limit of Detection (LOD) 0.006–0.018%0.006–0.018%
Limit of Quantification (LOQ) 0.007–0.05%0.007–0.05%
Recovery 85.5 ± 7.4% - 101.8 ± 2.0%85.5 ± 7.4% - 101.8 ± 2.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

These methods are highly effective for the separation and quantification of this compound and its subsidiary colors.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as Dimethylformamide (DMF), and sonicate for 15 minutes to ensure complete dissolution.[3]

  • Dilute to the mark with the same solvent to obtain a stock solution.

  • Further dilute the stock solution with the initial mobile phase to a working concentration of approximately 10 µg/mL.[3]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3][4]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.[4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[4][5]

  • Flow Rate: Typically around 0.4 mL/min for HPLC.[4]

  • Detection: UV-Vis detector set at a wavelength appropriate for the analytes (e.g., 538 nm for some red pigments).[4]

  • Temperature: Column temperature is maintained at a constant value, for instance, 35°C.[4]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides a molecular fingerprint of the pigment.[6]

Instrumental Parameters:

  • Laser Excitation Wavelength: A 785 nm laser is commonly used to minimize fluorescence from the sample.[6] Other wavelengths such as 532 nm or 1064 nm can also be employed depending on the sample's fluorescence properties.[7][8]

  • Laser Power: Kept low (e.g., 20 mW) to avoid sample degradation.[6]

  • Acquisition Time and Averaging: A typical acquisition might involve a 12-second exposure with 10 averages to improve the signal-to-noise ratio.[6]

  • Spectral Range: A range of 100–3300 cm⁻¹ is generally sufficient to cover the characteristic vibrational modes of the pigment.[6]

Procedure:

  • Place a small amount of the pigment powder on a microscope slide.

  • Focus the laser on the sample using the microscope objective.

  • Acquire the Raman spectrum.

  • Compare the resulting spectrum with a reference library for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about its functional groups.[9]

Instrumental Parameters:

  • Mode: Attenuated Total Reflectance (ATR) is often preferred as it requires minimal sample preparation.[9][10]

  • Spectral Range: The mid-infrared region (4000–400 cm⁻¹) is typically scanned.[10][11]

  • Resolution: A resolution of 4 cm⁻¹ is commonly used.[10][12]

  • Number of Scans: 24 to 32 scans are co-added to obtain a high-quality spectrum.[10][12]

Procedure:

  • Place a small amount of the pigment powder directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the FTIR spectrum.

  • Identify the characteristic absorption bands and compare them with reference spectra.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the cross-validation of this compound identification techniques.

cluster_sample Sample Preparation cluster_hplc Chromatographic Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in DMF Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration 0.45 µm Filtration Dilution->Filtration HPLC HPLC/UHPLC System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV-Vis Detection Separation->Detection Quantification Quantification & Purity Assessment Detection->Quantification

Caption: Workflow for HPLC/UHPLC Analysis of this compound.

cluster_validation Cross-Validation Workflow cluster_chromatography Quantitative Analysis cluster_spectroscopy Qualitative Identification cluster_results Comparative Results PR4_Sample This compound Sample HPLC_Analysis HPLC / UHPLC PR4_Sample->HPLC_Analysis Raman_Analysis Raman Spectroscopy PR4_Sample->Raman_Analysis FTIR_Analysis FTIR Spectroscopy PR4_Sample->FTIR_Analysis Comparison Comparison of Quantitative and Qualitative Data HPLC_Analysis->Comparison Raman_Analysis->Comparison FTIR_Analysis->Comparison Conclusion Validated Identification Comparison->Conclusion

Caption: Logical workflow for the cross-validation of analytical techniques.

Signaling Pathways

This compound is a synthetic organic pigment primarily used for its colorant properties in various industrial and cosmetic applications.[2] A review of the scientific literature indicates that this pigment is not typically investigated in the context of biological signaling pathways relevant to drug development. Toxicological studies have been conducted to assess its safety for use in consumer products, but these do not focus on specific molecular signaling cascades.[13]

Conclusion

The cross-validation of analytical techniques demonstrates that HPLC and UHPLC are the most suitable methods for the quantitative analysis of this compound and its impurities, offering high linearity, low detection limits, and good recovery.[1] These chromatographic techniques are effectively complemented by Raman and FTIR spectroscopy, which provide rapid and reliable qualitative identification. For comprehensive quality control and characterization of this compound, a combined approach utilizing both chromatographic and spectroscopic methods is recommended.

References

Performance Showdown: Pigment Red 4 Across Diverse Polymer Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pigment Red 4's performance characteristics—including heat stability, lightfastness, migration resistance, and dispersion—when incorporated into various polymer systems. This guide provides researchers, scientists, and product development professionals with essential data and standardized testing protocols to inform material selection and application development.

This compound, a monoazo pigment, is a widely utilized colorant known for its vibrant yellowish-red hue. Its performance, however, is not uniform across all applications and is significantly influenced by the polymer matrix in which it is dispersed. This guide offers a comparative evaluation of this compound's key performance indicators in common polymers, including Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), and Rubber. The data presented herein is a synthesis of publicly available technical information and industry standards.

Quantitative Performance Comparison

The following table summarizes the performance of this compound in different polymer systems. It is important to note that the exact values can vary depending on the specific grade of the pigment, the formulation of the polymer compound (including additives), and the processing conditions.

Performance MetricPolyethylene (PE)Polypropylene (PP)Polyvinyl Chloride (PVC)Rubber
Heat Stability (°C) 180 - 200180 - 200140 - 160150
Lightfastness (Blue Wool Scale, 1-8) 5-65-665
Migration Resistance (Grey Scale, 1-5) Good (4-5)Good (4-5)Fair to Good (3-4)Good (4)
Dispersion Quality GoodGoodExcellentGood

Note: The data presented is compiled from various sources and represents a general performance overview. Conflicting data exists for some parameters, particularly heat stability, which has been reported with values ranging from 140°C to 220°C.[1][2][3] Users are strongly encouraged to conduct their own testing for specific applications.

In-Depth Performance Analysis

Heat Stability: this compound exhibits moderate to good heat stability, making it suitable for a range of processing temperatures. In polyolefins such as PE and PP, it can typically withstand temperatures up to 200°C.[4] However, its performance in PVC is limited to lower processing temperatures, generally not exceeding 160°C, as the polymer itself is sensitive to heat, and certain metal ions in pigments can accelerate the thermal degradation of PVC resin.[1][5][6]

Lightfastness: The lightfastness of this compound is generally considered to be in the range of 5-6 on the Blue Wool Scale, indicating fair to good resistance to fading upon exposure to light.[1] Its performance is slightly better in PVC compared to polyolefins. It is important to note that the presence of other components in the formulation, such as titanium dioxide (TiO2), can affect the overall lightfastness of the final product.

Migration Resistance: Migration, the movement of the pigment from the polymer to the surface or into an adjacent material, is a critical factor in many applications. This compound generally shows good migration resistance in polyolefins and rubber. In plasticized (flexible) PVC, its migration resistance is fair to good and is dependent on the type and concentration of the plasticizer used.[6]

Dispersion: Good dispersion of a pigment is crucial for achieving uniform color, maximizing tinting strength, and maintaining the mechanical properties of the polymer.[7][8][9] this compound is known to disperse well in a variety of polymers, with particularly excellent results in PVC systems. The quality of dispersion can be influenced by the particle size of the pigment and the processing equipment used.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of pigments in polymers. These protocols are based on internationally recognized standards.

Heat Stability Testing

Objective: To determine the maximum temperature at which this compound is stable in a specific polymer without significant color change.

Methodology (based on DIN 12877):

  • Sample Preparation: Prepare a masterbatch of the polymer containing a specific concentration of this compound (e.g., 1% pigment, 5% TiO2 for tints).

  • Injection Molding: Process the masterbatch using an injection molding machine at a series of increasing temperatures (e.g., in 20°C increments from 180°C to 280°C).

  • Dwell Time: At each temperature, maintain a dwell time of 5 minutes.

  • Color Measurement: After cooling, measure the color of each molded sample using a spectrophotometer.

  • Analysis: Determine the temperature at which a significant color change (ΔE*ab > 3) occurs compared to a reference sample processed at a low temperature. This temperature is considered the heat stability limit.[10]

Heat_Stability_Workflow cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis A Prepare Polymer Masterbatch (1% this compound, 5% TiO2) B Injection Mold at Increasing Temperatures (180°C, 200°C, 220°C...) A->B Process C Dwell Time: 5 minutes at each temperature B->C Hold D Spectrophotometer Color Measurement C->D Measure E Determine Temperature at ΔE*ab > 3 D->E Analyze

Diagram 1: Workflow for Heat Stability Testing.
Lightfastness Testing

Objective: To assess the resistance of this compound to color fading when exposed to light.

Methodology (based on ISO 105-B02 and ASTM D4303): [11][12]

  • Sample Preparation: Prepare molded plaques or films of the pigmented polymer.

  • Exposure: Expose the samples to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight. A portion of each sample should be masked to serve as an unexposed reference.

  • Blue Wool Standards: Simultaneously expose a set of Blue Wool standards (ranging from 1 to 8, with 8 being the most lightfast) alongside the samples.

  • Evaluation: Periodically compare the color change of the exposed portion of the sample to the unexposed portion.

  • Rating: The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the sample.[11][13]

Lightfastness_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_evaluation Evaluation A Prepare Molded Plaques or Films B Mask a Portion of Each Sample A->B C Expose Samples and Blue Wool Standards to Xenon Arc Lamp B->C D Periodically Compare Exposed vs. Unexposed Sample Portions C->D Evaluate E Assign Rating Based on Comparison to Blue Wool Standards D->E Rate

Diagram 2: Workflow for Lightfastness Testing.
Migration Resistance Testing

Objective: To evaluate the tendency of this compound to migrate out of a plasticized polymer.

Methodology (based on DIN 53775):

  • Sample Preparation: Prepare a sheet of the plasticized polymer (e.g., flexible PVC) containing this compound.

  • Contact: Place the colored sheet in direct contact with a white, unpigmented sheet of the same polymer.

  • Pressure and Temperature: Apply a specified pressure (e.g., 50 kPa) to the assembly and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Evaluation: After cooling, separate the sheets and visually assess the staining on the white sheet.

  • Rating: The degree of staining is rated on a Grey Scale from 1 (severe staining) to 5 (no staining).[14]

Migration_Resistance_Workflow A Prepare Colored and White Polymer Sheets B Place Sheets in Contact Under Pressure (50 kPa) A->B C Heat in Oven (80°C for 24 hours) B->C D Separate Sheets and Assess Staining C->D E Rate Staining on Grey Scale (1-5) D->E

Diagram 3: Workflow for Migration Resistance Testing.
Dispersion Quality Assessment

Objective: To determine the quality of this compound dispersion in a polymer matrix.

Methodology (Filter Pressure Value - FPV Test, based on EN 13900-5): [15]

  • Masterbatch Preparation: Prepare a masterbatch of the pigment in the desired polymer.

  • Extrusion: Extrude the masterbatch through a single-screw extruder equipped with a fine-mesh screen pack.

  • Pressure Monitoring: Continuously monitor the pressure build-up behind the screen pack as the material is extruded.

  • FPV Calculation: The Filter Pressure Value is calculated based on the rate of pressure increase over time, normalized by the pigment concentration. A lower FPV indicates better dispersion.[15]

Dispersion_Quality_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis A Prepare Polymer Masterbatch B Extrude through Screen Pack A->B Process C Monitor Pressure Build-up B->C Monitor D Calculate Filter Pressure Value (FPV) C->D Analyze

Diagram 4: Workflow for Dispersion Quality Assessment.

References

A Comparative Guide to D&C Red No. 36 and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the cost-effectiveness, performance, and safety of D&C Red No. 36 in comparison to common synthetic and natural alternatives in pharmaceutical and cosmetic formulations.

This guide provides a comprehensive analysis of D&C Red No. 36, a synthetic monoazo colorant, weighed against viable alternatives including synthetic iron oxides and natural colorants such as carmine, beetroot extract, anthocyanins, and lycopene. The following sections detail the comparative cost, performance characteristics based on experimental data, and safety profiles to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Cost-Effectiveness Analysis

The selection of a colorant in product development is often a balance between cost and performance. The following table summarizes the approximate costs of D&C Red No. 36 and its alternatives. Prices can fluctuate based on supplier, purity, and order volume.

ColorantChemical Class/SourceTypical Use Level in Cosmetics
D&C Red No. 36 Monoazo DyeUp to 3% in lip products[1][2]
Iron Oxides (Red) Inorganic (Ferric Oxide)Varies
Carmine Anthraquinone (from Cochineal insect)Varies
Beetroot Extract Betalain (from Beta vulgaris)Varies
Anthocyanins Flavonoid (from various plants)Varies
Lycopene Carotenoid (from tomatoes and other red fruits)Varies

Performance Comparison

The stability, solubility, and color intensity of a colorant are critical parameters that influence the final product's quality and shelf life. This section provides a comparative overview of these performance metrics.

Stability

Light Stability: The ability of a colorant to resist fading upon exposure to light is crucial for maintaining the aesthetic appeal of the product.

pH Stability: The color of many natural pigments can be sensitive to the pH of the formulation.

Solubility

The solubility of a colorant determines its suitability for different types of formulations (e.g., water-based, oil-based). D&C Red No. 36 is insoluble in both water and oil but is easily dispersible[1].

Color Intensity

The intensity of the color imparted by a pigment is a key factor in its efficacy. This is often measured using the CIELAB color space, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

Safety and Regulatory Profile

A thorough evaluation of the safety and regulatory status of each colorant is paramount in drug and cosmetic development.

D&C Red No. 36:

  • Regulatory Status: Permanently listed by the FDA for use in drugs and cosmetics, with certain restrictions. For ingested drugs, the daily intake is limited, and for cosmetic lip products, the concentration is restricted to not more than 3% by weight of the finished product[3]. It is not permitted for use in the eye area[1][2].

  • Safety Profile: D&C Red No. 36 is a monoazo dye. Some studies have indicated that certain azo dyes can exhibit mutagenic activity after metabolic activation[4]. The metabolism of azo dyes by intestinal microbiota can lead to the formation of potentially genotoxic aromatic amines[5][6]. These reactive metabolites can form DNA adducts, which is a potential mechanism for genotoxicity[7].

Iron Oxides:

  • Regulatory Status: Generally recognized as safe (GRAS) by the FDA and widely approved for use in cosmetics and drugs.

  • Safety Profile: Synthetic iron oxides used in cosmetics are considered safe, non-toxic, and non-irritating to the skin.

Carmine:

  • Regulatory Status: Approved for use in food, drugs, and cosmetics.

  • Safety Profile: While carmine is a natural colorant, it can cause allergic reactions in some individuals, ranging from mild skin rashes to severe anaphylactic shock. The allergen is believed to be the protein from the source insect.

Beetroot Extract:

  • Regulatory Status: Considered a natural colorant and is exempt from certification.

  • Safety Profile: Generally considered safe for consumption and topical use.

Anthocyanins & Lycopene:

  • Regulatory Status: Generally considered safe and are often used as food-grade colorants.

  • Safety Profile: Both are known for their antioxidant properties.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for evaluating colorant performance.

Light Stability Testing (ASTM D4303)

This standard test method is used to determine the lightfastness of colorants.

  • Specimen Preparation: The colorant is incorporated into a suitable base (e.g., a cosmetic emulsion or lacquer).

  • Exposure: Specimens are exposed to a controlled light source, such as a xenon arc lamp, that simulates daylight filtered through window glass[8][9][10][11].

  • Evaluation: The color change of the exposed specimen is measured against an unexposed control at specified intervals using a spectrophotometer to calculate the color difference (ΔE*) in the CIELAB color space[10].

pH Stability Testing
  • Sample Preparation: The colorant is dispersed in a series of buffers with varying pH values representative of cosmetic formulations.

  • Incubation: The samples are stored at a controlled temperature for a specified period.

  • Analysis: The color of each sample is measured using a spectrophotometer, and the CIELAB values are recorded to quantify any color change.

Color Intensity Measurement
  • Sample Preparation: A standardized dispersion of the pigment in a clear base or solvent is prepared.

  • Spectrophotometric Analysis: The absorbance or reflectance spectrum of the sample is measured using a spectrophotometer[12].

  • CIELAB Values: The instrument's software calculates the L, a, and b* values, which provide a quantitative measure of the color's intensity and hue[13][14][15].

Signaling Pathways

Understanding the interaction of these colorants at a cellular level is crucial for assessing their safety and potential bioactivity.

D&C Red No. 36: Azo Dye Metabolism and Potential Genotoxicity

D&C Red No. 36, as an azo dye, can undergo metabolic reduction of its azo bond, potentially leading to the formation of aromatic amines. These metabolites can be further activated to reactive electrophiles that may form DNA adducts, a key event in chemical carcinogenesis.

Azo_Dye_Metabolism cluster_Extracellular Extracellular/Gut Lumen cluster_Cell Hepatocyte/Skin Cell Azo_Dye D&C Red No. 36 (Azo Dye) Aromatic_Amines Aromatic Amines (Metabolites) Azo_Dye->Aromatic_Amines Azoreductase (Microbiota) Aromatic_Amines_Internal Aromatic Amines Aromatic_Amines->Aromatic_Amines_Internal Absorption Reactive_Metabolites Reactive Electrophilic Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding DNA_Damage DNA Damage & Mutation DNA_Adducts->DNA_Damage Aromatic_Amines_Internal->Reactive_Metabolites Metabolic Activation (e.g., CYP450)

Azo Dye Metabolism and Genotoxicity Pathway
Carmine: Potential Inflammatory Response via NF-κB Pathway

While generally safe, carmine contains protein residues that can trigger allergic and inflammatory responses in sensitized individuals. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.

Carmine_Inflammation cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Carmine Carmine (Allergenic Proteins) Receptor Cell Surface Receptor (e.g., IgE) Carmine->Receptor Binding IKK IKK Complex Receptor->IKK Signal Transduction IκB IκB IKK->IκB Phosphorylation NFκB_active Active NF-κB IκB->NFκB_active Ubiquitination & Degradation NFκB_inactive NF-κB (p50/p65) Gene_Expression Pro-inflammatory Gene Expression (e.g., Cytokines) NFκB_active->Gene_Expression Transcription

Carmine-Induced NF-κB Inflammatory Pathway
Anthocyanins and Lycopene: Antioxidant Response via Nrf2-Keap1 Pathway

Anthocyanins and lycopene are potent antioxidants that can activate the Nrf2-Keap1 signaling pathway, a primary regulator of cellular antioxidant responses. This pathway leads to the expression of various antioxidant and detoxification enzymes.

Antioxidant_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Antioxidant Anthocyanins or Lycopene Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Release Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Keap1->Keap1 Nrf2_inactive Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Gene_Expression Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Promotes Transcription

Antioxidant Response Pathway of Anthocyanins/Lycopene

References

Ecotoxicity Profile: A Comparative Analysis of Pigment Red 4 and Newer Red Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative ecotoxicological assessment of the traditional monoazo pigment, Pigment Red 4, against two newer, high-performance red colorants: Pigment Red 177 (an anthraquinone) and Pigment Red 254 (a diketopyrrolopyrrole). The aim is to offer a clear, data-driven comparison to inform the selection of colorants with improved environmental profiles.

Quantitative Ecotoxicity Data Summary

The following table summarizes the available ecotoxicity data for the three red pigments across key aquatic species. The data is presented to facilitate a direct comparison of their potential environmental impact.

PigmentChemical ClassFish (96h LC50)Invertebrate (48h EC50 - Daphnia magna)Algae (72h EC50/IC50 - Growth Inhibition)
This compound Monoazo>400 mg/L>100 mg/LData not available
Pigment Red 177 Anthraquinone>10,000 mg/L>1 mg/L>1 mg/L
Pigment Red 254 Diketopyrrolopyrrole (DPP)>100 mg/L>100 mg/LNo toxic effects observed within the range of solubility

Note: A higher LC50/EC50 value indicates lower toxicity.

Experimental Protocols

The ecotoxicity data presented in this guide is ideally generated following standardized international guidelines to ensure reproducibility and comparability. The key OECD (Organisation for Economic Co-operation and Development) guidelines for aquatic toxicity testing are detailed below.

OECD 203: Fish, Acute Toxicity Test

This guideline is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: Typically freshwater species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Methodology: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities are recorded at 24, 48, 72, and 96 hours. A control group is maintained in water without the test substance.

  • Endpoint: The LC50 is the statistically estimated concentration of the substance that is lethal to 50% of the test fish population within the 96-hour period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Test Organism: Daphnia magna (water flea), a key species in freshwater ecosystems.

  • Methodology: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 is the median effective concentration that causes immobilization in 50% of the daphnids within 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Green algae species such as Pseudokirchneriella subcapitata.

  • Methodology: Exponentially growing cultures of algae are exposed to a series of concentrations of the test substance over a 72-hour period. The growth of the algae is measured at 24-hour intervals, typically by cell counting or measuring biomass.

  • Endpoint: The EC50 (or IC50) is the concentration of the test substance that causes a 50% reduction in the growth or growth rate of the algae compared to the control.

Visualizing Cellular and Experimental Pathways

To further elucidate the processes involved in toxicity assessment, the following diagrams, generated using Graphviz, illustrate a generalized cellular toxicity pathway and a typical experimental workflow.

G cluster_0 Cellular Exposure cluster_1 Intracellular Effects cluster_2 Cellular Response & Fate Colorant Colorant Exposure Membrane Cell Membrane Interaction Colorant->Membrane Uptake Cellular Uptake Membrane->Uptake ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA DNA Damage ROS->DNA Protein Protein Misfolding ROS->Protein Stress Oxidative Stress Mitochondria->Stress DNA->Stress Protein->Stress Apoptosis Apoptosis (Programmed Cell Death) Stress->Apoptosis Necrosis Necrosis Stress->Necrosis Viability Decreased Cell Viability Apoptosis->Viability Necrosis->Viability

Generalized Cellular Toxicity Pathway for Colorants.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection cluster_3 Analysis & Reporting Substance Test Substance Preparation (this compound, 177, 254) Exposure Exposure of Organisms to Test Concentrations (Following OECD 201, 202, 203) Substance->Exposure Organisms Test Organism Culturing (Fish, Daphnia, Algae) Organisms->Exposure Media Test Media Preparation Media->Exposure Observations Record Mortalities/Immobilization/Growth Inhibition (at specified time points) Exposure->Observations Calculation Statistical Analysis (LC50 / EC50 Calculation) Observations->Calculation Report Final Report Generation Calculation->Report

Comparative Ecotoxicity Experimental Workflow.

Discussion and Conclusion

Based on the available data, the newer high-performance pigments, Pigment Red 177 and Pigment Red 254, exhibit a more favorable ecotoxicity profile compared to the traditional monoazo pigment, this compound.

Specifically, Pigment Red 177 shows exceptionally low toxicity to fish. While its toxicity to daphnia and algae is higher than that to fish, the effect concentrations are still in the mg/L range. Pigment Red 254 also demonstrates low aquatic toxicity, with no adverse effects observed at its limit of solubility in water for algae.

In contrast, while the acute toxicity of this compound to fish and daphnia is not extremely high, the lack of comprehensive data, particularly for algae, warrants a cautious approach. The "very toxic to aquatic life" classification often associated with this pigment class suggests that chronic effects or impacts on other trophic levels could be of concern.

For researchers and professionals in drug development and other sensitive applications, the selection of colorants with a well-documented and favorable ecotoxicological profile is crucial. The data presented suggests that modern pigments like Pigment Red 177 and Pigment Red 254 offer viable alternatives to older chemistries, contributing to the development of products with a reduced environmental footprint. It is recommended to consult the full safety data sheets (SDS) and regulatory information for any colorant before use.

A Comparative Analysis of the Stability of Pigment Red 4 and Carmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Red Pigments

In the selection of colorants for pharmaceutical, cosmetic, and research applications, the stability of a pigment is a critical determinant of product integrity and shelf-life. This guide provides a comparative analysis of the stability of two widely used red pigments: Pigment Red 4, a synthetic monoazo pigment, and carmine, a natural colorant derived from the cochineal insect. This analysis is based on a review of available experimental data on their performance under various environmental stressors, including light, heat, and pH.

Chemical and Physical Properties

A fundamental understanding of the chemical nature of this compound and carmine is essential for interpreting their stability profiles.

PropertyThis compoundCarmine
C.I. Name This compoundNatural Red 4
C.I. Number 12085[1][2][3]75470[4]
Chemical Class Monoazo[3][5]Anthraquinone[4]
Chemical Formula C₁₆H₁₀ClN₃O₃[2][6]C₄₄H₃₇AlCaO₂₇ · 3H₂O (representative)
Molecular Weight 327.72 g/mol [2][6]~1118.85 g/mol (representative)
Origin Synthetic[5]Natural (from Dactylopius coccus insects)[7]
Solubility Insoluble in water; slightly soluble in ethanol, acetone, and benzene.[2]Insoluble in water below pH 11.[4]

Comparative Stability Data

The following table summarizes the available quantitative and qualitative data on the stability of this compound and carmine under different conditions. It is important to note that a direct comparison is challenging due to the varied testing conditions and metrics reported in the literature.

Stability ParameterThis compoundCarmine
Light Fastness Good (Blue Wool Scale: 6-7).[1] Some sources indicate darkening upon exposure.Generally good, but can be fugitive, especially in aqueous solutions.[4][8] Stability is dependent on the binding medium.[4]
Heat Resistance Stable up to 140-180°C.[1][3] Some sources indicate poor heat resistance.[2]Excellent heat stability.[8][9]
pH Stability Good resistance to both acid and alkali (rated 4-5 on a scale of 1-5).[1]Highly pH-dependent. Stable in acidic to neutral pH; precipitates and loses color in highly acidic conditions and can shift hue in alkaline conditions.[10][11]
Oxidation Stability Data not readily available.Generally good.
Solvent Resistance Varies depending on the solvent. Generally good in water, with lower resistance to some organic solvents.[1]Insoluble in most organic solvents.

Experimental Protocols

To provide a framework for the objective comparison of pigment stability, the following are detailed methodologies for key experiments, based on internationally recognized standards.

Light Fastness Testing

Objective: To determine the resistance of the pigments to the fading effect of light.

Methodology (based on ISO 105-B02): [12][13][14]

  • Sample Preparation: Prepare dispersions of this compound and carmine in a suitable medium (e.g., a clear binder or solvent). Apply a uniform film of each dispersion onto a standardized substrate.

  • Blue Wool Scale: Mount the prepared samples alongside a set of Blue Wool standards (ranging from 1 to 8, with 8 being the most lightfast) on a sample holder.[14][15]

  • Exposure: Place the sample holder in a xenon arc fading lamp apparatus. The apparatus should be set to simulate natural daylight (D65) through a window glass filter.[13][15]

  • Evaluation: Periodically inspect the samples and the Blue Wool standards. The light fastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the test sample.[12]

  • Quantitative Assessment: For a more precise measurement, use a spectrophotometer to measure the color coordinates (CIELAB Lab) of the samples before and after exposure.[16][17] The color difference (ΔE) can then be calculated using the ASTM D2244 standard.[16][18]

Heat Stability Testing

Objective: To evaluate the color stability of the pigments when subjected to elevated temperatures.

Methodology (based on ISO 787-21): [19][20]

  • Sample Preparation: Prepare dispersions of this compound and carmine in a heat-stable medium (e.g., a stoving enamel).

  • Application: Apply a uniform film of each dispersion onto heat-resistant panels.

  • Heating: Place the coated panels in a calibrated oven at a series of specified temperatures (e.g., 120°C, 140°C, 160°C, 180°C) for a fixed duration (e.g., 30 minutes).

  • Evaluation: After cooling, visually compare the color of the heated panels to an unheated control panel.

  • Quantitative Assessment: Measure the CIELAB Lab* values of the panels before and after heating using a spectrophotometer. Calculate the color difference (ΔE*) to quantify the change in color.[16][17]

pH Stability Testing

Objective: To assess the color stability of the pigments across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 8, 10).

  • Pigment Dispersion: Disperse a standardized amount of this compound and carmine into each buffer solution.

  • Incubation: Store the dispersions in a controlled environment (e.g., protected from light at a constant temperature) for a specified period.

  • Evaluation: Visually observe any changes in color or precipitation.

  • Quantitative Assessment: Measure the absorbance spectrum of each dispersion using a UV-Vis spectrophotometer at regular intervals. Changes in the maximum absorbance wavelength (λmax) and absorbance intensity can be used to quantify color changes. For opaque dispersions, a colorimeter can be used to measure CIELAB Lab* values.

Visualization of Experimental Workflow

Experimental_Workflow cluster_light Light Stability (ISO 105-B02) cluster_heat Heat Stability (ISO 787-21) cluster_ph pH Stability l_prep Sample Preparation (Pigment Dispersion) l_mount Mount with Blue Wool Standards l_prep->l_mount l_exp Xenon Arc Exposure l_mount->l_exp l_eval Visual & Spectrophotometric Evaluation (ΔE*) l_exp->l_eval h_prep Sample Preparation (in Heat-Stable Medium) h_app Application on Panels h_prep->h_app h_heat Oven Heating (Varying Temperatures) h_app->h_heat h_eval Visual & Spectrophotometric Evaluation (ΔE*) h_heat->h_eval p_prep Buffer Preparation (Range of pH) p_disp Pigment Dispersion in Buffers p_prep->p_disp p_inc Controlled Incubation p_disp->p_inc p_eval Visual & Spectrophotometric Evaluation (Absorbance) p_inc->p_eval Photodegradation_Pathway Pigment Pigment Molecule (Ground State) Excited Excited State Pigment->Excited Excited->Pigment Relaxation Reactive Reactive Species (e.g., Radicals) Excited->Reactive Degradation Degradation Products (Loss of Color) Reactive->Degradation Light Light Energy (hν) Light->Pigment Absorption Oxygen Oxygen (O₂) Oxygen->Reactive Reaction

References

Lightfastness Benchmark: C.I. 12085 Versus Industry Standard Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Pigment Durability

This guide provides a detailed comparison of the lightfastness of C.I. 12085 (Pigment Red 4) against established industry-standard red pigments. The lightfastness, or the resistance of a colorant to fade or change color upon exposure to light, is a critical attribute in the stability and long-term efficacy of photosensitive formulations. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of appropriate colorants for research and development applications.

Comparative Lightfastness Data

The lightfastness of pigments is commonly evaluated using the Blue Wool Scale, an eight-step scale where a rating of 1 indicates very poor lightfastness and 8 signifies excellent lightfastness.[1][2][3][4][5] The following table summarizes the lightfastness ratings for C.I. 12085 and selected benchmark red pigments.

PigmentC.I. NameChemical ClassBlue Wool Scale RatingNotes
C.I. 12085 This compoundMonoazo6[6][7]Tends to darken upon exposure. Some sources indicate variability in ratings (4-7).[6][8]
Quinacridone Magenta Pigment Red 122Quinacridone7-8[9][10][11]Generally exhibits excellent lightfastness, though some conflicting ASTM reports exist.[12][13][14][15]
Naphthol Red Pigment Red 112Naphthol AS6-7[16][17]Considered to have very good lightfastness, but performance can vary by manufacturer.[18][19][20]
Cadmium Red Pigment Red 108Cadmium Selenosulfide7-8[21][22][23]Consistently demonstrates excellent lightfastness.[21][22][23][24][25]

Experimental Protocols for Lightfastness Testing

The data presented in this guide is benchmarked against standardized testing methodologies, primarily ASTM D4303 and ISO 105-B02. These protocols ensure reproducible and comparable results.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials[26][27][28][29][30]

This standard outlines several methods for accelerated lightfastness testing to simulate indoor exposure.

  • Test Method C (Xenon-Arc Exposure): [26][27]

    • Apparatus: A xenon-arc test chamber equipped with filters to simulate daylight through window glass.[26]

    • Irradiance: Typically controlled at a specific wavelength, for example, 0.35 W/m²/nm at 340 nm.[26]

    • Exposure Cycle: Continuous light exposure.

    • Relative Humidity: Maintained at a constant level, commonly 55 ± 5%.[26]

    • Black Panel Temperature: Controlled to a specified temperature.[26]

    • Evaluation: Color change is measured using a spectrophotometer or colorimeter before and after exposure. The difference is calculated as ΔE* using the CIE 1976 Lab* color difference equation.[27][28] The lightfastness is then categorized based on the magnitude of this color change.

ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test[31][32][33][34][35]

This international standard is widely used for determining the color fastness of textiles and other materials to an artificial light source that simulates natural daylight.

  • Apparatus: A xenon arc fading lamp test chamber.[29]

  • Light Source: A filtered xenon arc lamp to be representative of natural daylight (D65).[30]

  • Reference Materials: A set of eight Blue Wool reference fabrics with known lightfastness are exposed simultaneously with the test specimens.[31][30]

  • Procedure: A portion of each test specimen and the Blue Wool references are covered. The samples are then exposed to the xenon arc light under controlled conditions of temperature and humidity.[5]

  • Evaluation: The exposure is continued until a specified color change is observed on the test specimen or one of the Blue Wool references. The lightfastness rating of the specimen is determined by comparing which of the Blue Wool references shows a similar degree of fading.[4][31] This is often assessed visually using a Grey Scale for assessing change in colour.[32]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for lightfastness testing based on the principles of ASTM D4303 and ISO 105-B02.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Light Exposure cluster_evaluation Evaluation A Pigment Dispersion B Substrate Application A->B C Xenon Arc Test Chamber (ASTM D4303 / ISO 105-B02) B->C Introduce Samples D Controlled Environment: - Irradiance - Temperature - Humidity C->D E Colorimetric Measurement (ΔE*) C->E Post-Exposure F Visual Assessment vs. Blue Wool Scale C->F Post-Exposure G Lightfastness Rating E->G F->G

Caption: Generalized workflow for lightfastness testing.

References

Safety Operating Guide

Proper Disposal of Pigment Red 4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Pigment Red 4 (C.I. 12085), a synthetic monoazo colorant. Adherence to these procedures will minimize risks and promote environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care to avoid personal exposure and environmental contamination. The following personal protective equipment (PPE) should be worn at all times when handling this substance:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Use chemical-impermeable gloves and wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In areas with inadequate ventilation or where dust formation is likely, a suitable dust respirator should be used.[3]

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area and remove all sources of ignition.[1][2]

  • Ventilate: Ensure adequate ventilation in the affected area.[1][2]

  • Containment and Cleanup:

    • Avoid generating dust.[1][2]

    • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4]

    • For larger spills, prevent further leakage if it is safe to do so.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste in accordance with local, state, and federal regulations.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that complies with all applicable environmental regulations. Organic pigments are generally considered to have minimal bioaccumulation, but they are not biodegradable and can persist in soil and water.[6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials, should be treated as chemical waste.

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original container can be used if it is in good condition.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "C.I. 12085"), and the appropriate hazard warnings.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with accurate information about the contents of the container.

  • Final Disposal Method:

    • The most common and recommended method for the disposal of this compound is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber system.[7] This method ensures the complete destruction of the compound.

    • Landfilling in a designated hazardous waste landfill may be an alternative, but incineration is generally preferred for organic compounds.

Quantitative Data Summary

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50)> 10,000 mg/kgMouse[1]
Acute Dermal Toxicity (LD50)> 2,000 mg/kgRat[1]

This data suggests a low acute toxicity; however, proper handling and disposal are still essential to mitigate any potential long-term health and environmental effects.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

PigmentRed4_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_containerization Containerization and Labeling cluster_storage Interim Storage cluster_disposal Final Disposal handling Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing spill_kit Ensure Spill Kit is Accessible collect_waste Collect this compound Waste: - Unused Product - Contaminated Materials handling->collect_waste segregate Segregate from Other Waste Streams collect_waste->segregate container Place in a Labeled, Sealed, Chemically Compatible Container segregate->container labeling Label as 'Hazardous Waste' with Chemical Name and Hazards container->labeling storage Store in Designated Hazardous Waste Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs transport Arrange for Professional Transport contact_ehs->transport incineration Controlled Incineration (Preferred Method) transport->incineration landfill Hazardous Waste Landfill (Alternative) transport->landfill

References

Personal protective equipment for handling Pigment red 4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pigment Red 4

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedural guidelines is critical for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Standard/Specification Purpose
Respiratory Protection Air-purifying respirator with high-efficiency particulate filtersP100, N100, or R100To prevent inhalation of fine dust particles which can cause respiratory irritation.[1][2]
Full-face respirator-Recommended if exposure limits are exceeded or irritation occurs.[3]
Hand Protection Chemical-resistant glovesEN 374To prevent skin contact and irritation.[3][4] Gloves should be inspected prior to use.[3]
Eye and Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approvedTo protect eyes from dust particles that can cause serious irritation.[3][5]
Face shield-Recommended in situations where splashing may occur.[6]
Body Protection Lab coat, apron, or coveralls-To prevent contamination of personal clothing and skin.[2][7]
Impervious clothing-Recommended to provide a barrier against the pigment.[3][4]

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of accidental exposure and ensures a safe working environment.

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood or a designated area with local exhaust ventilation.[3][5]

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Cover work surfaces to contain any spills and facilitate cleanup.[2]

  • Keep containers of this compound tightly closed when not in use.[3][5]

2. Handling the Pigment:

  • Wear all recommended PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols during handling.[3][5]

  • When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Use non-sparking tools to prevent ignition sources.[3][5]

  • Avoid all personal contact with the pigment, including inhalation and contact with skin and eyes.[8]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][7]

  • Remove and properly store or dispose of contaminated PPE.

  • Clean the work area using a wet wipe or a HEPA-filtered vacuum to avoid dispersing dust. Do not dry sweep.[1][7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect excess this compound and any contaminated materials (e.g., gloves, wipes, weighing paper) in a suitable, sealed, and clearly labeled container.[3][5]

2. Storage of Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[3][5]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[5]

  • Do not discharge this compound waste into sewer systems or waterways.[5]

  • Contaminated packaging should be triple-rinsed. The rinsed packaging can then be recycled, reconditioned, or punctured to be made unusable before disposal in a sanitary landfill.[5]

  • Always adhere to local, state, and federal regulations for chemical waste disposal.[4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Ventilation prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Transfer Pigment prep3->handle1 Proceed to Handling handle2 Minimize Dust Formation handle1->handle2 post1 Clean Work Area handle2->post1 Complete Handling post2 Remove and Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 Initiate Disposal disp2 Store Waste Appropriately disp1->disp2 disp3 Dispose via Licensed Vendor disp2->disp3

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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